molecular formula C9H16O2 B7821133 2-Nonenoic Acid

2-Nonenoic Acid

Cat. No.: B7821133
M. Wt: 156.22 g/mol
InChI Key: ADLXTJMPCFOTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Non-2-enoic acid, a nine-carbon medium-chain fatty acid with an α,β-unsaturation, is a valuable compound in chemical and biological research . This molecule is characterized by a carboxylic acid group and a double bond between the second and third carbon atoms, which defines it as a straight-chain, unsaturated carboxylic acid . It typically appears as a colorless liquid and has a reported boiling point of 173°C at 20 mm Hg . In the crystalline state, the molecules form centrosymmetric dimers via strong O–H∙∙∙O hydrogen bonds, as determined by X-ray crystallography . Researchers utilize Non-2-enoic acid in various applications. It is a subject of interest in flavor and fragrance science due to its fatty, oily odor characteristics, and it occurs naturally in sources like apple, grape, pork fat, and mushrooms . Its structure serves as a key intermediate in organic synthesis; for instance, derivatives like 4-hydroxy-trans-2-nonenoic acid are studied in neurobiological research, while 10-Hydroxy-2-decenoic acid, a related compound, shows antibiotic properties . The compound's reactivity, stemming from its α,β-unsaturated carbonyl system, also makes it a relevant substrate for studying enzymatic oxidation by enzymes like unspecific peroxygenases (UPOs) and for exploring metabolic pathways . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

non-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXTJMPCFOTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-11-0, 29830-11-3
Record name 2-Nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonenoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Non-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Nonenoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid belonging to the α,β-unsaturated carboxylic acid family.[1] While direct research is emerging, its structural and functional characteristics place it within the class of Diffusible Signal Factors (DSFs), which are potent signaling molecules in microbial communication.[1] These molecules are pivotal in regulating complex bacterial behaviors, including biofilm formation, virulence, and quorum sensing.[1] Due to the limited availability of direct quantitative data for cis-2-nonenoic acid, this guide frequently references its close structural analog, cis-2-decenoic acid (CDA), which is extensively studied and serves as a strong model for its biological activity.[2][3] This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Core Mechanism of Action in Bacteria: Biofilm Modulation

The primary and most well-characterized role of cis-2-nonenoic acid and its analogs is the modulation of bacterial biofilms.[3] These fatty acids can inhibit the formation of new biofilms and, critically, induce the dispersion of established, mature biofilms.[4][5] This transitions bacteria from a sessile, protected state to a free-swimming, planktonic state, which is often more susceptible to antibiotics and host immune responses.[4][6]

Signaling Pathway via c-di-GMP Modulation

The mechanism is predominantly linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] In many bacterial species, high intracellular levels of c-di-GMP promote the biofilm lifestyle, characterized by adhesion and matrix production. Conversely, low levels of c-di-GMP favor motility and a planktonic state.[1]

The DSF signaling cascade is generally understood as follows:

  • Signal Perception : The fatty acid signal (e.g., cis-2-nonenoic acid) binds to a specific sensor kinase protein located in the bacterial cell membrane.[1]

  • Phosphorelay Cascade : This binding event activates the sensor kinase, triggering a phosphorelay cascade.[1]

  • Enzyme Activation : The cascade culminates in the activation of a phosphodiesterase (PDE) enzyme.[1]

  • c-di-GMP Degradation : The activated PDE degrades c-di-GMP into linear diguanylate (pGpG).[1]

  • Phenotypic Switch : The resulting decrease in intracellular c-di-GMP concentration triggers the downstream genetic and physiological changes that lead to the disassembly of the biofilm matrix and the dispersal of individual cells.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor Sensor Kinase Phosphorelay Phosphorelay Cascade Sensor->Phosphorelay Activates PDE Phosphodiesterase (PDE) Phosphorelay->PDE Activates c_di_GMP High c-di-GMP PDE->c_di_GMP Degrades pGpG pGpG Biofilm Biofilm State (Sessile) c_di_GMP->Biofilm Promotes Planktonic Planktonic State (Motile) c_di_GMP->Planktonic Represses pGpG->Planktonic Promotes C2NA cis-2-Nonenoic Acid (Extracellular Signal) C2NA->Sensor Binds

General signaling pathway of DSF-family fatty acids in bacteria.

Quantitative Data Summary

Direct quantitative data for cis-2-nonenoic acid remains limited. The following table summarizes the available data for its close structural analog, cis-2-decenoic acid (CDA), which provides valuable benchmarks for experimental design.[1][2]

CompoundOrganism(s)BioactivityEffective ConcentrationCitation(s)
cis-2-Decenoic acidPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella entericaBiofilm Dispersion310 nM (~0.053 µg/mL)[2]
cis-2-Decenoic acidPseudomonas aeruginosaBiofilm Dispersal100 nM[4]
cis-2-Decenoic acidPseudomonas aeruginosaEnhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin)100 nM (~0.017 µg/mL)[2]
cis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL[2]
cis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Bacterial Growth Inhibition≥ 500 µg/mL[2][7]
cis-2-Decenoic acidMembrane Bioreactor Sludge StrainsEPS Reduction in Biofilm100 - 300 nM[7]
cis-2-Decenoic acid AnalogFluconazole-resistant Candida albicansSynergistic effect with fluconazole/itraconazoleFICI ≤ 0.08*[7]

*FICI: Fractional Inhibitory Concentration Index. A value ≤ 0.5 is typically considered synergistic.[7]

Experimental Protocols & Workflows

To facilitate the investigation of cis-2-nonenoic acid's bioactivity, detailed methodologies for key experiments are provided below.

Biofilm Inhibition/Dispersion Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either prevent biofilm formation (inhibition) or break down pre-formed biofilms (dispersion).[5]

Protocol:

  • Preparation of Plates : In a 96-well microtiter plate, add the desired concentrations of cis-2-nonenoic acid (solubilized in a suitable solvent like DMSO or ethanol) to a bacterial growth medium. Include solvent and no-treatment controls.

  • Inoculation : Add a standardized bacterial suspension (e.g., diluted to an OD₆₀₀ of ~0.05) to each well.

  • Incubation (for Inhibition) : Incubate the plate under static conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Treatment (for Dispersion) : For dispersion assays, first form biofilms by incubating bacteria in media for 24-48 hours. Then, gently remove the planktonic (non-adherent) cells, wash once with phosphate-buffered saline (PBS), and add fresh medium containing the test concentrations of cis-2-nonenoic acid. Incubate for an additional 2-24 hours.[5]

  • Washing : Discard the planktonic cells from the wells. Gently wash the wells three times with PBS to remove any remaining non-adherent cells.[5]

  • Staining : Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[2][5]

  • Final Wash : Remove the excess stain and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely.[1]

  • Solubilization : Add 200 µL of a solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the bound crystal violet stain.[5][8]

  • Quantification : Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm.[2][8] A reduction in absorbance compared to the control indicates biofilm inhibition or dispersion.

G cluster_prep Plate Preparation cluster_incubation Incubation / Treatment cluster_staining Staining & Quantification A 1. Add C2NA dilutions & controls to 96-well plate B 2. Inoculate with standardized bacterial culture A->B C_inhibit 3a. Incubate 24-48h (Inhibition Assay) B->C_inhibit C_disperse1 3b. Incubate 24-48h to form biofilm B->C_disperse1 D 5. Discard planktonic cells & wash wells with PBS C_inhibit->D C_disperse2 4. Remove planktonic cells, add C2NA, incubate 2-24h (Dispersion Assay) C_disperse1->C_disperse2 C_disperse2->D E 6. Stain with 0.1% Crystal Violet D->E F 7. Wash excess stain & air dry plate E->F G 8. Solubilize stain with 30% Acetic Acid / Ethanol (B145695) F->G H 9. Read Absorbance (OD 570-595nm) G->H

Experimental workflow for the Crystal Violet biofilm assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[2]

Protocol:

  • Stock Solution : Dissolve cis-2-nonenoic acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.[2]

  • Serial Dilutions : Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[2]

  • Bacterial Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Controls : Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).[2]

  • Incubation : Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[2]

  • Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Quorum Sensing (QS) Inhibition Assay using a Biosensor Strain

This protocol uses a reporter strain to visualize and quantify the inhibition of QS signaling.[5]

Protocol:

  • Plate Preparation : Prepare agar (B569324) plates containing the appropriate growth medium, the biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs), and a chromogenic substrate (e.g., X-gal).[5]

  • Inoculation : Inoculate the center of the plate with the test microorganism that produces the QS signal molecule of interest.

  • Compound Application : Apply different concentrations of cis-2-nonenoic acid to sterile paper discs and place them on the agar at a distance from the central inoculum.[5]

  • Incubation : Incubate the plates at the appropriate temperature until a color change is visible.

  • Analysis : Observe the plates for a color change (e.g., blue for X-gal) around the test microorganism, which indicates the production of the signaling molecule and its detection by the biosensor. A zone of reduced or no color around the paper discs with cis-2-nonenoic acid indicates inhibition of quorum sensing.[5]

Putative and Hypothesized Mechanisms of Action

While the anti-biofilm activity in bacteria is the most substantiated mechanism, evidence from related fatty acids suggests other potential pathways in different biological contexts.

Putative Receptor in Pseudomonas aeruginosa

For the analog cis-2-decenoic acid, research suggests that the long-chain fatty acid-CoA ligase, FadD1, may act as a cellular receptor in P. aeruginosa.[7] This interaction is proposed to modulate the expression of hundreds of genes involved in motility, metabolic activity, and virulence, providing a more detailed mechanism for its broad effects beyond biofilm dispersion.[7]

Potential Anti-inflammatory and Metabolic Effects in Mammalian Cells

Direct evidence for cis-2-nonenoic acid's mechanism of action in mammalian cells is currently lacking.[6] However, based on the known activities of other medium- and long-chain fatty acids, several plausible mechanisms can be hypothesized. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and can influence key metabolic and inflammatory pathways.[9][10][11]

Hypothesized Pathways:

  • PPAR Agonism : Fatty acids can act as agonists for PPARs (α, β/δ, γ), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[10][11] Activation of PPAR-α and PPAR-γ, for instance, can inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9]

  • AMPK Activation : Some fatty acids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] Activated AMPK can suppress inflammatory pathways, such as the NF-κB signaling cascade, and promote metabolically favorable outcomes.[12][14]

  • NF-κB Inhibition : A common downstream effect of both PPAR and AMPK activation is the inhibition of the master inflammatory transcription factor, NF-κB. This prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[15][16]

G cluster_receptors Cellular Receptors / Sensors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events C2NA Fatty Acid (e.g., cis-2-Nonenoic Acid) PPAR PPARs (α, γ) C2NA->PPAR AMPK_sensor AMPK Energy Sensor C2NA->AMPK_sensor NFkB NF-κB Pathway PPAR->NFkB Inhibit AMPK AMPK Activation AMPK_sensor->AMPK AMPK->NFkB Inhibit Gene_Exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Exp Activate Inflammation Inflammatory Response Gene_Exp->Inflammation

Hypothesized anti-inflammatory pathways for fatty acids.

Conclusion

cis-2-Nonenoic acid is an emerging bioactive molecule with a primary, well-hypothesized mechanism of action centered on the disruption of bacterial communication and biofilm integrity via modulation of the c-di-GMP signaling pathway.[1][3] While quantitative data and mechanistic insights are largely inferred from its close analog, cis-2-decenoic acid, the compound holds significant promise as a lead for developing novel anti-biofilm agents.[3] Future research should focus on validating these mechanisms directly for cis-2-nonenoic acid, determining its specific molecular targets (such as FadD1), and exploring its putative anti-inflammatory and metabolic roles in mammalian systems.[3][7] The experimental protocols and comparative data provided herein offer a robust framework for advancing these investigations.

References

An In-depth Technical Guide to the Biosynthesis of 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a member of the diffusible signal factor (DSF) family, which is involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of this compound is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, focusing on two primary putative pathways. This document also offers detailed experimental protocols and a compilation of relevant quantitative data from related enzymatic reactions to serve as a foundational resource for researchers investigating and engineering this pathway for therapeutic and biotechnological applications.

Putative Biosynthetic Pathways of this compound

The biosynthesis of this compound is hypothesized to occur via two main routes: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF molecules.[1]

Putative Pathway 1: Direct Desaturation of Nonanoic Acid

This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into this compound. The key enzymatic steps are outlined below.

  • Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This reaction is catalyzed by an acyl-CoA synthetase or acyl-ACP synthetase, respectively, and is a prerequisite for most enzymatic modifications of fatty acids.[1]

  • Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain, yielding cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1]

  • Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1]

Direct_Desaturation_Pathway Nonanoic Acid Nonanoic Acid Nonanoyl-CoA/ACP Nonanoyl-CoA/ACP Nonanoic Acid->Nonanoyl-CoA/ACP Acyl-CoA/ACP Synthetase cis-2-Nonenoyl-CoA/ACP cis-2-Nonenoyl-CoA/ACP Nonanoyl-CoA/ACP->cis-2-Nonenoyl-CoA/ACP Δ²-Fatty Acid Desaturase cis-2-Nonenoic Acid cis-2-Nonenoic Acid cis-2-Nonenoyl-CoA/ACP->cis-2-Nonenoic Acid Thioesterase

Diagram 1: Putative direct desaturation pathway for this compound biosynthesis.
Putative Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF)-like Pathway

In several Gram-negative bacteria, cis-2-unsaturated fatty acids that function as DSFs are synthesized through a pathway integrated with the fatty acid synthesis (FAS) elongation cycle. This pathway involves a key enzyme, RpfF, which is homologous to enoyl-CoA hydratases of the crotonase superfamily.

The proposed steps for the synthesis of this compound through this pathway are:

  • Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.

  • Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.

  • Dehydration by an RpfF Homolog: An RpfF-like enzyme, which possesses dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoyl-ACP.

  • Hydrolysis: A thioesterase then hydrolyzes the thioester bond to release free cis-2-nonenoic acid.

DSF_like_Pathway Acyl-ACP Acyl-ACP 3-Ketoacyl-ACP 3-Ketoacyl-ACP Acyl-ACP->3-Ketoacyl-ACP FabH/FabB Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Ketoacyl-ACP 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP FabG cis-2-Enoyl-ACP cis-2-Enoyl-ACP 3-Hydroxyacyl-ACP->cis-2-Enoyl-ACP RpfF Homolog (Dehydratase) cis-2-Nonenoic Acid cis-2-Nonenoic Acid cis-2-Enoyl-ACP->cis-2-Nonenoic Acid Thioesterase Protein_Purification_Workflow cluster_Cloning Gene Cloning & Expression cluster_Screening Screening cluster_Expression Large-scale Expression cluster_Purification Purification Gene Synthesis Gene Synthesis Vector Ligation Vector Ligation Gene Synthesis->Vector Ligation Transformation Transformation Vector Ligation->Transformation Colony Selection Colony Selection Transformation->Colony Selection Small-scale Induction Small-scale Induction Colony Selection->Small-scale Induction Western Blot Western Blot Small-scale Induction->Western Blot Inoculation Inoculation Western Blot->Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Solubilization Solubilization Membrane Isolation->Solubilization Affinity Chromatography Affinity Chromatography Solubilization->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Purified Protein Purified Protein Elution->Purified Protein Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cis-2-Nonenoic Acid cis-2-Nonenoic Acid Sensor Kinase Sensor Kinase cis-2-Nonenoic Acid->Sensor Kinase Binds Phosphorelay Cascade Phosphorelay Cascade Sensor Kinase->Phosphorelay Cascade Activates Phosphodiesterase (PDE) Phosphodiesterase (PDE) Phosphorelay Cascade->Phosphodiesterase (PDE) Activates Biofilm Dispersal Biofilm Dispersal Phosphodiesterase (PDE)->Biofilm Dispersal Leads to c-di-GMP c-di-GMP c-di-GMP->Phosphodiesterase (PDE) Degrades

References

An In-depth Technical Guide to the Spectral Analysis of 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectral data of 2-nonenoic acid, a medium-chain fatty acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols and visual representations of workflows and biological pathways are also included to facilitate a deeper understanding of the subject matter.

Data Presentation

The following tables summarize the quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.05Doublet of Triplets1HH-3
~5.80Doublet of Triplets1HH-2
~2.20Quartet2HH-4
~1.45Multiplet2HH-5
~1.30Multiplet6HH-6, H-7, H-8
~0.90Triplet3HH-9

Note: Predicted values based on typical chemical shifts for similar structures. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for trans-2-Nonenoic Acid[1]
Chemical Shift (δ) ppmAssignment
~172.0C-1 (COOH)
~152.0C-3
~121.0C-2
~32.0C-4
~31.5C-7
~29.0C-6
~28.0C-5
~22.5C-8
~14.0C-9

Solvent: CDCl₃. Standard: TMS.[1]

Table 3: IR Spectral Data for this compound[2][3]
Wavenumber (cm⁻¹)Description of Vibration
2500-3300O-H stretch (broad, characteristic of carboxylic acid)
2920-2960C-H stretch (alkane)
~1710C=O stretch (conjugated carboxylic acid)
~1650C=C stretch (alkene)
~1465C-H bend (alkane)
~1280C-O stretch
~980=C-H bend (out-of-plane, trans)
Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityProposed Fragment
156Moderate[M]⁺ (Molecular Ion)
139Low[M-OH]⁺
111Low[M-COOH]⁺
99High[C₆H₁₁O]⁺
73High[C₄H₉O]⁺
55High[C₄H₇]⁺
43Very High[C₃H₇]⁺
41Very High[C₃H₅]⁺
29High[C₂H₅]⁺

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale.[4]

  • Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm). The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) liquid is used for analysis.[5] A drop of the liquid is placed on the surface of a salt plate (e.g., NaCl or KBr), and a second salt plate is placed on top to create a thin capillary film.[5][6] This "sandwich" is then mounted in the spectrometer's sample holder.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted to an IR spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are identified and correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is often coupled with Mass Spectrometry (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer. To improve volatility and chromatographic behavior, fatty acids are often derivatized to their methyl esters (FAMEs) prior to analysis.[7][8][9]

  • Ionization: Electron Ionization (EI) is a common method for the analysis of fatty acids.[10] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[10]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break to form characteristic fragment ions.[11]

Mandatory Visualization

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Spectral Data Analysis - Peak Assignment - Functional Group ID - Fragmentation Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: Workflow for the spectral analysis of this compound.

Signaling Pathway of Medium-Chain Fatty Acids

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCFA Medium-Chain Fatty Acid (e.g., this compound) GPCR G-Protein Coupled Receptor (e.g., FFARs) MCFA->GPCR Binding Metabolism Mitochondrial β-oxidation MCFA->Metabolism Cellular Uptake Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade Activation Gene_Expression Gene Expression (e.g., via PPARs) Signaling_Cascade->Gene_Expression Regulation Energy Energy Production (ATP) Metabolism->Energy Leads to

Caption: Simplified signaling and metabolic pathways of medium-chain fatty acids.

References

Solubility and Stability of 2-Nonenoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including drug development and biochemical research.[1][2] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters in their laboratories.[3]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a nine-carbon aliphatic chain and a polar carboxylic acid group. Its solubility in organic solvents is a critical factor for designing and executing experiments.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly accessible databases. The following table summarizes the available information.

SolventQuantitative SolubilityQualitative DescriptionTemperature (°C)
Water263.7 mg/L (estimated)[3]Slightly soluble[3]25
AlcoholData not availableSoluble[3]Not specified
Chloroform (B151607)Data not availableSparingly soluble (inferred)[3]Not specified
Methanol (B129727)Data not availableSlightly soluble (inferred)[3]Not specified
Dimethyl Sulfoxide (DMSO)Data not availableExpected to be soluble[3]Not specified

Note: The solubility in chloroform and methanol is inferred from data on a related compound, cis-11-eicosenoic acid methyl ester. DMSO is a powerful aprotic solvent known to dissolve a wide array of organic molecules, and thus this compound is anticipated to be soluble in it.[3] The aqueous solubility is pH-dependent and is expected to increase with a rise in pH as the carboxylic acid group deprotonates to the more soluble carboxylate form.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following protocol outlines a robust methodology for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute using chromatography.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone, ethyl acetate)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Mass Spectrometer detector, or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for 24-48 hours to ensure equilibrium is reached. Intermittent shaking is recommended.[3]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for 1-2 hours to allow the undissolved solute to settle.

    • For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[3]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. Accurately record the dilution factor.[3]

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method.

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.[3]

  • Data Reporting:

    • Express the solubility in units such as g/L, mg/mL, or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.[3]

Experimental Workflow for Solubility Determination

G Workflow for Determining this compound Solubility cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_report Data Reporting prep1 Add excess this compound to solvent in vials prep2 Seal vials and place in constant temperature incubator prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sep1 Let stand for 1-2 hours for solute to settle prep3->sep1 sep2 Centrifuge if settling is slow sep1->sep2 quant1 Collect clear supernatant sep2->quant1 quant2 Dilute supernatant with known factor quant1->quant2 quant3 Analyze by calibrated HPLC or GC quant2->quant3 quant4 Calculate original concentration quant3->quant4 report1 Express solubility in g/L, mg/mL, or mol/L quant4->report1 report2 Report average and standard deviation of triplicates report1->report2

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical consideration, as degradation can lead to loss of activity and the formation of impurities. The presence of a double bond in its structure makes it susceptible to certain degradation pathways.

Potential Degradation Pathways
  • Isomerization: The cis-double bond can isomerize to the more stable trans-configuration, especially when exposed to heat, light, or catalysts. This can be a significant issue as the biological activity of the two isomers may differ.[4]

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that can further break down into smaller, volatile compounds like aldehydes.[4]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[4]

For optimal stability, it is recommended to store this compound at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] Solutions should be prepared fresh whenever possible, and exposure to light and high temperatures should be minimized.[4]

Experimental Protocol for Stability Assessment

The following protocol provides a framework for assessing the stability of this compound in a given organic solvent under specific conditions (e.g., temperature, light exposure).

Objective: To evaluate the stability of this compound in an organic solvent over time and identify major degradation products.

Materials:

  • This compound

  • High-purity organic solvent

  • Vials (clear and amber)

  • Constant temperature chambers (with and without controlled lighting)

  • HPLC or GC system with a suitable detector (e.g., DAD for HPLC, MS for GC)

  • Internal standard (optional, for improved quantification)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired organic solvent at a known concentration.

    • If using an internal standard, add it to the solution.

    • Aliquot the solution into multiple clear and amber vials.

  • Storage Conditions:

    • Place the vials in stability chambers under controlled conditions. A typical stability study might include:

      • Refrigerated (2-8 °C, protected from light)

      • Room temperature (e.g., 25 °C, with and without light exposure)

      • Accelerated conditions (e.g., 40 °C, protected from light)

  • Time Points:

    • Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC or GC method. The method should be able to separate the parent this compound from its potential degradation products and isomers.

    • Quantify the amount of remaining this compound.

    • Identify and, if possible, quantify any significant degradation products. Mass spectrometry can be particularly useful for the identification of unknown peaks.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Analysis prep1 Prepare solution of this compound in solvent at known concentration prep2 Aliquot into clear and amber vials prep1->prep2 storage1 Place vials in stability chambers under various conditions (temp, light) prep2->storage1 storage2 Withdraw vials at predetermined time points storage1->storage2 analysis1 Analyze samples by stability-indicating HPLC or GC storage2->analysis1 analysis2 Quantify remaining this compound analysis1->analysis2 analysis3 Identify and quantify degradation products analysis2->analysis3 data1 Plot concentration vs. time analysis3->data1 data2 Determine degradation kinetics, rate constant, and half-life data1->data2

References

The Biological Role of 2-Nonenoic Acid in Microbial Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is emerging as a significant signaling molecule in the complex world of microbial communication.[1][2] As a member of the α,β-unsaturated carboxylic acid family, its distinct chemical structure, particularly the presence of a double bond, underpins its potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in microbial signaling, with a focus on its function in quorum sensing, biofilm modulation, and virulence. While direct research on this compound is still developing, much of our understanding is drawn from studies of its close structural analog, cis-2-decenoic acid (CDA), a well-characterized diffusible signal factor (DSF).[1][3] This guide will synthesize the available data, present detailed experimental protocols, and visualize the key signaling pathways to support further research and development in this promising area.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 1577-98-6[1]
IUPAC Name (2Z)-non-2-enoic acid[1]
Boiling Point 173.0 °C at 20.00 mm Hg[1]
Solubility Slightly soluble in water[1]
Synonyms (Z)-2-Nonenoic acid, alpha-Nonylenic acid[1]

Biological Activities and Quantitative Data

This compound, as part of the DSF family, is involved in cell-to-cell communication that regulates collective microbial behaviors.[1] Its primary biological activities include the inhibition of biofilm formation and the dispersal of established biofilms across a broad spectrum of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans.[1][2] Furthermore, these molecules can regulate the production of virulence factors and exhibit synergy with conventional antibiotics, enhancing their efficacy against tolerant biofilm infections.[1]

Quantitative data on the biological activity of this compound is limited; however, the data from its structural analog, cis-2-decenoic acid (CDA), provides valuable insights into the effective concentration ranges.

CompoundOrganism(s)ActivityEffective ConcentrationSource
cis-2-Decenoic AcidStaphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL[1][4]
cis-2-Decenoic AcidStaphylococcus aureus (MRSA)Growth Inhibition≥ 500 µg/mL[1][4]
cis-2-Decenoic AcidE. coli, S. enterica, B. cereus, S. aureusBiofilm Dispersion310 nM[1][5]
cis-2-Decenoic AcidPseudomonas aeruginosaAntimicrobial Effect60 - 100 µM[1]
cis-2-Decenoic AcidPseudomonas aeruginosaBiofilm Dispersion2.5 nM[6]
cis-2-Decenoic AcidPseudomonas aeruginosaEnhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin)100 nM[4]
cis-2-dodecenoic acid (BDSF) & trans-2-dodecenoic acidCandida albicansReduction of germ-tube formation30 µM[7]
cis-2-dodecenoic acid (BDSF)Fluconazole-resistant Candida albicansSynergistic effect with fluconazole (B54011)/itraconazole (B105839)FICI ≤ 0.08[2]

Note: The data presented for cis-2-decenoic acid and cis-2-dodecenoic acid should be considered as a proxy for the potential activity of this compound.[1]

Signaling Pathways and Mechanisms of Action

The signaling mechanisms of DSF-family fatty acids like this compound are primarily associated with the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] Elevated levels of c-di-GMP typically promote a sessile, biofilm-forming lifestyle, whereas lower levels favor motility and a planktonic state.[1]

In many bacteria, the DSF signal is perceived by a sensor kinase protein in the cell membrane.[1] This interaction initiates a phosphorelay cascade that culminates in the activation of a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP.[1] The subsequent decrease in cellular c-di-GMP levels triggers the downstream effects, including biofilm dispersal.[1]

DSF signaling is often interconnected with other regulatory networks, most notably quorum sensing (QS).[1] By influencing the expression of key QS regulators, DSF signaling can control a wide array of genes associated with virulence and collective bacterial behaviors.[1]

Putative Signaling Pathway in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, it is hypothesized that this compound acts through a mechanism similar to cis-2-decenoic acid, which involves the modulation of intracellular c-di-GMP levels.[3] One proposed pathway involves a sensor kinase, DspA, and a response regulator, DspR.[8] More recent research also suggests that the long-chain fatty acid-CoA ligase, FadD1, may function as a receptor for cis-2-decenoic acid.[2] Upon binding, FadD1 is thought to act as a transcriptional regulator, controlling the expression of various target genes related to virulence and other biological functions.[2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_Nonenoic_Acid This compound Sensor_Kinase Sensor Kinase (e.g., DspA) 2_Nonenoic_Acid->Sensor_Kinase Binding FadD1 FadD1 (Putative Receptor) 2_Nonenoic_Acid->FadD1 Binding Phosphorelay Phosphorelay Cascade Sensor_Kinase->Phosphorelay Activation Transcriptional_Regulation Transcriptional Regulation FadD1->Transcriptional_Regulation Response_Regulator Response Regulator (e.g., DspR) Phosphorelay->Response_Regulator Phosphorylation PDE Phosphodiesterase (PDE) Activation c_di_GMP c-di-GMP PDE->c_di_GMP Degradation Degraded_c_di_GMP Degraded c-di-GMP c_di_GMP->Degraded_c_di_GMP Response_Regulator->PDE Activation Gene_Expression Altered Gene Expression (Motility, Virulence, Biofilm Dispersion) Response_Regulator->Gene_Expression Transcriptional_Regulation->Gene_Expression

Caption: Putative signaling pathway of this compound in P. aeruginosa.

Mechanism of Synergy with Antifungals in Candida albicans

In fluconazole-resistant Candida albicans, the synergistic effect of the related molecule cis-2-dodecenoic acid (BDSF) with azole antifungals is attributed to the interference with efflux pumps.[2] The combination of BDSF and fluconazole or itraconazole significantly inhibits the expression of the efflux pump genes CDR1 and MDR1.[2] This is achieved by suppressing their respective transcription factors, TAC1 and MRR1.[2] This mechanism effectively restores the susceptibility of the resistant fungus to conventional antifungal agents.[2]

G cluster_treatment Treatment cluster_cell Candida albicans Cell BDSF cis-2-dodecenoic acid (BDSF) TAC1_MRR1 Transcription Factors (TAC1, MRR1) BDSF->TAC1_MRR1 Suppression Azole Azole Antifungal Intracellular_Azole Intracellular Azole Concentration Azole->Intracellular_Azole Increased Accumulation CDR1_MDR1 Efflux Pump Genes (CDR1, MDR1) TAC1_MRR1->CDR1_MDR1 Downregulation of Expression Efflux_Pumps Efflux Pumps CDR1_MDR1->Efflux_Pumps Reduced Synthesis Efflux_Pumps->Azole Reduced Efflux Fungal_Cell_Death Fungal Cell Death Intracellular_Azole->Fungal_Cell_Death

Caption: Synergistic mechanism of BDSF with azole antifungals in C. albicans.

Putative Biosynthetic Pathways

The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated.[9] However, two primary putative pathways have been hypothesized.[9]

  • Direct Desaturation of Nonanoic Acid: This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid through the action of a Δ²-fatty acid desaturase.[9] The key steps are the activation of nonanoic acid to its thioester derivative (nonanoyl-CoA or nonanoyl-ACP), followed by desaturation and subsequent hydrolysis to release the free fatty acid.[9]

  • Analogous to Diffusible Signal Factor (DSF) Pathway: This pathway is modeled after the synthesis of other DSF family molecules and involves the elongation of an acyl-ACP primer by the de novo fatty acid synthesis machinery.[9]

G cluster_pathway1 Putative Pathway 1: Direct Desaturation cluster_pathway2 Putative Pathway 2: Analogous to DSF Synthesis Nonanoic_Acid Nonanoic Acid Activation1 Activation (Acyl-CoA/ACP Synthetase) Nonanoic_Acid->Activation1 Nonanoyl_CoA_ACP Nonanoyl-CoA/ACP Activation1->Nonanoyl_CoA_ACP Desaturation Δ²-Desaturation (Fatty Acid Desaturase) Nonanoyl_CoA_ACP->Desaturation cis_2_Nonenoyl_CoA_ACP cis-2-Nonenoyl-CoA/ACP Desaturation->cis_2_Nonenoyl_CoA_ACP Hydrolysis1 Hydrolysis (Thioesterase) cis_2_Nonenoyl_CoA_ACP->Hydrolysis1 cis_2_Nonenoic_Acid1 cis-2-Nonenoic Acid Hydrolysis1->cis_2_Nonenoic_Acid1 Acyl_ACP_Primer Acyl-ACP Primer Elongation Fatty Acid Synthesis Elongation Acyl_ACP_Primer->Elongation Intermediate_Acyl_ACP Intermediate Acyl-ACP Elongation->Intermediate_Acyl_ACP Modification Modification Steps Intermediate_Acyl_ACP->Modification Hydrolysis2 Hydrolysis Modification->Hydrolysis2 cis_2_Nonenoic_Acid2 cis-2-Nonenoic Acid Hydrolysis2->cis_2_Nonenoic_Acid2 G Inoculation Inoculate 96-well plate with bacterial culture Incubation_Biofilm Incubate (e.g., 37°C, 24-48h) to form biofilm Inoculation->Incubation_Biofilm Remove_Planktonic Remove planktonic culture and wash with PBS Incubation_Biofilm->Remove_Planktonic Add_Treatment Add fresh medium with This compound and controls Remove_Planktonic->Add_Treatment Incubation_Dispersion Incubate for dispersion (e.g., 1-24h) Add_Treatment->Incubation_Dispersion Wash_Biofilm Wash wells with PBS Incubation_Dispersion->Wash_Biofilm Stain_CV Stain with 0.1% Crystal Violet (15 min) Wash_Biofilm->Stain_CV Wash_CV Wash excess stain with water Stain_CV->Wash_CV Dry_Plate Dry plate completely Wash_CV->Dry_Plate Solubilize Solubilize bound stain with 30% acetic acid Dry_Plate->Solubilize Measure_Absorbance Measure absorbance at 595 nm Solubilize->Measure_Absorbance

References

Cis-2-Nonenoic Acid: A Diffusible Signal Factor in Microbial Communication and Biofilm Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Nonenoic acid is a medium-chain, monounsaturated fatty acid that is a member of the α,β-unsaturated fatty acid class.[1] It has garnered significant scientific interest for its role as a diffusible signal factor (DSF), a class of molecules involved in quorum sensing and virulence regulation in a variety of bacteria.[2][3] The defining structural feature for this signaling activity is the α,β-unsaturated double bond in the cis configuration, which creates a distinct bend in the hydrocarbon chain.[1][4] This feature is crucial for its biological recognition and function.[5] While research into cis-2-nonenoic acid is still emerging, its structural analogs, such as cis-2-decenoic acid (CDA), are well-documented as potent signaling molecules in microbial communication, regulating complex behaviors including biofilm formation, dispersion, and virulence.[5] This guide provides a comprehensive overview of the current understanding of cis-2-nonenoic acid, its biosynthetic pathways, signaling mechanisms, and biological activities, with a focus on experimental methodologies relevant to drug discovery and development.

Physicochemical Properties

The fundamental properties of cis-2-nonenoic acid are essential for its handling, formulation, and analysis in a research setting.[5]

PropertyValueSource
Molecular Formula C₉H₁₆O₂[5][6]
Molecular Weight 156.22 g/mol [5][7]
IUPAC Name (2Z)-non-2-enoic acid[5][6]
CAS Number 1577-98-6[5][7]
Boiling Point 173.0 °C at 20.00 mm Hg[5][7]
Physical State Oily liquid[4][8]
Solubility Slightly soluble in water[5]
Synonyms (Z)-2-Nonenoic acid, alpha-Nonylenic acid[5]

Biosynthesis of cis-2-Nonenoic Acid

The precise biosynthetic pathway of cis-2-nonenoic acid has not been fully elucidated, but two primary putative pathways have been hypothesized.[2] The synthesis of DSF family molecules is generally dependent on the RpfF enzyme, which is related to enoyl-CoA hydratases.[9]

Putative Pathway 1: Direct Desaturation of Nonanoic Acid This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, to cis-2-nonenoic acid.

  • Activation of Nonanoic Acid : Nonanoic acid is first activated to its thioester derivative, nonanoyl-CoA or nonanoyl-ACP.[2]

  • Desaturation : A putative Δ²-fatty acid desaturase introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain.[2]

  • Hydrolysis : The final step involves the hydrolysis of the thioester bond by a thioesterase to release the free fatty acid, cis-2-nonenoic acid.[2]

Putative Pathway 2: Analogy to other DSF Molecules This pathway is analogous to the synthesis of other DSF family molecules, where RpfF and RpfB are key enzymes.[9][10]

  • Fatty Acid Synthesis : A precursor fatty acid is synthesized.

  • RpfB Activity : RpfB, a long-chain fatty acyl CoA ligase, is involved in the process.[9]

  • RpfF Activity : RpfF, the DSF synthase, catalyzes the formation of the cis-2-double bond.[9][11]

G cluster_0 Putative Biosynthesis of cis-2-Nonenoic Acid A Nonanoic Acid B Nonanoyl-CoA / Nonanoyl-ACP A->B Acyl-CoA/ACP Synthetase C cis-2-Nonenoyl-CoA / cis-2-Nonenoyl-ACP B->C Putative Δ²-Fatty Acid Desaturase (e.g., RpfF activity) D cis-2-Nonenoic Acid C->D Thioesterase Hydrolysis

Caption: Putative biosynthetic pathway of cis-2-Nonenoic acid.

Signaling Pathways and Mechanism of Action

DSF-family fatty acids like cis-2-nonenoic acid are key components of quorum sensing systems that modulate gene expression in response to population density.[4][5] The signaling mechanism is primarily linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[3][5] High levels of c-di-GMP typically promote a sessile, biofilm lifestyle, while low levels favor motility.[5]

In the well-studied Rpf/DSF pathway of Xanthomonas campestris, the DSF signal is perceived by the membrane sensor kinase RpfC.[9] This binding triggers a phosphorelay cascade that activates the phosphodiesterase (PDE) activity of the regulator RpfG.[5][9][12] Activated RpfG degrades c-di-GMP, leading to a decrease in its cellular concentration.[5][11] This reduction in c-di-GMP levels initiates downstream effects, including the expression of virulence factors and the dispersal of biofilms.[5]

In Pseudomonas aeruginosa, a similar pathway is proposed where cis-2-decenoic acid may be recognized by the long-chain fatty acid-CoA ligase, FadD1, which acts as a putative receptor.[1] This signaling cascade ultimately influences the expression of hundreds of genes involved in motility, metabolism, and virulence.[1]

G cluster_0 General Rpf/DSF Signaling Cascade DSF cis-2-Nonenoic Acid (DSF Signal) RpfC Extracellular Transmembrane Intracellular DSF->RpfC:f0 Binds RpfG RpfG (Regulator) RpfC:f2->RpfG Phosphorelay Cascade PDE Phosphodiesterase (PDE) Activity Activated RpfG->PDE c_di_GMP c-di-GMP Biofilm Biofilm Formation (Sessile State) c_di_GMP->Biofilm Promotes Motility Motility / Virulence (Planktonic State) c_di_GMP->Motility Inhibits PDE->c_di_GMP Degrades G cluster_0 Workflow for Synthesis of cis-2-Nonenoic Acid A 1. Bromination Dissolve 2-nonanone (B1664094) in inert solvent. Cool to 0-5°C. B Slowly add 2 equivalents of Br₂. Stir for 1-2 hours at RT. A->B C Yields crude 1,3-dibromo-2-nonanone. B->C D 2. Rearrangement Prepare aqueous alkaline solution (e.g., Na₂CO₃). C->D E Add crude dibromo-ketone. Reflux with vigorous stirring. D->E F 3. Isolation & Purification Cool reaction mixture. Acidify to precipitate the acid. E->F G Extract with organic solvent (e.g., ether). Wash, dry, and concentrate. F->G H Purify by distillation and/or crystallization. G->H I Final Product: cis-2-Nonenoic Acid H->I G cluster_0 Workflow for Biofilm Inhibition/Dispersion Assay A 1. Inoculum Prep Grow overnight bacterial culture. Dilute to standardized OD₆₀₀. B 2. Plate Setup (96-well) Add medium + serial dilutions of cis-2-Nonenoic acid. A->B C 3. Inoculation Add standardized bacterial suspension to wells. B->C D 4. Incubation Incubate 24-48h at 37°C (static conditions). C->D E 5. Washing Discard planktonic cells. Wash wells gently with PBS. D->E F 6. Staining Add 0.1% Crystal Violet (CV). Incubate for 15 min. E->F G 7. Washing Wash away excess CV. F->G H 8. Solubilization Add ethanol (B145695) or acetic acid to dissolve bound CV. G->H I 9. Quantification Read absorbance (e.g., OD₅₇₀). Compare to controls. H->I

References

Putative Biosynthetic Pathways of cis-2-Nonenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid that is part of the diffusible signal factor (DSF) family of molecules. These molecules are involved in quorum sensing and the regulation of virulence in a variety of bacteria.[1] While the biological significance of cis-2-nonenoic acid is a subject of growing interest, its precise biosynthetic pathway has not been fully elucidated.[1] This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathways of cis-2-nonenoic acid. It consolidates hypothesized pathways, presents relevant quantitative data from related enzyme families, details key experimental protocols for investigation, and provides visualizations of the proposed mechanisms and workflows.

Putative Biosynthetic Pathways

Two primary pathways are currently hypothesized for the biosynthesis of cis-2-nonenoic acid: a direct desaturation pathway and a pathway analogous to the synthesis of other DSF family molecules.[1][2]

Pathway 1: Direct Desaturation of Nonanoic Acid

This proposed pathway involves the direct conversion of the saturated fatty acid, nonanoic acid, into cis-2-nonenoic acid. This conversion is thought to be catalyzed by a Δ²-fatty acid desaturase.[1]

The key steps in this pathway are:

  • Activation of Nonanoic Acid: Nonanoic acid is first activated to its thioester derivative, either nonanoyl-CoA or nonanoyl-ACP. This activation is carried out by an acyl-CoA synthetase or an acyl-ACP synthetase, respectively, and is a necessary step for most enzymatic modifications of fatty acids.[1][2]

  • Desaturation: A putative Δ²-fatty acid desaturase then introduces a cis-double bond between the second and third carbon atoms of the nonanoyl chain. This results in the formation of cis-2-nonenoyl-CoA or cis-2-nonenoyl-ACP.[1][2]

  • Hydrolysis: The final step is the hydrolysis of the thioester bond by a thioesterase, which releases the free fatty acid, cis-2-nonenoic acid.[1][2]

Direct_Desaturation_Pathway Nonanoic Acid Nonanoic Acid Acyl-CoA Synthetase / Acyl-ACP Synthetase Acyl-CoA Synthetase / Acyl-ACP Synthetase Nonanoic Acid->Acyl-CoA Synthetase / Acyl-ACP Synthetase Nonanoyl-CoA / Nonanoyl-ACP Nonanoyl-CoA / Nonanoyl-ACP Acyl-CoA Synthetase / Acyl-ACP Synthetase->Nonanoyl-CoA / Nonanoyl-ACP Putative Δ²-Fatty Acid Desaturase Putative Δ²-Fatty Acid Desaturase Nonanoyl-CoA / Nonanoyl-ACP->Putative Δ²-Fatty Acid Desaturase cis-2-Nonenoyl-CoA / cis-2-Nonenoyl-ACP cis-2-Nonenoyl-CoA / cis-2-Nonenoyl-ACP Putative Δ²-Fatty Acid Desaturase->cis-2-Nonenoyl-CoA / cis-2-Nonenoyl-ACP Thioesterase Thioesterase cis-2-Nonenoyl-CoA / cis-2-Nonenoyl-ACP->Thioesterase cis-2-Nonenoic Acid cis-2-Nonenoic Acid Thioesterase->cis-2-Nonenoic Acid

Caption: Putative direct desaturation pathway of cis-2-nonenoic acid.

Pathway 2: Biosynthesis via a Diffusible Signal Factor (DSF) Pathway Homolog

This second hypothesized pathway is analogous to the well-characterized DSF biosynthesis pathway.

The proposed steps for the synthesis of cis-2-nonenoic acid through this pathway are:

  • Fatty Acid Synthesis Elongation: The de novo fatty acid synthesis machinery elongates an acyl-ACP primer.

  • Formation of a 3-Hydroxyacyl-ACP Intermediate: During the elongation cycle, a 3-hydroxyacyl-ACP intermediate is formed. For the synthesis of a C9 fatty acid, this would be 3-hydroxynonanoyl-ACP.[2]

  • Dehydration by an RpfF Homolog: An RpfF-like enzyme, which has dehydratase activity, acts on the 3-hydroxynonanoyl-ACP intermediate to produce cis-2-nonenoic acid.[2]

DSF_Homolog_Pathway Fatty Acid Synthesis Elongation Fatty Acid Synthesis Elongation 3-Hydroxynonanoyl-ACP 3-Hydroxynonanoyl-ACP Fatty Acid Synthesis Elongation->3-Hydroxynonanoyl-ACP RpfF-like Enzyme (Dehydratase) RpfF-like Enzyme (Dehydratase) 3-Hydroxynonanoyl-ACP->RpfF-like Enzyme (Dehydratase) cis-2-Nonenoic Acid cis-2-Nonenoic Acid RpfF-like Enzyme (Dehydratase)->cis-2-Nonenoic Acid

Caption: Putative DSF-like biosynthetic pathway of cis-2-nonenoic acid.

Quantitative Data

Specific enzyme kinetic parameters for the biosynthesis of cis-2-nonenoic acid are not yet available in the literature. However, data from related enzymes, such as other fatty acid desaturases, can provide a reference for expected catalytic efficiencies.

Table 1: Kinetic Parameters of Related Fatty Acid Desaturases

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Δ9-DesaturaseSaccharomyces cerevisiaeStearoyl-CoA5.50.8[1]
Δ5-DesaturaseMortierella alpinaDihomo-γ-linolenoyl-CoA280.12[1]
Δ12-DesaturaseArabidopsis thalianaOleoyl-PC1100.05[1]

Note: The presented data are for desaturases acting on longer-chain fatty acids and may not directly reflect the kinetics for a C9 substrate.[1]

Experimental Protocols

Investigating the putative biosynthetic pathways of cis-2-nonenoic acid requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression of Candidate Enzymes

Objective: To express and purify candidate enzymes (e.g., putative Δ²-fatty acid desaturase, RpfF homolog) for in vitro characterization.

Methodology:

  • Gene Identification and Cloning: Identify candidate genes based on sequence homology to known fatty acid desaturases or RpfF-like enzymes. Amplify the gene of interest from the source organism's genomic DNA using PCR and clone it into a suitable expression vector (e.g., pET series for E. coli).

  • Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).[1]

  • Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Assessment: Assess the purity of the purified protein using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay

Objective: To determine the enzymatic activity of the purified candidate enzyme and identify the reaction product.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., nonanoyl-CoA for a desaturase assay), and any necessary cofactors (e.g., NADPH, O2) in a suitable buffer.

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA esters to free fatty acids.[1]

  • Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).[1]

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent (e.g., BF₃-methanol).[1]

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product, cis-2-nonenoic acid methyl ester.[1]

Experimental_Workflow cluster_0 Protocol 1: Heterologous Expression cluster_1 Protocol 2: In Vitro Enzyme Assay Gene Identification & Cloning Gene Identification & Cloning Transformation Transformation Gene Identification & Cloning->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis & Purification Cell Lysis & Purification Protein Expression->Cell Lysis & Purification Purity Assessment (SDS-PAGE) Purity Assessment (SDS-PAGE) Cell Lysis & Purification->Purity Assessment (SDS-PAGE) Reaction Setup Reaction Setup Purity Assessment (SDS-PAGE)->Reaction Setup Incubation Incubation Reaction Setup->Incubation Termination & Saponification Termination & Saponification Incubation->Termination & Saponification Extraction Extraction Termination & Saponification->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Caption: General experimental workflow for enzyme characterization.

Protocol 3: Quantification of cis-2-Nonenoic Acid by GC-MS

Objective: To identify and quantify cis-2-nonenoic acid in biological samples.

Methodology:

  • Lipid Extraction: Extract total lipids from the sample (e.g., bacterial culture supernatant, cell pellet) using a method like the Folch or Bligh-Dyer extraction.[1]

  • Saponification and Derivatization: Saponify the lipid extract and convert the resulting free fatty acids to FAMEs as described in Protocol 2.[1]

  • GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase).[1]

  • MS Detection and Quantification: The eluting FAMEs are detected by a mass spectrometer. The product is identified by its retention time and mass spectrum compared to an authentic standard of cis-2-nonenoic acid methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[1]

Conclusion

The biosynthesis of cis-2-nonenoic acid remains an important area of investigation, with implications for understanding bacterial signaling and developing novel antimicrobial strategies.[1] The putative pathways presented in this guide, based on direct desaturation and the DSF biosynthesis model, provide a solid framework for future research. The experimental protocols detailed herein offer the necessary tools to identify and characterize the enzymes involved, determine their kinetic properties, and ultimately elucidate the definitive biosynthetic route.

References

The Ubiquitous Yet Understated Presence of 2-Nonenoic Acid in Nature's Volatile Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of 2-nonenoic acid in volatile oils, targeting researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource on this bioactive fatty acid.

Introduction: The Significance of this compound

This compound, a medium-chain unsaturated fatty acid, is a naturally occurring compound found in the volatile fractions of various plants and other natural sources. Its presence, though often in trace amounts, is significant due to its potential biological activities, including anti-inflammatory and fungicidal properties, and its role as a signaling molecule in microbial systems.[1] This guide delves into the specifics of its natural origins, the methodologies for its study, and its known biological implications.

Natural Occurrence and Quantitative Data

While this compound has been identified in a range of natural volatile oils, comprehensive quantitative data remains somewhat limited in the scientific literature. It is a known constituent of the volatile oil of Bupleurum chinense.[1][2] Additionally, it has been detected in various food items and other natural products. The table below summarizes the available quantitative and qualitative findings for this compound and related fatty acids in different volatile oils and natural products.

SourceCompoundConcentration / PresenceReference(s)
BeerThis compoundUp to 0.01 mg/kg[3]
Bupleurum chinenseThis compoundConstituent of volatile oil[1][2]
Apple (Malus domestica)Fatty acids (general)Esters of hexanoic and butanoic acids are major contributors to aroma.[3][4]
Guava (Psidium guajava)Fatty acids (general)Free fatty acids, mainly lauric and myristic acids, are abundant.[5]
Mushroom (Agaricus bisporus)Fatty acids (general)C8 compounds derived from fatty acids are key aroma components.[6][7][8]
Pork FatFatty acids (general)Present in volatile profile.
Tobacco (Nicotiana tabacum)Fatty acids (general)Present in essential oil.

Experimental Protocols

The extraction and analysis of this compound from volatile oils require specific and sensitive methodologies due to its chemical nature and often low concentrations.

Extraction of Volatile Oils

Steam Distillation: This is the most common method for extracting essential oils from plant material.[5]

  • Principle: Hot steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile oil mixture is then condensed, and the oil is separated from the water.

  • Apparatus: A still (biomass flask), a boiling flask to generate steam, a condenser, and a collection vessel (separator).

  • Procedure:

    • The plant material is placed in the biomass flask.

    • Steam is introduced from the boiling flask, permeating the plant material.

    • The volatile compounds are carried by the steam to the condenser.

    • The condensate (hydrosol and essential oil) is collected in the separator.

    • The less dense essential oil phase is separated from the aqueous phase.

Hydrodistillation: A variation of steam distillation where the plant material is immersed in water.

  • Principle: The plant material is boiled in water, and the resulting steam carrying the volatile oils is condensed and collected.

  • Apparatus: Clevenger-type apparatus is commonly used for laboratory-scale extraction.

  • Procedure:

    • The plant material is placed in a flask with water.

    • The mixture is heated to boiling.

    • The steam and volatile oil vapor are passed through a condenser.

    • The condensed mixture is collected, and the oil is separated from the water.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is typically required for successful GC-MS analysis.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Reagents: Methanolic HCl or Boron Trifluoride (BF₃) in methanol.

    • Procedure: The extracted volatile oil is heated with the derivatizing agent to convert the fatty acids into their more volatile methyl esters.

  • GC-MS Analysis:

    • Injection: The FAMEs mixture is injected into the GC.

    • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms).

    • Detection and Quantification: The separated compounds are detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

Cis-2-unsaturated fatty acids, including cis-2-nonenoic acid, are recognized as signaling molecules in microbial communication, particularly in quorum sensing and biofilm regulation.[9][10][11]

Putative Signaling Pathway in Bacteria

The signaling pathway for cis-2-unsaturated fatty acids is well-studied in bacteria like Pseudomonas aeruginosa, where the analogous molecule cis-2-decenoic acid plays a key role. It is hypothesized that cis-2-nonenoic acid acts through a similar mechanism.

bacterial_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Nonenoic_Acid cis-2-Nonenoic Acid Receptor Putative Receptor (e.g., FadD1) 2_Nonenoic_Acid->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Effector_Proteins Effector Proteins Signaling_Cascade->Effector_Proteins Gene_Expression Modulation of Gene Expression Effector_Proteins->Gene_Expression Phenotypic_Response Phenotypic Response (e.g., Biofilm Dispersion) Gene_Expression->Phenotypic_Response

Bacterial signaling pathway of cis-2-nonenoic acid.
Experimental Workflow for Biofilm Inhibition Assay

The following workflow outlines a typical experiment to investigate the effect of this compound on bacterial biofilm formation.

biofilm_workflow Start Start: Prepare Bacterial Culture and this compound Solutions Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Start->Inoculation Treatment Add Different Concentrations of this compound Inoculation->Treatment Incubation Incubate to Allow Biofilm Formation Treatment->Incubation Washing Wash Wells to Remove Planktonic Bacteria Incubation->Washing Staining Stain Adherent Biofilm with Crystal Violet Washing->Staining Quantification Solubilize Stain and Measure Absorbance Staining->Quantification Analysis Analyze Data and Determine Inhibitory Concentration Quantification->Analysis

Workflow for biofilm inhibition assay.

Conclusion

This compound is a naturally occurring fatty acid with a subtle but significant presence in the volatile oils of various plants and other natural sources. While quantitative data on its concentration are still emerging, its role as a potential signaling molecule in microbial systems presents a compelling area for further research. The standardized protocols for extraction and analysis outlined in this guide provide a solid foundation for future investigations into the natural occurrence and biological activities of this intriguing compound. Further studies are warranted to fully elucidate its distribution in nature and its potential applications in pharmacology and drug development.

References

A Technical Guide to the Physicochemical Properties of trans-2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Nonenoic acid is an unsaturated fatty acid that is gaining interest in various scientific and industrial fields. Its unique chemical structure, characterized by a carbon-carbon double bond in the trans configuration at the second carbon, imparts specific physicochemical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-nonenoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and biological context.

Physicochemical Properties of trans-2-Nonenoic Acid

The following table summarizes the key physicochemical properties of trans-2-nonenoic acid. This data is crucial for its handling, formulation, and application in experimental and developmental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Melting Point -9 °C (estimate)[2]
Boiling Point 180-182 °C at 60 mmHg; 130-132 °C at 2 mmHg[3][4]
Density 0.930 g/cm³[3]
Refractive Index 1.462 at 20 °C[4]
pKa 4.82 ± 0.10 (Predicted)[2]
LogP (Octanol-Water Partition Coefficient) 3.2 (Computed); 3.205 (estimated)[1][2]
Solubility Slightly soluble in water. Soluble in alcohol.[5]
Appearance Colorless to almost colorless clear liquid[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of trans-2-nonenoic acid. These protocols are adapted from standard procedures for fatty acid analysis.

Determination of Melting Point

The melting point of trans-2-nonenoic acid, being a low-melting solid or liquid at room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

Methodology:

  • Sample Preparation: A small amount of liquid trans-2-nonenoic acid is introduced into a glass capillary tube, which is then sealed. The sample within the capillary is solidified by cooling to a temperature below its expected melting point (e.g., using a dry ice/acetone bath).

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[2][6]

Determination of Boiling Point under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample and Boiling Chips: The trans-2-nonenoic acid sample and a few boiling chips are placed in the distillation flask.

  • Distillation: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently.

  • Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[4][7]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.

Methodology:

  • Equilibration: An excess amount of trans-2-nonenoic acid is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

  • Quantification: A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of trans-2-nonenoic acid in this solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after suitable extraction and derivatization if necessary.[4][8][9]

Determination of pKa

The acid dissociation constant (pKa) can be determined spectrophotometrically for α,β-unsaturated carboxylic acids.

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of trans-2-nonenoic acid is also prepared.

  • Spectrophotometric Measurement: A small, constant amount of the trans-2-nonenoic acid stock solution is added to each buffer solution. The ultraviolet (UV) absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the acid have different absorbance.

  • Data Analysis: The absorbance data is plotted against the pH. The resulting titration curve is analyzed to find the inflection point, which corresponds to the pKa of the acid.[2][10][11]

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of the LogP value.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of trans-2-nonenoic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a period to allow the solute to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated. The concentration of trans-2-nonenoic acid in each phase is determined using a suitable analytical method (e.g., HPLC or GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][12][13][14][15]

Visualizations

Synthesis of trans-2-Nonenoic Acid

The industrial synthesis of trans-2-nonenoic acid can be achieved through a malonic ester synthesis pathway. The following diagram illustrates the key steps in this process.

G Synthesis of trans-2-Nonenoic Acid cluster_reactants Reactants cluster_process Process cluster_product Product Heptaldehyde Heptaldehyde Condensation Condensation (Pyridine) Heptaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation HydrolysisDecarboxylation Acidic Workup & Heat Condensation->HydrolysisDecarboxylation Intermediate t2NA trans-2-Nonenoic Acid HydrolysisDecarboxylation->t2NA G Conceptual Biological Activities of trans-2-Nonenoic Acid cluster_anti_inflammatory Anti-inflammatory Effects cluster_fungicidal Fungicidal Activity t2NA trans-2-Nonenoic Acid InflammatoryCells Inflammatory Cells (e.g., Macrophages) t2NA->InflammatoryCells Inhibits FungalCell Fungal Cell t2NA->FungalCell Acts on ProInflammatoryMediators Pro-inflammatory Mediators (e.g., NO, Cytokines) InflammatoryCells->ProInflammatoryMediators Production CellMembrane Cell Membrane Disruption FungalCell->CellMembrane MetabolicInhibition Metabolic Inhibition FungalCell->MetabolicInhibition

References

An In-depth Technical Guide to 2-Nonenoic Acid: A Medium-Chain Fatty Acid with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenoic acid, a medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and known biological activities, with a particular focus on its role as a signaling molecule in microbial systems. While research specifically on this compound is still developing, this guide consolidates the available data and draws comparisons with its well-studied structural analog, cis-2-decenoic acid, to offer a thorough understanding of its potential applications in drug development and biotechnology. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction

This compound (C₉H₁₆O₂) is a monounsaturated medium-chain fatty acid.[1][2][3] Like other MCFAs, it plays a role in various biological processes and has garnered attention for its potential applications in the food, cosmetic, and pharmaceutical industries.[4][5] It exists as two geometric isomers, cis (Z) and trans (E), with the cis-isomer, in particular, being investigated for its role in bacterial cell-to-cell communication, similar to other diffusible signal factors (DSFs).[6] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a foundational understanding of this versatile molecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below. The presence and configuration of the double bond significantly influence its physical characteristics compared to its saturated counterpart, nonanoic acid.[7]

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[7]
Molecular Weight 156.22 g/mol [7]
CAS Number 3760-11-0 (trans-isomer)[2]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 180 - 182 °C / 60 mmHg[5]
Density 0.930 g/cm³[5]
Refractive Index 1.45600 to 1.46400 @ 20.00 °C[8]
Solubility Practically insoluble in water[6]
pKa 4.82 ± 0.10 (Predicted)[9]

Synthesis and Purification

The synthesis and purification of this compound require specific protocols to ensure high purity and the desired isomeric form.

Synthesis of trans-2-Nonenoic Acid

A common method for the synthesis of trans-2-nonenoic acid involves the Knoevenagel condensation of heptaldehyde with malonic acid in the presence of pyridine (B92270).

Experimental Protocol:

  • Dissolve malonic acid (3.3 moles) in dry pyridine (555 ml).

  • Cool the mixture in an ice water bath and add n-heptaldehyde (3.0 moles) with stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 60 hours.

  • Heat the reaction mixture on a steam bath for 8 hours.

  • Pour the reaction mixture into an equal volume of water.

  • Separate the organic layer, wash with 25% HCl, take up in benzene, wash with water, and dry.

  • Distill under vacuum to obtain trans-2-nonenoic acid.[10]

Synthesis of cis-2-Nonenoic Acid

The synthesis of the cis-isomer is more challenging due to the thermodynamic stability of the trans-isomer. A multi-step process is often employed.

Experimental Protocol:

  • Bromination of 2-nonanone (B1664094): Dissolve 2-nonanone in an inert solvent (e.g., diethyl ether) and cool to 0-5 °C. Slowly add two equivalents of bromine while maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature.

  • Favorskii Rearrangement: Prepare a solution of sodium hydroxide (B78521) in water. Add the crude 1,3-dibromo-2-nonanone (B592601) to the aqueous NaOH solution and heat under reflux for several hours.

  • Acidification and Extraction: After cooling, acidify the mixture to a pH of approximately 2 with a mineral acid (e.g., HCl). Extract the product with an organic solvent like diethyl ether.

  • Purification: The crude cis-2-nonenoic acid can be purified by vacuum distillation or column chromatography.

Purification Methods

High-purity this compound is essential for research and development. The table below compares common purification techniques.

Purification MethodTypical YieldTypical PurityKey Considerations
Fractional Distillation 50-60%70-80%Risk of isomerization to the trans-isomer at high temperatures.
Crystallization ~28%HighRequires controlled low temperatures (e.g., 15°C).
Wiped-Film Evaporation 60-90%>90%Minimizes thermal degradation and isomerization.

Biological Activities and Potential Applications

While direct quantitative data on the biological activities of this compound is limited, studies on its structural analog, cis-2-decenoic acid, provide valuable insights into its potential. The primary areas of interest are its roles in microbial communication, and its anti-inflammatory and fungicidal properties.[6]

Antibacterial and Quorum Sensing Activity

Cis-2-unsaturated fatty acids are recognized as signaling molecules in bacterial quorum sensing, which regulates virulence and biofilm formation.[6]

Comparative Biological Activity Data (primarily from cis-2-decenoic acid)

BioactivityTarget Organism(s)Effective ConcentrationReference(s)
Biofilm Inhibition Methicillin-resistant Staphylococcus aureus (MRSA)125 µg/mL[11]
Bacterial Growth Inhibition Methicillin-resistant Staphylococcus aureus (MRSA)≥ 500 µg/mL[11]
Biofilm Dispersion Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, S. aureus, Bacillus subtilis, Salmonella enterica310 nM (~0.053 µg/mL)[11]
Enhancement of Antibiotic Efficacy Pseudomonas aeruginosa (with Tobramycin, Ciprofloxacin)100 nM (~0.017 µg/mL)[11]

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

  • Prepare serial dilutions of this compound in a 96-well microtiter plate with a suitable growth medium.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Gently remove the planktonic cells and wash the wells with a buffer (e.g., phosphate-buffered saline, PBS).

  • Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Remove the excess stain and wash the wells with water.

  • Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid).

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm formation. A reduction in absorbance compared to the control indicates biofilm inhibition.[11]

Anti-inflammatory and Fungicidal Activities

Some medium-chain fatty acids have demonstrated anti-inflammatory and fungicidal properties.[12] While specific quantitative data for this compound is not widely available, it is an area of active investigation.

Signaling Pathways

The signaling mechanisms of cis-2-unsaturated fatty acids are complex and involve the regulation of gene expression and cellular behavior. In Pseudomonas aeruginosa, the structural analog cis-2-decenoic acid has been shown to modulate the expression of 666 genes involved in motility, metabolic activity, and virulence.[13] It is hypothesized that cis-2-nonenoic acid may act through similar pathways.

Putative Signaling Pathway of cis-2-Unsaturated Fatty Acids in Bacteria

signaling_pathway C2NA cis-2-Nonenoic Acid Membrane Bacterial Cell Membrane C2NA->Membrane Diffuses across Receptor Putative Receptor Signal_Cascade Intracellular Signaling Cascade Receptor->Signal_Cascade Activates Gene_Expression Modulation of Gene Expression Signal_Cascade->Gene_Expression Leads to Response Altered Phenotype (e.g., Biofilm Dispersion, Virulence Factor Regulation) Gene_Expression->Response

Caption: Putative signaling pathway of cis-2-nonenoic acid in a bacterial cell.

Experimental Workflows and Logical Relationships

To facilitate research on this compound, standardized experimental workflows are essential.

Experimental Workflow for Biofilm Inhibition Assay

workflow_biofilm_inhibition start Start prep_plates Prepare 96-well plate with This compound dilutions start->prep_plates inoculate Inoculate with bacterial suspension prep_plates->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash_planktonic Remove planktonic cells and wash wells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize bound stain wash_stain->solubilize measure Measure absorbance solubilize->measure analyze Analyze data and determine % inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the crystal violet biofilm inhibition assay.

Logical Relationships of cis-2-Nonenoic Acid's Potential Impact on Microbial Behaviors

logical_relationships C2NA cis-2-Nonenoic Acid QS Quorum Sensing Modulation C2NA->QS Influences Biofilm Biofilm Formation C2NA->Biofilm Inhibits/Disperses Antibiotic_Susceptibility Antibiotic Susceptibility C2NA->Antibiotic_Susceptibility Potentially Increases QS->Biofilm Regulates Virulence Virulence Factor Expression QS->Virulence Regulates Biofilm->Antibiotic_Susceptibility Decreases

Caption: Logical relationships of cis-2-nonenoic acid's potential impact on microbial behaviors.

Analytical Methods

Accurate characterization and quantification of this compound are critical for research and quality control.

Analytical MethodApplicationKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of this compound in various matrices.Derivatization to a more volatile ester form (e.g., methyl ester) is often required.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of isomers.Reverse-phase chromatography is a common approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of isomeric purity.¹H and ¹³C NMR are used to confirm the structure and cis/trans configuration.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Provides information on the carboxylic acid and alkene functional groups.

Conclusion

This compound, as a medium-chain fatty acid, presents a promising area of research with potential applications in drug development, particularly as an anti-biofilm and quorum sensing modulatory agent. While much of the current understanding of its biological activity is inferred from its close analog, cis-2-decenoic acid, the available data suggests that this compound warrants further investigation. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this multifaceted molecule. Future studies should focus on elucidating the specific quantitative biological activities of both cis- and trans-2-nonenoic acid and their precise molecular mechanisms of action.

References

A Technical Guide to the Anti-inflammatory and Fungicidal Properties of 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of significant interest in the fields of pharmacology and microbiology. Its unique chemical structure, characterized by a nine-carbon chain with a carbon-carbon double bond, underpins its potential biological activities. This technical guide provides an in-depth overview of the current scientific understanding of the anti-inflammatory and fungicidal properties of this compound, with a particular focus on its cis-isomer. While direct quantitative data for this compound is still somewhat limited in publicly available literature, this document consolidates existing knowledge and draws parallels from structurally related compounds to provide a comprehensive resource for research and development. The information is intended to be a foundational tool for scientists investigating its therapeutic potential.

Anti-inflammatory Activity

While extensive quantitative data on the anti-inflammatory effects of this compound is not yet widely published, its classification as a medium-chain fatty acid (MCFA) places it within a group of lipids known for their immunomodulatory properties.[1] The cis-isomer, in particular, has been noted for its use in the formulation of anti-inflammatory medications.[2]

Proposed Mechanism of Action

Unsaturated fatty acids are known to exert anti-inflammatory effects through various pathways.[3] For MCFAs, one of the proposed mechanisms involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of inflammation and metabolism.[1] Specifically, the PPARβ/δ isotype has been implicated in mediating the anti-inflammatory responses of MCFAs.[1] Activation of PPARβ/δ can lead to the suppression of pro-inflammatory gene expression, thereby reducing the inflammatory cascade.[1]

Fungicidal and Anti-Biofilm Activity

The fungicidal properties of this compound and its analogs are more extensively documented, particularly their ability to inhibit the formation of and disperse existing biofilms of pathogenic fungi such as Candida albicans.[4][5] The cis-isomer appears to be crucial for this activity.[6]

Quantitative Data for Structurally Related Compounds

Direct minimum inhibitory concentration (MIC) values for this compound are not widely available. However, studies on homologous series of 2-alkenoic and 2-alkynoic acids provide valuable context for its potential efficacy. The fungitoxicity of these fatty acids is influenced by chain length, with C9 acids demonstrating activity.[7] For comparison, quantitative data for the structurally similar cis-2-decenoic acid (CDA) and cis-2-dodecenoic acid (BDSF) are presented below.

CompoundTarget Organism(s)ActivityEffective Concentration
cis-2-Decenoic Acid (CDA)Candida albicansBiofilm Dispersion310 nM[5]
cis-2-Dodecenoic Acid (BDSF)Candida albicansReduced germ-tube formation30 µM[8]
Mechanism of Fungicidal and Anti-Biofilm Action

The primary mechanism of the antifungal action of unsaturated fatty acids is the disruption of the fungal cell membrane. The lipophilic nature of the fatty acid allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in cell lysis.

In the context of biofilms, cis-2-unsaturated fatty acids act as signaling molecules that can trigger the dispersal of established biofilms, causing the fungal cells to revert to a more susceptible planktonic state.[4][8]

Furthermore, in drug-resistant fungal strains, a synergistic effect has been observed with conventional antifungal agents. For instance, the related molecule cis-2-dodecenoic acid (BDSF) has been shown to inhibit the expression of efflux pump genes (CDR1 and MDR1) in fluconazole-resistant Candida albicans by suppressing their transcription factors.[4] This restores the efficacy of azole antifungals.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory and fungicidal activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess Reagent.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of NO produced is determined using a sodium nitrite (B80452) standard curve. The percentage inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the formation of fungal biofilms.[8]

Materials:

  • Fungal strain of interest

  • Appropriate growth medium (e.g., RPMI-1640)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to the growth medium.

  • Inoculation: Add a standardized fungal suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

  • Staining: Stain the adherent biofilms with 0.1% Crystal Violet solution.

  • Washing: Remove the Crystal Violet solution and wash the wells with PBS.

  • Solubilization: Solubilize the bound Crystal Violet with 30% acetic acid.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the percentage of biofilm inhibition.

Conclusion

This compound presents a promising area of research for the development of novel anti-inflammatory and fungicidal agents. While further studies are required to fully elucidate its mechanisms of action and to obtain comprehensive quantitative data, the existing evidence, particularly for its cis-isomer and related compounds, suggests significant therapeutic potential. Its ability to modulate inflammatory pathways and to combat fungal biofilms, including those of drug-resistant strains, warrants continued investigation by the scientific and drug development communities. The experimental protocols provided in this guide offer a framework for advancing our understanding of this intriguing bioactive molecule.

References

The Pivotal Role of cis-2-Unsaturated Fatty Acids in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A class of cis-2-unsaturated fatty acids, widely known as the Diffusible Signal Factor (DSF) family, has emerged as a crucial component of quorum sensing (QS) in a variety of Gram-negative bacteria. These signaling molecules are integral to the regulation of virulence, biofilm formation, and antibiotic resistance, making them a compelling target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core mechanisms of DSF-mediated signaling, detailed experimental protocols for their study, and a summary of quantitative data to inform future research and drug development.

Introduction to cis-2-Unsaturated Fatty Acids as Quorum Sensing Signals

First identified in the plant pathogen Xanthomonas campestris, DSF signaling systems are now known to be conserved across a range of bacteria, including the opportunistic human pathogens Burkholderia cenocepacia and Pseudomonas aeruginosa.[1] These fatty acid signals facilitate both intraspecies and interspecies communication, allowing bacteria to coordinate their behavior in response to population density.[2][3] The structural diversity of this signal family, characterized by variations in acyl chain length and branching, allows for a nuanced and specific regulatory landscape.[4][5]

Table 1: Key cis-2-Unsaturated Fatty Acids in Bacterial Quorum Sensing

Signal Molecule NameChemical NameProducing BacteriumReference
Diffusible Signal Factor (DSF)cis-11-Methyl-2-dodecenoic acidXanthomonas campestris[4][6]
Burkholderia Diffusible Signal Factor (BDSF)cis-2-Dodecenoic acidBurkholderia cenocepacia[5][7]
Pseudomonas aeruginosa Signalcis-2-Decenoic acidPseudomonas aeruginosa[4]

Signaling Pathways

The perception and transduction of cis-2-unsaturated fatty acid signals are primarily mediated by the rpf (regulation of pathogenicity factors) gene cluster. While the core components are conserved, the specific mechanisms differ between bacterial species.

The RpfC/RpfG System in Xanthomonas campestris

In Xanthomonas campestris, the DSF signal is synthesized by the enzyme RpfF.[6] At low cell densities, RpfF is bound to the sensor kinase RpfC, limiting DSF production. As cell density increases, the accumulation of DSF leads to its detection by RpfC, a membrane-bound hybrid sensor kinase. This initiates a phosphorelay cascade, resulting in the phosphorylation of the response regulator RpfG.[4][8] Phosphorylated RpfG functions as a phosphodiesterase, degrading the intracellular second messenger cyclic dimeric GMP (c-di-GMP).[9][10] The reduction in c-di-GMP levels alleviates the repression of the global transcriptional regulator Clp, which in turn controls the expression of virulence factors such as extracellular enzymes and exopolysaccharides.[10][11]

Xanthomonas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC RpfG RpfG RpfC->RpfG Phosphorylates DSF_out DSF (High Conc.) DSF_out->RpfC Binds RpfF RpfF RpfF->DSF_out Synthesizes c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Clp Clp c_di_GMP->Clp Inhibits Virulence_Genes Virulence Genes Clp->Virulence_Genes Regulates Expression

DSF Signaling Pathway in Xanthomonas campestris
The RpfR System in Burkholderia cenocepacia

Burkholderia cenocepacia utilizes a different mechanism for perceiving its cognate signal, BDSF. The signal is synthesized by the RpfF homolog, Bcam0581.[5] BDSF is detected by the cytoplasmic receptor RpfR, a protein containing PAS, GGDEF, and EAL domains.[12] The binding of BDSF to the PAS domain of RpfR allosterically activates its EAL domain, which then functions as a phosphodiesterase to degrade c-di-GMP.[9] Similar to the Xanthomonas system, the resulting decrease in c-di-GMP levels modulates the expression of genes involved in virulence and biofilm formation.[12]

Burkholderia_Signaling cluster_cytoplasm Cytoplasm BDSF BDSF RpfR RpfR BDSF->RpfR Binds & Activates RpfF_Bc RpfF (Bcam0581) RpfF_Bc->BDSF Synthesizes c_di_GMP c-di-GMP RpfR->c_di_GMP Degrades Downstream_Effectors Downstream Effectors c_di_GMP->Downstream_Effectors Regulates Virulence_Biofilm Virulence & Biofilm Genes Downstream_Effectors->Virulence_Biofilm Regulates Expression

BDSF Signaling Pathway in Burkholderia cenocepacia
Interspecies Signaling to Pseudomonas aeruginosa

Pseudomonas aeruginosa does not produce DSF or BDSF but can sense these molecules produced by other bacteria, such as Stenotrophomonas maltophilia and Burkholderia cenocepacia.[1][13] This interspecies communication is mediated by the sensor kinase PA1396, which is homologous to RpfC.[1] The binding of DSF or BDSF to PA1396 is thought to initiate a signaling cascade that influences biofilm formation and antibiotic tolerance in P. aeruginosa.[1][14]

Pseudomonas_Interspecies_Signaling cluster_P_aeruginosa Pseudomonas aeruginosa cluster_membrane_Pa Cell Membrane cluster_cytoplasm_Pa Cytoplasm PA1396 PA1396 Signaling_Cascade Signaling Cascade PA1396->Signaling_Cascade Initiates Gene_Expression Altered Gene Expression (Biofilm, Antibiotic Tolerance) Signaling_Cascade->Gene_Expression Leads to DSF_BDSF DSF / BDSF (from other bacteria) DSF_BDSF->PA1396 Binds

Interspecies DSF/BDSF Signaling in P. aeruginosa

Quantitative Data on the Effects of cis-2-Unsaturated Fatty Acids

The biological effects of DSF family molecules are concentration-dependent. The following tables summarize key quantitative findings from the literature.

Table 2: Effective Concentrations of DSF and Analogs on Biofilm Formation

BacteriumSignal MoleculeConcentrationEffect on BiofilmReference
Bacillus cereusDSF5 - 50 µMInhibition[3]
Pseudomonas aeruginosacis-2-Decenoic acid100 - 620 nMDispersion[15]
Staphylococcus aureuscis-2-Decenoic acid310 nM~80% reduction in biomass (with antibiotics)[16][17]
Bacillus cereuscis-2-Decenoic acid310 nM~80% reduction in biomass (with antibiotics)[16][17]

Table 3: Impact of DSF and Analogs on Antibiotic Minimum Inhibitory Concentration (MIC)

BacteriumAntibioticSignal Molecule (Concentration)Fold Reduction in MICReference
Bacillus cereusGentamicinDSF (5 - 50 µM)2 to 16-fold[3]
Bacillus cereusKanamycinDSF (5 - 50 µM)2 to 16-fold[3]
Staphylococcus aureusGentamicinDSF (50 µM)8-fold (87.5% reduction)[3]
Mycobacterium smegmatisKanamycinDSF (50 µM)4-fold (75% reduction)[3]
Pseudomonas aeruginosaTobramycincis-2-Decenoic acidAdditive effect[18]
Staphylococcus aureusTobramycincis-2-Decenoic acidAdditive effect[18]

Experimental Protocols

Extraction and Quantification of DSF Signals

This protocol is adapted from methods used for Xanthomonas oryzae pv. oryzae and can be generalized for other DSF-producing bacteria.

Extraction_Quantification_Workflow start Bacterial Culture (to stationary phase) centrifuge Centrifuge to separate supernatant and cell pellet start->centrifuge acidify Acidify supernatant (e.g., with HCl to pH 4.0) centrifuge->acidify extract Extract with ethyl acetate (B1210297) (repeat 3x) acidify->extract dry Dry organic phase (e.g., under nitrogen stream) extract->dry resuspend Resuspend in methanol dry->resuspend analyze Analyze via UPLC/MS resuspend->analyze

Workflow for DSF Extraction and Quantification

Methodology:

  • Culture and Harvest: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, when DSF production is typically maximal. Harvest the culture by centrifugation to separate the supernatant from the cell pellet.

  • Acidification: Acidify the culture supernatant to approximately pH 4.0 using a strong acid like HCl. This step is critical for the efficient extraction of the fatty acid signals.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat this extraction three times, pooling the organic phases.

  • Drying and Resuspension: Evaporate the pooled ethyl acetate to dryness, for instance, under a gentle stream of nitrogen gas. Resuspend the dried extract in a small volume of methanol.

  • Analysis: Analyze the resuspended extract using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS). Quantify the DSF signals by comparing the peak areas to a standard curve of synthetic signal molecules.

Biofilm Quantification Assay (Crystal Violet Method)

This is a common method to assess the effect of cis-2-unsaturated fatty acids on biofilm formation.

Methodology:

  • Culture Preparation: Grow bacterial cultures overnight in a suitable medium. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.05).

  • Biofilm Growth: In a multi-well plate, add the diluted bacterial culture to wells containing fresh medium with and without the test concentrations of the cis-2-unsaturated fatty acid. Include a sterile medium control. Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Destaining: After removing the crystal violet solution and washing the wells again, add a solvent such as 95% ethanol (B145695) or 30% acetic acid to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.

Virulence Factor Expression Assay

The specific protocol will vary depending on the virulence factor being measured (e.g., protease, toxin). Here is a general approach using a protease assay as an example.

Methodology:

  • Culture and Treatment: Grow the bacterial strain in the presence or absence of the cis-2-unsaturated fatty acid.

  • Supernatant Collection: Centrifuge the cultures and collect the supernatant, which contains the secreted proteases.

  • Protease Activity Measurement: Use a substrate-based assay, such as skim milk agar (B569324) plates. Create wells in the agar and add the culture supernatants. The diameter of the clearing zone around the well after incubation is proportional to the protease activity. Alternatively, use a quantitative colorimetric or fluorometric protease assay kit.

Implications for Drug Development

The central role of DSF signaling in controlling bacterial virulence and biofilm formation makes it an attractive target for the development of novel anti-infective agents. The strategy is not to kill the bacteria directly, which can lead to the rapid development of resistance, but to disarm them by interfering with their communication systems.

Approaches include:

  • Quorum Sensing Inhibition (QSI): Developing synthetic analogs of DSF molecules that can act as competitive inhibitors, blocking the signal receptor and preventing the activation of downstream virulence genes.

  • Enhancing Antibiotic Efficacy: Using cis-2-unsaturated fatty acids or their analogs as adjuvants to conventional antibiotics. By inducing biofilm dispersal, these molecules can render the bacteria more susceptible to the action of antibiotics.[3][16]

Several studies have demonstrated the potential of sulfonamide-based DSF analogs and other synthetic derivatives in reducing biofilm formation and increasing the efficacy of antibiotics against pathogens like Stenotrophomonas maltophilia and members of the Burkholderia cepacia complex.[14][19]

Conclusion

Cis-2-unsaturated fatty acids are a diverse and widespread class of quorum sensing signals that play a critical role in the regulation of key bacterial behaviors. A thorough understanding of their signaling pathways and biological effects is essential for the development of innovative strategies to combat bacterial infections. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore and exploit this fascinating area of bacterial communication.

References

Methodological & Application

Application Notes and Protocols for Biofilm Formation Inhibition Assay Using 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2] These communities are notoriously resistant to conventional antimicrobial treatments and the host immune system, posing a significant challenge in clinical and industrial settings.[2][3] The inhibition of biofilm formation has consequently emerged as a promising therapeutic strategy.[2] Medium-chain unsaturated fatty acids, such as 2-Nonenoic acid, have garnered attention for their potential as anti-biofilm agents.[2] While specific research on this compound is limited, its close structural analog, cis-2-decenoic acid (CDA), is a well-studied signaling molecule that induces biofilm dispersion and inhibits its formation across a range of bacteria.[2][4][5][6][7][8][9] These application notes provide a detailed protocol for assessing the biofilm inhibition potential of this compound, largely based on the established methodologies for CDA.

Principle of Action

Cis-2-unsaturated fatty acids, like this compound and CDA, are believed to function as diffusible signal factors (DSFs) that can trigger a natural biofilm dispersion response in bacteria.[2][3][10] The proposed mechanism involves the modulation of intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1][6] High levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while lower levels promote motility and a planktonic state.[6] It is hypothesized that this compound interacts with sensor kinase proteins in the bacterial cell membrane, initiating a phosphorelay cascade that activates a phosphodiesterase to degrade c-di-GMP.[6] This signaling cascade leads to the downregulation of genes involved in biofilm formation and the upregulation of genes associated with motility, ultimately resulting in the inhibition of biofilm formation and the dispersion of pre-formed biofilms.[7][8][9][10]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the efficacy of its close structural analog, cis-2-decenoic acid (CDA), against various biofilm-forming pathogens. This data can serve as a reference for expected effective concentrations when designing experiments with this compound.

CompoundTarget MicroorganismEffective ConcentrationObserved EffectCitation(s)
cis-2-Decenoic AcidPseudomonas aeruginosa2.5 nM - 310 nMInhibition of biofilm formation[2]
cis-2-Decenoic AcidPseudomonas aeruginosa100 nMEnhancement of antibiotic efficacy[5]
cis-2-Decenoic AcidMethicillin-resistant Staphylococcus aureus (MRSA)125 µg/mLBiofilm inhibition[4][5][6]
cis-2-Decenoic AcidEscherichia coli, Klebsiella pneumoniae310 nMPrevention of biofilm formation[4]
cis-2-Decenoic AcidE. coli, S. enterica, B. cereus, S. aureus310 nMBiofilm dispersion[6]

Experimental Protocols

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol is designed to determine the lowest concentration of this compound that inhibits the formation of a biofilm. The crystal violet staining method is a common and effective way to quantify the total biofilm biomass.[11]

Materials:

  • 96-well flat-bottom sterile microtiter plates[1][3][10][12]

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1][2][3]

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)[1][5][10]

  • Phosphate-buffered saline (PBS)[1][3]

  • 0.1% Crystal Violet solution[1][3][10][12]

  • 30% Acetic acid or 95% Ethanol for destaining[1][3][6][10][12]

  • Microplate reader[1][3][10][12]

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture in fresh medium to a standardized cell density (e.g., 1 x 10^6 CFU/mL or an optical density at 600 nm (OD600) of 0.05-0.1).[2][10]

  • Serial Dilutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Perform two-fold serial dilutions of the this compound stock solution directly in the wells of the 96-well plate containing the growth medium.[5][10][12]

  • Controls: Include the following controls on each plate:

    • Positive Control: Bacteria with growth medium and the solvent used for the stock solution (without this compound).[10]

    • Negative Control: Sterile growth medium only.[10]

    • Solvent Control: Growth medium with the highest concentration of the solvent used.[12]

  • Inoculation: Add the diluted bacterial suspension to each well (except the negative control wells).[10][12]

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[5][10][12]

  • Washing: Gently discard the planktonic (free-floating) cells from the wells by inverting the plate. Wash the wells carefully two to three times with sterile PBS to remove any remaining non-adherent cells.[3][10][12]

  • Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[6][10][12]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water or PBS until the washings are clear.[1][6]

  • Destaining: Add 200 µL of the destaining solution (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the bound dye.[1][6][10][12]

  • Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.[1][2][10][12] The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Mandatory Visualizations

G cluster_0 Proposed Signaling Pathway of this compound NA This compound (DSF Signal) SK Sensor Kinase (Membrane Protein) NA->SK PC Phosphorelay Cascade SK->PC PDE Phosphodiesterase (PDE) Activation PC->PDE c_di_GMP_high High c-di-GMP PDE->c_di_GMP_high Degrades c_di_GMP_low Low c-di-GMP Biofilm Biofilm Formation (Sessile State) c_di_GMP_high->Biofilm Motility Motility (Planktonic State) c_di_GMP_low->Motility

Caption: Proposed signaling pathway for this compound-induced biofilm inhibition.

G cluster_1 Experimental Workflow for MBIC Assay prep Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep->inoculate dilute Serial Dilutions of This compound in Plate dilute->inoculate incubate Incubate (24-48h) for Biofilm Formation inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 destain Destain with Acetic Acid/Ethanol wash2->destain quantify Quantify Absorbance (Plate Reader) destain->quantify

Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.

References

Application Note: Quantitative Analysis of 2-Nonenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nonenoic acid is a medium-chain unsaturated fatty acid of growing interest in various scientific fields, including microbiology and drug development.[1][2] Structurally similar molecules are known to act as signaling compounds in bacterial processes such as quorum sensing and biofilm formation.[1][2] Accurate and sensitive quantification of this compound in diverse biological matrices is essential for elucidating its physiological and pathological functions. Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and highly specific method for this analysis. However, due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step to convert this compound into a more volatile form suitable for GC analysis.[1][3] This application note details a comprehensive protocol for the quantitative analysis of this compound, involving its derivatization to a fatty acid methyl ester (FAME) prior to GC-MS detection.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data related to the analysis and biological activity of this compound and its derivatives.

ParameterValue/RangeMatrix/OrganismMethodReference
Calibration Standards 1 µg/mL - 100 µg/mLMethanol (B129727)GC-MS[1]
Internal Standard Concentration 10 µg/mLMethanolGC-MS[1]
Biofilm Inhibition (MRSA) 125 µg/mLStaphylococcus aureusNot Specified[4]
Growth Inhibition (MRSA) 500 µg/mLStaphylococcus aureusNot Specified[2][4]
Biofilm Dispersion 100 nM - 620 nMPseudomonas aeruginosaNot Specified[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (anhydrous, ≥99.8%)

  • Chloroform (B151607) (GC grade)

  • Hexane (B92381) (GC grade)

  • Derivatization agent: 10% Acetyl chloride in methanol or 14% Boron trifluoride (BF₃) in methanol[1][3]

  • 6% Sodium carbonate solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Glass tubes with screw caps (B75204) (15 mL)

  • Pipettes and autosampler vials with inserts

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Heptadecanoic acid in methanol.[1]

  • Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[1]

3. Sample Preparation from Biological Matrices (Lipid Extraction)

For biological samples such as plasma or serum, an initial lipid extraction is required.[1] The Folch method is commonly employed.[1][4]

  • To 100 µL of the biological sample, add a known amount of the internal standard (e.g., 10 µg of Heptadecanoic acid).[4]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.[3]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[3]

  • Centrifuge at 2000 x g for 10 minutes to achieve phase separation.[3]

  • Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

4. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried lipid extract or 100 µL of a calibration standard, add 1.5 mL of 10% acetyl chloride in methanol.[1]

  • Seal the tube tightly and heat at 60°C for 30 minutes.[3]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[3]

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.[3]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.[3]

5. GC-MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
GC Column Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column providing good separation for FAMEs.[3]
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/minProvides good chromatographic efficiency.[3]
Injector Temperature 220-250°CEnsures efficient volatilization of the derivatized analyte.[3]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace analysis.
Oven Program Initial: 60°C, ramp to 220°C at 2°C/min, hold for 60 minutes.[1]A slow ramp rate allows for good separation of fatty acid methyl esters.
MS Transfer Line Temp. 250°CPrevents condensation of analytes.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).[3]
Quadrupole Temp. 150°CStandard temperature for the mass analyzer.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[3]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity for quantitative analysis.[3]

6. Quantification

  • SIM Ion Selection: For quantitative analysis in SIM mode, monitor the characteristic ions for the this compound methyl ester. The molecular ion [M]⁺ would be at m/z 170.[1] Other characteristic fragment ions should be selected based on the analysis of a pure standard.

  • Calibration Curve: Prepare a calibration curve by derivatizing and analyzing the prepared calibration standards. Plot the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of this compound.[3]

  • Sample Quantification: Calculate the concentration of this compound in the biological samples using the regression equation obtained from the calibration curve.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification sample Biological Sample (e.g., Plasma, Serum) spike Spike with Internal Standard sample->spike standards This compound Standard Solutions derivatize Derivatization to FAME (Acetyl Chloride/Methanol) standards->derivatize is Internal Standard (Heptadecanoic Acid) is->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down Extract extract->dry dry->derivatize extract_fame Hexane Extraction of FAMEs derivatize->extract_fame gcms GC-MS Analysis (SIM Mode) extract_fame->gcms peak_area Peak Area Integration gcms->peak_area calibration Generate Calibration Curve peak_area->calibration quantify Quantify this compound in Samples peak_area->quantify calibration->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_regulation Transcriptional Regulation extracellular Extracellular Space transport Transport cytoplasm Cytoplasm fadd1 FadD1 (Putative Receptor/ Transcriptional Regulator) transport->fadd1 Binds na This compound na->transport genes Target Genes (Motility, Virulence, Metabolism) fadd1->genes Regulates Expression response Altered Phenotype (e.g., Biofilm Dispersion) genes->response Leads to

Caption: Putative signaling pathway of this compound in P. aeruginosa.

References

Application of 2-Nonenoic Acid in Quorum Sensing Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production, in a population density-dependent manner. The rise of antibiotic resistance has spurred the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Fatty acids and their derivatives have garnered significant attention as potential QSI agents. This document focuses on the application of 2-nonenoic acid, a medium-chain unsaturated fatty acid, in quorum sensing inhibition studies. Due to the limited availability of specific data for this compound, this guide leverages information from its close structural and functional analogs, particularly cis-2-decenoic acid (CDA) and cis-2-dodecenoic acid (BDSF), to provide a comprehensive overview of its potential applications and methodologies for its study.

Principle of Action

Cis-2-unsaturated fatty acids, such as this compound and its analogs, are believed to function as diffusible signal factors (DSFs) that can interfere with bacterial communication and modulate biofilm formation and dispersal.[1] In Pseudomonas aeruginosa, a well-studied model organism for QS, these fatty acids are thought to induce biofilm dispersion by modulating the intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] A decrease in c-di-GMP levels is associated with a transition from a sessile (biofilm) to a motile (planktonic) lifestyle.[1] The proposed signaling pathway involves a sensor kinase and a response regulator, leading to the enzymatic degradation of the biofilm matrix.[1]

Quantitative Data on Quorum Sensing Inhibition

While specific quantitative data for this compound is currently limited in the scientific literature, the following tables summarize the efficacy of its structural analogs against key biofilm-forming pathogens. This information provides a valuable reference for designing experiments with this compound.

Table 1: Comparative Efficacy of Biofilm Inhibitors against Pseudomonas aeruginosa

Compound/InhibitorTarget/Mechanism of ActionIC₅₀ / Effective Concentration
cis-2-Decenoic Acid (CDA)Induces biofilm dispersion, inhibits formation2.5 nM - 310 nM (inhibition of formation)[2]
cis-2-Dodecenoic Acid (BDSF)Reduces expression of lasR, pqsR, and rhlR0.25 mM (caused 38%, 35%, and 48% reduction, respectively)[3]
ABA-1c-di-GMP signaling pathway inhibitorIC₅₀: 5.4 µM[2]
ABA-2c-di-GMP signaling pathway inhibitorIC₅₀: 0.88 µM[2]

Table 2: Effect of cis-2-Dodecenoic Acid (BDSF) on Pseudomonas aeruginosa PA14 Biofilm Formation and Virulence Factor Production

Concentration of BDSFBiofilm Formation Reduction (%)Protease Activity Reduction (%)
0.05 mM10.2Not Reported
0.1 mM20.2Not Reported
0.25 mM27.930
0.5 mM44.050

Data extracted from a study on cis-2-dodecenoic acid (BDSF), a structural analog of this compound.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for cis-2-alkenoic acids in biofilm dispersion and the hierarchical quorum sensing network in Pseudomonas aeruginosa that can be targeted.

G Proposed Signaling Pathway of cis-2-Alkenoic Acids in Biofilm Dispersion 2-Nonenoic_Acid This compound (or analog) Sensor_Kinase Sensor Kinase (e.g., DspA) 2-Nonenoic_Acid->Sensor_Kinase Interacts with Response_Regulator Response Regulator (e.g., DspR) Sensor_Kinase->Response_Regulator Activates c_di_GMP Decreased intracellular c-di-GMP Response_Regulator->c_di_GMP Leads to Biofilm_Dispersion Biofilm Dispersion c_di_GMP->Biofilm_Dispersion Induces

Proposed signaling pathway of cis-2-alkenoic acids.

PA_QS_Network Pseudomonas aeruginosa Quorum Sensing Network cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI 3OC12HSL 3-oxo-C12-HSL LasI->3OC12HSL Synthesizes LasR LasR RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates 3OC12HSL->LasR Binds to RhlI RhlI C4HSL C4-HSL RhlI->C4HSL Synthesizes Virulence Virulence Factors (e.g., elastase, pyocyanin) RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm C4HSL->RhlR Binds to PqsR->RhlR Modulates PQS PQS PqsR->PQS Regulates synthesis of PqsR->Virulence Biofilm_Inhibition_Workflow Workflow for Biofilm Inhibition Assay A Prepare bacterial culture B Add culture and this compound to 96-well plate A->B C Incubate (24-48h) B->C D Remove planktonic cells C->D E Wash with PBS D->E F Stain with Crystal Violet E->F G Wash and solubilize stain F->G H Measure absorbance (OD570) G->H Biofilm_Dispersion_Workflow Workflow for Biofilm Dispersion Assay A Grow mature biofilm in 96-well plate (24-48h) B Remove planktonic cells A->B C Wash with PBS B->C D Add fresh medium with This compound C->D E Incubate (2-24h) D->E F Quantify remaining biofilm (Crystal Violet method) E->F

References

Application Notes and Protocols for Studying Biofilm Dispersal Mechanisms with 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in clinical and industrial settings due to their high resistance to conventional antimicrobial treatments.[1] The dispersal of biofilms is a critical stage in their life cycle and represents a promising target for novel therapeutic strategies. Fatty acid signaling molecules, known as diffusible signal factors (DSFs), have been identified as key regulators of biofilm dispersal.[2] While much research has focused on cis-2-decenoic acid (cis-DA) produced by Pseudomonas aeruginosa, its structural analog, 2-Nonenoic acid, is of great interest for its potential to induce biofilm dispersal.[1][3]

Due to the limited specific data on this compound, this document leverages information from its well-characterized analog, cis-DA, to provide a framework for investigation.[2][4] It is hypothesized that this compound exhibits similar bioactivity due to its structural similarity.[2] These notes offer detailed protocols for researchers to explore the anti-biofilm properties of this compound.

Principle of Action: A Postulated Mechanism Cis-2-unsaturated fatty acids, like this compound, are believed to function as intercellular signaling molecules that trigger a phenotypic switch in biofilm-resident bacteria, leading to their dispersal.[1] This process is thought to be mediated by the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1][4] High cellular levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while low levels promote motility and a planktonic state.[5][6]

The proposed signaling cascade involves this compound interacting with a sensor kinase, which in turn influences the activity of diguanylate cyclases (DGCs) that synthesize c-di-GMP and phosphodiesterases (PDEs) that degrade it.[4][7] A resulting decrease in the intracellular c-di-GMP pool leads to the enzymatic degradation of the biofilm's extracellular polymeric substance (EPS) matrix and the upregulation of motility functions, facilitating the release of individual bacterial cells.[1][8]

G Proposed Signaling Pathway for this compound cluster_out Extracellular cluster_in Intracellular cluster_phenotype Phenotypic State C2NA This compound Sensor Sensor Kinase C2NA->Sensor DGC Diguanylate Cyclases (DGCs) c_di_GMP c-di-GMP DGC->c_di_GMP PDE Phosphodiesterases (PDEs) GTP 2 x GTP GTP->DGC c_di_GMP->PDE Degrades p1 c_di_GMP->p1 High Levels p2 c_di_GMP->p2 Low Levels Matrix Biofilm Matrix Degradation Motile Motile (Planktonic) Matrix->Motile Motility Motility Gene Upregulation Motility->Motile Sessile Sessile (Biofilm) p1->Sessile p2->Matrix p2->Motility Membrane Cell Membrane Sensor->DGC Inhibits Sensor->PDE Activates G Workflow for Microtiter Plate Dispersal Assay A 1. Inoculate 96-well plate with bacterial culture B 2. Incubate (24-48h) to form mature biofilm A->B C 3. Remove planktonic cells and wash with PBS B->C D 4. Add fresh medium with This compound (test) or vehicle (control) C->D E 5. Incubate (2-24h) to induce dispersal D->E F 6. Wash wells and stain with 0.1% Crystal Violet E->F G 7. Wash excess stain and air dry F->G H 8. Solubilize bound dye with 30% Acetic Acid G->H I 9. Measure Absorbance (570-595 nm) H->I J 10. Analyze Data: % Dispersal vs Control I->J G Workflow for Flow Cell Dispersal Assay A 1. Assemble and sterilize flow cell system B 2. Inoculate with bacteria and allow attachment A->B C 3. Initiate continuous medium flow to grow mature biofilm (2-5 days) B->C D 4. Switch to medium containing This compound C->D E 5. Monitor biofilm via real-time microscopy (e.g., confocal) D->E F 6. Capture time-lapse images to observe structural changes E->F G 7. Quantify changes in biofilm biomass and coverage F->G

References

2-Nonenoic Acid: A Versatile Building Block for Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonenoic acid, a nine-carbon unsaturated fatty acid, is emerging as a valuable and versatile building block in the synthesis of a diverse array of specialty chemicals. Its unique chemical structure, featuring a carboxylic acid group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a key intermediate in the production of pharmaceuticals, agrochemicals, flavors, and fragrances. This document provides detailed application notes and experimental protocols for the utilization of this compound in specialty chemical synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and optimizing synthetic routes and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point130-132 °C at 2 mmHg
Density0.93 g/cm³
SolubilityInsoluble in water; soluble in organic solvents

Synthesis of this compound

Two common methods for the synthesis of this compound are the Knoevenagel condensation and the isomerization of 3-nonenoic acid.

Protocol 1: Synthesis of trans-2-Nonenoic Acid via Knoevenagel Condensation

This protocol describes the synthesis of trans-2-nonenoic acid from n-heptaldehyde and malonic acid.[1]

Materials:

  • n-Heptaldehyde

  • Malonic acid

  • Pyridine

  • Ice bath

  • 25% Hydrochloric acid

  • Benzene (B151609)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 342 g (3.3 mol) of malonic acid in 555 mL of dry pyridine. The reaction is slightly exothermic.

  • Cool the mixture in an ice water bath.

  • With stirring, add 342 g (3.0 mol) of n-heptaldehyde to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 60 hours.

  • Heat the reaction mixture on a steam bath for 8 hours.

  • Pour the reaction mixture into an equal volume of water.

  • Separate the organic layer and wash it with 900 mL of 25% HCl.

  • Extract the organic layer with benzene, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain trans-2-nonenoic acid.

Quantitative Data:

  • Boiling point: 123 °C at 2 mm Hg[1]

  • Yield: 297 g (64%)[1]

Protocol 2: Isomerization of 3-Nonenoic Acid to this compound

This protocol outlines the isomerization of 3-nonenoic acid to this compound using a potassium hydroxide (B78521) solution.[2]

Materials:

  • 3-Nonenoic acid

  • Potassium hydroxide

  • Water

  • Reflux apparatus

  • 30% Hydrochloric acid

  • Benzene

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Prepare a concentrated solution of potassium hydroxide by dissolving 930 g of KOH in 750 g of water.

  • Slowly add 234 g of 3-nonenoic acid to the KOH solution with stirring.

  • Heat the heterogeneous mixture under reflux at 145-150 °C for 12 hours.

  • Cool the reaction mixture to room temperature and filter to separate the solid potassium salt of this compound.

  • Neutralize the salt with an excess of 30% hydrochloric acid to form the free acid.

  • Extract the oily layer with an equal volume of benzene, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the benzene by distillation.

  • Purify the resulting mixture of 2-nonenoic and 3-nonenoic acids by vacuum distillation. The final product will be a mixture containing approximately 82% this compound.[2]

Applications in Specialty Chemical Synthesis

This compound serves as a versatile precursor for a range of specialty chemicals. Key reaction pathways include amidation, esterification, and cycloaddition reactions.

Amidation: Synthesis of Pharmaceutical Analogs (Nonivamide)

This compound can be converted to its amide derivatives, some of which have potential pharmaceutical applications. A notable example is the synthesis of nonivamide, a synthetic capsaicinoid, from the saturated analog, nonanoic acid. This protocol can be adapted for this compound to produce the corresponding unsaturated analog.

Workflow for the Synthesis of Nonivamide from Nonanoic Acid

G cluster_activation Activation of Carboxylic Acid cluster_amidation Amidation Reaction nonanoic_acid Nonanoic Acid thionyl_chloride Thionyl Chloride (SOCl₂) nonanoic_acid->thionyl_chloride Reaction nonanoyl_chloride Nonanoyl Chloride thionyl_chloride->nonanoyl_chloride Forms nonanoyl_chloride_2 Nonanoyl Chloride vanillylamine (B75263) Vanillylamine Hydrochloride naoh Sodium Hydroxide (NaOH) vanillylamine->naoh Neutralization naoh->nonanoyl_chloride_2 Reacts with nonivamide Nonivamide nonanoyl_chloride_2->nonivamide Forms

Caption: Synthesis of Nonivamide from Nonanoic Acid.

This two-step protocol involves the activation of nonanoic acid to nonanoyl chloride, followed by amidation with vanillylamine.

Step 1: Synthesis of Nonanoyl Chloride

Materials:

  • Nonanoic acid

  • Thionyl chloride

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL single-neck flask equipped with a magnetic stirrer and reflux condenser, add 6.4 g (40 mmol) of nonanoic acid.

  • Slowly add 4.8 g (40 mmol) of thionyl chloride dropwise at room temperature over 30 minutes.

  • Stir the mixture for 15 minutes, then heat under reflux for 1.5 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain nonanoyl chloride.

Quantitative Data:

  • Yield: 6.9 g (98.5%)[3]

Step 2: Synthesis of Nonivamide

Materials:

  • Vanillylamine hydrochloride

  • Sodium hydroxide

  • Deionized water

  • Chloroform (B151607)

  • Nonanoyl chloride

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL flask with mechanical stirring and a reflux condenser, add 3.0 g (16 mmol) of vanillylamine hydrochloride and 1.3 g (33 mmol) of sodium hydroxide.

  • Add 30 mL of deionized water and 22 mL of chloroform.

  • At room temperature, add a solution of 2.8 g (16 mmol) of nonanoyl chloride in 8 mL of chloroform dropwise over 20 minutes.

  • Continue the reaction for 2 hours.

  • Separate the layers and extract the aqueous layer twice with 8 mL of chloroform.

  • Combine the organic layers and evaporate the solvent under reduced pressure at 40 °C to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Esterification: Synthesis of Flavor and Fragrance Compounds

Esters of this compound are known for their fruity and waxy odors and are used in the flavor and fragrance industry. The following is a general protocol for Fischer esterification that can be applied to this compound.

General Workflow for Fischer Esterification

G carboxylic_acid This compound alcohol Alcohol (e.g., Ethanol) carboxylic_acid->alcohol Reacts with acid_catalyst Acid Catalyst (e.g., H₂SO₄) alcohol->acid_catalyst In presence of ester 2-Nonenoate Ester acid_catalyst->ester Forms water Water ester->water +

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1 mole of this compound with 3 moles of the desired alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid weight).

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude ester.

  • Purify the ester by distillation under reduced pressure.

Cycloaddition Reactions: Synthesis of Complex Cyclic Molecules

The double bond in this compound and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. These reactions are powerful tools for building molecular complexity in a single step.

General Workflow for Diels-Alder Reaction

G dienophile This compound Derivative (Dienophile) diene Conjugated Diene (e.g., Butadiene) dienophile->diene Reacts with heat Heat diene->heat Under cycloadduct Cyclohexene Derivative (Cycloadduct) heat->cycloadduct Forms

Caption: Diels-Alder Reaction with a this compound Derivative.

Materials:

  • Methyl or Ethyl 2-nonenoate (dienophile)

  • Conjugated diene (e.g., 1,3-butadiene, cyclopentadiene)

  • High-pressure reaction vessel (for gaseous dienes) or reflux apparatus

  • Solvent (e.g., toluene, xylene)

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the 2-nonenoate ester in an appropriate solvent.

  • Add an excess of the conjugated diene. If using a gaseous diene like butadiene, the reaction should be carried out in a sealed, high-pressure vessel.

  • Heat the reaction mixture. The temperature and reaction time will depend on the specific reactants (typically ranging from 100 to 200 °C for several hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent and excess diene using a rotary evaporator.

  • Purify the resulting cycloadduct by column chromatography.

Applications in Agrochemicals

Unsaturated fatty acids and their derivatives have shown potential as active ingredients in agrochemicals. Nonanoic acid, the saturated analog of this compound, is used as a herbicide.[4] The herbicidal action involves the disruption of the plant cuticle, leading to cell leakage and desiccation.[4] Derivatives of this compound could be explored for similar or enhanced herbicidal or fungicidal properties.

Conclusion

This compound is a valuable and reactive building block with significant potential in the synthesis of specialty chemicals. The protocols provided herein offer a starting point for researchers to explore its utility in developing novel pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The versatility of its functional groups opens up a wide range of possibilities for creating complex and high-value molecules. Further research into the specific applications and reaction optimization of this compound derivatives is warranted to fully exploit its potential as a key synthetic intermediate.

References

Formulation of 2-Nonenoic Acid for In Vitro Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of 2-Nonenoic acid in a variety of in vitro biological assays. This document outlines the physicochemical properties, solubility, and stability of this compound, along with detailed protocols for its preparation and application in common experimental setups. Particular attention is given to overcoming solubility challenges to ensure accurate and reproducible results.

Physicochemical Properties and Solubility

This compound (C₉H₁₆O₂) is a medium-chain unsaturated fatty acid. Its solubility is a critical factor in the design of in vitro experiments.[1]

Solubility Profile:

SolventQuantitative SolubilityQualitative Description
Water263.7 mg/L (estimated)Slightly soluble
Ethanol (B145695)Data not availableSoluble
Dimethyl Sulfoxide (DMSO)Data not availableExpected to be soluble

Note: Quantitative solubility data in common organic solvents is limited. The aqueous solubility is an estimated value.[1]

Due to its limited aqueous solubility, proper formulation is essential for its use in cell culture media and other aqueous buffer systems.[2] Stock solutions are typically prepared in organic solvents such as ethanol or DMSO.[3][4] When diluting these stock solutions into aqueous media, precipitation can occur if the final concentration exceeds the solubility limit.

Stability and Storage

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] The primary degradation pathways are oxidation at the double bond and cis-trans isomerization, which can be accelerated by exposure to heat, light, and certain catalysts.[5] For in vitro assays, it is recommended to prepare fresh solutions for each experiment to minimize degradation.

Data Presentation: Efficacy of this compound and Its Analogs

Quantitative data on the specific biological activities of this compound is limited. The following tables summarize the available data for its close structural analog, cis-2-decenoic acid, which can serve as a reference for experimental design.

Table 1: Antibacterial and Biofilm Modulating Activity of cis-2-Decenoic Acid

Biological EffectTest OrganismEffective ConcentrationReference
Bacterial Growth InhibitionMethicillin-resistant Staphylococcus aureus (MRSA)≥ 500 µg/mL[6]
Biofilm Formation InhibitionMethicillin-resistant Staphylococcus aureus (MRSA)≥ 125 µg/mL[6]
Biofilm DispersalPseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus cereus, Salmonella enterica310 nM[6]

Table 2: Cytotoxicity Data (IC50) of Structurally Related Compounds (for reference)

CompoundCell LineIncubation TimeIC50Reference
Various Nicotinonitrile derivativesPC-3 (prostate cancer)Not Specified5.195 µM
Various Nicotinonitrile derivativesMCF-7 (breast cancer)Not Specified21.045 µM
Various Nicotinonitrile derivativesHCT116 (colon cancer)Not Specified13.575 µM
Ethanolic Extract of PropolisMCF-7 (breast cancer)72 hours32.70 µg/mL
Ethanolic Extract of PropolisMCF 10A (normal breast epithelial)72 hours72.10 µg/mL

Note: The above cytotoxicity data is for compounds structurally different from this compound and should be used for general guidance only. Researchers must determine the specific cytotoxicity of this compound for their cell lines of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Gently warm the mixture in a 37°C water bath and vortex or sonicate briefly to ensure complete dissolution.[2]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Bovine Serum Albumin (BSA) Conjugate

To improve solubility and bioavailability in cell culture, this compound can be complexed with fatty acid-free BSA.

Materials:

  • This compound stock solution (in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • 37°C water bath

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the desired amount of the this compound ethanolic stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterile-filter the final conjugate solution before adding it to the cell culture medium.

  • A vehicle control containing the same final concentration of ethanol and BSA should be included in all experiments.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Perform two-fold serial dilutions of the this compound stock solution in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration at which no visible bacterial growth is observed.

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Add different concentrations of this compound to the wells of a 96-well plate containing the appropriate growth medium.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the remaining biofilm with 0.1% crystal violet solution for 15-20 minutes.

  • Wash away excess stain with water.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of mammalian cells.[3]

Materials:

  • Mammalian cell line of interest (e.g., fibroblasts, macrophages, cancer cell lines)

  • 96-well plates

  • Complete cell culture medium

  • This compound-BSA conjugate (or solution in a low concentration of organic solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of this compound.

experimental_workflow cluster_prep Formulation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 100 mM in DMSO/Ethanol) BSA_Conjugate Prepare this compound-BSA Conjugate Stock_Solution->BSA_Conjugate Optional Working_Solutions Prepare Working Solutions in Cell Culture Medium Stock_Solution->Working_Solutions BSA_Conjugate->Working_Solutions Microbial_Assays Microbial Assays (MIC, Biofilm Inhibition/Dispersion) Working_Solutions->Microbial_Assays Mammalian_Assays Mammalian Cell Assays (Cytotoxicity, Gene Expression) Working_Solutions->Mammalian_Assays Data_Quantification Data Quantification (e.g., Absorbance, Gene Expression Levels) Microbial_Assays->Data_Quantification Mammalian_Assays->Data_Quantification IC50_EC50_Calculation IC50/EC50 Calculation Data_Quantification->IC50_EC50_Calculation

Caption: Experimental workflow for in vitro studies of this compound.

bacterial_signaling 2_Nonenoic_Acid This compound (DSF family) Membrane_Receptor Membrane Sensor Kinase 2_Nonenoic_Acid->Membrane_Receptor Binds to Phosphorelay Phosphorelay Cascade Membrane_Receptor->Phosphorelay PDE_Activation Phosphodiesterase (PDE) Activation Phosphorelay->PDE_Activation c_di_GMP c-di-GMP Degradation PDE_Activation->c_di_GMP Biofilm_Dispersal Biofilm Dispersal & Increased Motility c_di_GMP->Biofilm_Dispersal Leads to

Caption: Putative signaling pathway of this compound in bacteria.

mammalian_inflammatory_pathway 2_Nonenoic_Acid This compound PPAR_alpha_gamma PPARα/γ 2_Nonenoic_Acid->PPAR_alpha_gamma Activates NF_kB_Inhibition Inhibition of NF-κB Pathway PPAR_alpha_gamma->NF_kB_Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Inhibition->Pro_inflammatory_Cytokines Reduces Expression

Caption: Potential anti-inflammatory signaling of this compound in mammalian cells.

References

Stereospecific Synthesis of cis-2-Nonenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonenoic acid is a medium-chain unsaturated fatty acid of significant interest in the scientific community, particularly for its role as a potential signaling molecule in microbial systems, analogous to other cis-2-unsaturated fatty acids like cis-2-decenoic acid.[1][2] Its ability to influence bacterial biofilm formation and dispersion presents a promising avenue for the development of novel anti-biofilm agents.[1] The stereospecific synthesis of the cis (or Z) isomer is paramount, as the biological activity of such molecules is often highly dependent on their geometric configuration. However, the synthesis presents a challenge due to the greater thermodynamic stability of the trans isomer, which can lead to isomerization during synthesis and purification.[3]

This document provides detailed application notes and protocols for three primary methods for the stereospecific synthesis of cis-2-Nonenoic acid: the Favorskii-type rearrangement, the Wittig reaction, and the partial hydrogenation of an alkyne using a Lindlar catalyst.

Comparative Data of Synthetic Routes

The selection of a synthetic route for cis-2-Nonenoic acid depends on factors such as desired stereoselectivity, yield, and the availability of starting materials. The following table summarizes the key quantitative aspects of the three primary stereospecific methods.

Synthetic Method Starting Materials Typical Yield Stereoselectivity (cis:trans) Key Considerations
Favorskii-Type Rearrangement 2-Nonanone (B1664094), Bromine, Base (e.g., K₂CO₃)ModerateGood to High (Favors cis under mild alkaline conditions)A two-step process; the intermediate 1,3-dibromo-2-nonanone (B592601) is often used crude.[3][4]
Wittig Reaction Heptaldehyde, Phosphonium (B103445) YlideVaries (Can be high)High (with non-stabilized ylides)Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification.[3]
Lindlar Catalyst Reduction 2-Nonynoic AcidHighExcellent (>95% cis)Requires preparation of the starting alkyne; catalyst can be expensive.

Purification Methods

Purification is a critical step to isolate the desired cis-isomer and remove the thermodynamically more stable trans-isomer.

Purification Method Typical Yield Typical Purity Key Considerations
Fractional Distillation 50-60%70-80%Risk of isomerization to the trans isomer at high temperatures.[5]
Crystallization ~28% (from synthesis)HighRequires controlled low temperatures (e.g., 15°C).[5]
Wiped-Film Evaporation 60-90%>90%Minimizes isomerization to the trans isomer (<1.0% by HPLC area).[5]
Chromatographic Separation VariableHighSuitable for high-purity isolation and analysis but can be time-consuming for large scales.[5]

Experimental Protocols and Workflows

Method 1: Synthesis via Favorskii-Type Rearrangement

This widely used two-step method begins with the bromination of 2-nonanone, followed by a base-catalyzed rearrangement that favors the formation of the cis-alkenoic acid.[3][4]

Favorskii_Rearrangement cluster_step1 Step 1: Bromination cluster_step2 Step 2: Rearrangement cluster_workup Workup & Purification start1 2-Nonanone in inert solvent product1 Crude 1,3-dibromo- 2-nonanone start1->product1 0-25°C reagent1 Bromine (Br₂) reagent1->start1 start2 Crude 1,3-dibromo- 2-nonanone product1->start2 product2 Crude cis-2-Nonenoic Acid start2->product2 Reflux reagent2 Aqueous Base (e.g., K₂CO₃) reagent2->start2 start3 Crude cis-2-Nonenoic Acid product2->start3 steps Acidification (HCl) Extraction (Ether) Drying (Na₂SO₄) start3->steps final_product Purified cis-2- Nonenoic Acid steps->final_product Wiped-Film Evaporation

Caption: Workflow for the synthesis of cis-2-Nonenoic acid via Favorskii-type rearrangement.

Protocol:

Step 1: Bromination of 2-Nonanone

  • Dissolve 2-nonanone in a suitable inert solvent (e.g., diethyl ether) in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add two equivalents of bromine (Br₂), dissolved in the same solvent, dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield crude 1,3-dibromo-2-nonanone. This crude product is typically used directly in the next step.

Step 2: Favorskii-Type Rearrangement

  • Prepare a solution of a base, such as potassium carbonate (K₂CO₃), in water in a round-bottom flask.

  • Add the crude 1,3-dibromo-2-nonanone from the previous step to the aqueous base solution.

  • Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.

  • Extract the product with an organic solvent like diethyl ether (perform multiple extractions for better recovery).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude cis-2-Nonenoic acid.

  • Purify the crude product using wiped-film evaporation or another suitable method as detailed in the purification table.

Method 2: Stereoselective Synthesis via Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis with good stereochemical control. The use of a non-stabilized ylide favors the formation of the cis (Z) isomer.

Wittig_Reaction cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination cluster_workup Workup & Purification start1 Phosphonium Salt in Anhydrous THF product1 Phosphonium Ylide (non-stabilized) start1->product1 -78°C reagent1 Strong Base (e.g., n-BuLi) reagent1->start1 start2 Phosphonium Ylide product1->start2 product2 Crude cis-2-Nonenoic Acid start2->product2 -78°C to RT reagent2 Heptaldehyde in Anhydrous THF reagent2->start2 start3 Crude cis-2-Nonenoic Acid product2->start3 steps Quench (H₂O) Extraction Drying start3->steps final_product Purified cis-2- Nonenoic Acid steps->final_product Chromatography/ Distillation

Caption: Workflow for the synthesis of cis-2-Nonenoic acid via the Wittig reaction.

Protocol:

Step 1: Ylide Formation

  • In a flame-dried, two-neck flask under an inert atmosphere (e.g., argon), suspend a suitable phosphonium salt (e.g., (carboxymethyl)triphenylphosphonium bromide) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension to deprotonate the phosphonium salt and form the ylide. The solution will typically undergo a color change, indicating ylide formation.

Step 2: Olefination

  • In a separate flame-dried flask under an inert atmosphere, dissolve heptaldehyde in anhydrous THF.

  • Slowly add the solution of heptaldehyde to the pre-formed ylide solution at -78°C.

  • Allow the reaction mixture to stir at low temperature for several hours, then let it slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether). The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration or later by chromatography.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cis-2-Nonenoic acid by column chromatography or vacuum distillation.

Method 3: Partial Hydrogenation via Lindlar Catalyst

The partial reduction of an alkyne using a "poisoned" palladium catalyst, known as the Lindlar catalyst, is a highly stereospecific method for the synthesis of cis-alkenes.

Lindlar_Reduction cluster_hydrogenation Partial Hydrogenation cluster_workup Workup & Purification start1 2-Nonynoic Acid in Solvent product1 Crude cis-2-Nonenoic Acid start1->product1 Room Temp reagent1 H₂ gas (1 atm) Lindlar Catalyst reagent1->start1 start2 Crude Reaction Mixture product1->start2 steps Filter Catalyst Solvent Removal start2->steps final_product Purified cis-2- Nonenoic Acid steps->final_product Distillation or Chromatography

Caption: Workflow for the synthesis of cis-2-Nonenoic acid via Lindlar catalyst reduction.

Protocol:

  • To a solution of 2-nonynoic acid in a suitable solvent (e.g., methanol (B129727) or ethyl acetate), add Lindlar's catalyst (typically 5% by weight of the alkyne).

  • Flush the reaction vessel with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-2-Nonenoic acid.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

Application Notes and Protocols for the Derivatization of 2-Nonenoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-nonenoic acid, a medium-chain fatty acid of interest in various research fields, including microbiology and drug development.[1][2][3] Derivatization is a critical step for enhancing the volatility and improving the chromatographic properties of this compound, enabling sensitive and reliable quantification by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][4][5]

Introduction to Derivatization of this compound

This compound is a polar and relatively non-volatile compound, which makes its direct analysis by GC challenging.[1][4] Derivatization chemically modifies the carboxylic acid functional group, typically by converting it into an ester or other less polar derivative. This process increases the analyte's volatility, reduces its polarity, and improves its chromatographic peak shape, leading to enhanced sensitivity and accuracy in quantitative analysis.[5][6][7] The most common derivatization strategy for fatty acids like this compound is esterification to form fatty acid methyl esters (FAMEs).[1][4][8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For the analysis of this compound, derivatization to its methyl ester is essential for achieving good chromatographic performance.[1][4]

Protocol 1: Esterification using Acetyl Chloride in Methanol (B129727)

This protocol details the conversion of this compound to its methyl ester (this compound methyl ester) for GC-MS analysis.[1]

Materials and Reagents:

  • This compound standard (purity ≥98%)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • 10% Acetyl chloride in methanol

  • 6% Sodium carbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with screw caps (B75204) (15 mL)

  • Pipettes

  • Autosampler vials with inserts

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

    • Prepare a 1 mg/mL stock solution of the internal standard (e.g., Heptadecanoic acid) in methanol.[1]

    • Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.[1]

    • For biological samples, a prior lipid extraction (e.g., Folch extraction) may be necessary.[1]

  • Derivatization:

    • To 100 µL of the standard solution or prepared sample extract in a 15 mL glass tube, add 1.5 mL of 10% acetyl chloride in methanol.[1]

    • Seal the tube tightly and heat at 60°C for 60 minutes.

    • Allow the tube to cool to room temperature.

  • Extraction:

    • Add 1.5 mL of 6% sodium carbonate solution to neutralize the reaction.

    • Add 1.5 mL of hexane to extract the FAME.

    • Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.[4]

Workflow for Esterification using Acetyl Chloride in Methanol

cluster_prep Preparation cluster_derivatization Derivatization cluster_extraction Extraction Sample Sample/Standard Mix Add Acetyl Chloride in Methanol Sample->Mix IS Internal Standard IS->Mix Heat Heat at 60°C Mix->Heat Neutralize Neutralize with Na2CO3 Heat->Neutralize Extract Extract with Hexane Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization of this compound using acetyl chloride in methanol followed by extraction for GC-MS analysis.

Protocol 2: Esterification using Sulfuric Acid in Methanol

This protocol offers an alternative method for the methylation of this compound.[8]

Materials and Reagents:

  • This compound

  • Toluene (B28343)

  • 1% Sulfuric acid in methanol

  • 5% Sodium chloride solution

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of toluene in a glass tube.[8]

    • Add 2 mL of 1% sulfuric acid in methanol.[8]

    • Seal the tube and heat the mixture at 50°C for 2 hours.[8]

  • Extraction:

    • After cooling, add 5 mL of 5% NaCl solution.[8]

    • Extract the FAME with two portions of 5 mL of hexane.[8]

    • Combine the hexane layers and dry over anhydrous Na₂SO₄.[8]

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the FAME derivative in a known volume of hexane for GC-MS analysis.[8]

Protocol 3: Esterification using Boron Trifluoride (BF₃) in Methanol

This is another widely used method for preparing FAMEs from fatty acids.[4]

Materials and Reagents:

  • Dried lipid extract containing this compound

  • 14% Boron Trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Derivatization:

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[4]

    • Seal the tube tightly with a PTFE-lined cap.[4]

    • Heat the mixture in a water bath or heating block at 60°C for 30 minutes.[4]

    • Allow the tube to cool to room temperature.[4]

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[4]

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.[4]

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.[4]

Derivatization Reaction of this compound

cluster_reactants cluster_products 2-Nonenoic_Acid This compound (C9H16O2) Reaction + 2-Nonenoic_Acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Methyl_Ester This compound Methyl Ester (C10H18O2) Water Water (H2O) Reaction_Arrow H+ catalyst (e.g., H2SO4, BF3) Reaction->Reaction_Arrow Products + Reaction_Arrow->Products Esterification Products->Methyl_Ester Products->Water

Caption: General chemical reaction for the acid-catalyzed esterification of this compound to its methyl ester.

Quantitative Data for GC-MS Analysis
ParameterMethod 1 (Acetyl Chloride)Method 2 (Sulfuric Acid)Method 3 (BF₃-Methanol)
Calibration Range 1 µg/mL - 100 µg/mL[1]Not explicitly statedNot explicitly stated
Internal Standard Heptadecanoic acid (10 µg/mL)[1]Not explicitly statedHeptadecanoic acid (e.g., 10 µg/mL)[4]
Reaction Temperature 60°C[1]50°C[8]60°C[4]
Reaction Time 60 minutes120 minutes[8]30 minutes[4]

GC-MS Parameters (General Starting Conditions):

ParameterSetting
GC Column Polar capillary column (e.g., DB-23, SP-2380)[8]
Injector Temperature 250°C[8]
Oven Program Initial 60-100°C, ramp to 220-240°C[1][8]
Carrier Gas Helium at 1 mL/min[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Analyzer Scan or Selected Ion Monitoring (SIM) mode[1][4]
Monitored Ions (SIM) m/z 170 (molecular ion for methyl ester) and characteristic fragments[1]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enhancing its detection by UV or fluorescence detectors.[9][10][11]

Protocol: Phenacylation for UV Detection

This protocol describes the derivatization of this compound with a UV-active tag for improved HPLC detection.[10]

Materials and Reagents:

Procedure:

  • Derivatization:

    • To 100 µL of the sample in a reaction vial, add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.[10]

    • Heat the mixture at 40°C for 30 minutes to form the phenacyl ester derivative.[10]

    • Evaporate the mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Logical Flow for HPLC Derivatization and Analysis

Start This compound (Low UV Absorbance) Derivatization Derivatization with UV-active tag (e.g., Phenacyl bromide) Start->Derivatization Derivative This compound Derivative (High UV Absorbance) Derivatization->Derivative HPLC Reversed-Phase HPLC Separation Derivative->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Logical workflow for enhancing the detectability of this compound in HPLC through derivatization.

Quantitative Data for HPLC Analysis

Quantitative data for the HPLC derivatization of this compound is less standardized than for GC-MS. The sensitivity enhancement depends on the specific derivatizing agent used. For phenacyl derivatives, detection is typically performed at around 242 nm.[9] The development of a quantitative assay would require the establishment of a calibration curve with derivatized standards.

HPLC Parameters (General Starting Conditions):

ParameterSetting
HPLC Column Reversed-phase C18 column[12]
Mobile Phase Acetonitrile and water gradient[10]
Detector UV detector (e.g., at 242 nm for phenacyl derivatives)[9]
Column Temperature 37°C[10]

Other Derivatization Strategies

While esterification is the most common approach, other derivatization methods can be employed depending on the analytical requirements.

  • Silylation: This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to increase the volatility of this compound for GC-MS analysis.[5][6][13]

  • Amide Formation: this compound can be converted to an amide by reacting it with an amine in the presence of a coupling agent or after conversion to an acyl chloride.[14][15][16] This can be useful for specific analytical applications, including HPLC with certain detectors.

Conclusion

The derivatization of this compound is a crucial step for its accurate and sensitive quantification by chromatographic methods. The choice of derivatization reagent and method depends on the analytical technique (GC-MS or HPLC), the sample matrix, and the desired sensitivity. The protocols provided herein offer robust and reliable methods for the derivatization of this compound, enabling researchers to obtain high-quality analytical data.

References

Application Notes and Protocols: Flow Cell-Based Biofilm Dispersion Assay with 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces.[1] These communities are notoriously resistant to conventional antimicrobial treatments and pose a significant challenge in clinical and industrial settings.[1][2] Biofilm dispersion, the process by which cells detach from a mature biofilm to revert to a planktonic state, represents a promising target for novel anti-biofilm strategies.[1][3]

Fatty acid signaling molecules have emerged as key regulators of biofilm dispersion.[1] While much of the research has focused on cis-2-decenoic acid (cis-DA), a molecule produced by Pseudomonas aeruginosa, its structural analog, 2-nonenoic acid, is also of significant interest for its potential to induce biofilm dispersal.[1][2][4] This document provides detailed application notes and protocols for utilizing a flow cell system to investigate the biofilm dispersion activity of this compound. Flow cell systems, coupled with microscopy, offer the advantage of real-time visualization of biofilm architecture under controlled hydrodynamic conditions.[5][6]

Principle of Action

Cis-2-unsaturated fatty acids, such as this compound, are believed to function as diffusible signal factors (DSFs).[4][7] These molecules can trigger a phenotypic switch in biofilm-resident bacteria, leading to their dispersal.[1][7] This process is thought to be mediated by the modulation of intracellular levels of the second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[4] A decrease in c-di-GMP levels is associated with a transition from a sessile (biofilm) to a motile (planktonic) lifestyle.[4][8] This signaling cascade ultimately leads to the enzymatic degradation of the biofilm matrix and the release of individual bacterial cells.[9][10]

Data Presentation

The following tables summarize the effective concentrations of the well-studied structural analog, cis-2-decenoic acid (cis-DA), which can serve as a starting point for determining the optimal dosage for this compound.

Table 1: Effective Concentrations of cis-2-Decenoic Acid (cis-DA) for Biofilm Dispersion

MicroorganismEffective Concentration (Dispersion)Assay System
Pseudomonas aeruginosa PAO12.5 nMFlow cell reactors
Staphylococcus aureus MRSA734 µMMicrotiter plate
Escherichia coli & Klebsiella pneumoniae (dual-species)310 nMCatheters (in vitro)

Note: This data is for the structural analog cis-2-decenoic acid (CDA) and should be considered as a proxy for the potential activity of this compound.[4]

Experimental Protocols

This section provides a detailed protocol for a flow cell-based biofilm dispersion assay. The methods are adapted from established protocols for cis-DA and can be applied to this compound.[1]

Protocol 1: Flow Cell-Based Biofilm Dispersion Assay

This protocol allows for the real-time visualization and quantification of biofilm dispersion under dynamic flow conditions.

Materials:

  • Flow cell system (e.g., three-channel flow cell chambers)[11]

  • Peristaltic pump[6]

  • Microscope with imaging capabilities (e.g., confocal laser scanning microscope)[5][11]

  • Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth, modified BM2 minimal medium)[4][11]

  • This compound stock solution (in ethanol (B145695) or DMSO)[1]

  • Phosphate-buffered saline (PBS), sterile

  • Fluorescent stains (e.g., SYTO-9 for live cells), optional[11]

Procedure:

  • System Sterilization and Assembly:

    • Sterilize the flow cell chambers and tubing (e.g., with a 10% bleach solution followed by rinsing with sterile water).[11]

    • Assemble the flow cell system under sterile conditions.

  • Inoculation:

    • Prepare an overnight culture of the desired bacterial strain.

    • Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).[12]

    • Inoculate each channel of the flow cell with the diluted bacterial culture (e.g., 400 µL).[11]

    • Allow the bacteria to attach to the surface for a few hours under no-flow or very low-flow conditions.[1]

  • Biofilm Growth:

    • Initiate a continuous flow of fresh growth medium at a low, laminar flow rate.[1][5]

    • Grow the biofilm for a desired period (typically 2-5 days) to allow for the formation of a mature, structured biofilm.[1]

    • Monitor biofilm development periodically using microscopy.

  • Treatment with this compound:

    • Once a mature biofilm has formed, switch the medium supply to a fresh medium containing the desired concentration of this compound.

    • Include a vehicle control channel that receives medium with the same concentration of the solvent (e.g., ethanol or DMSO) used for the this compound stock solution.[1]

  • Real-Time Monitoring and Imaging:

    • Monitor the biofilm structure in real-time using microscopy.[1]

    • If using fluorescent stains, they can be added to the medium to enhance visualization of biofilm architecture and cell viability.[1]

    • Capture images or time-lapse videos at regular intervals to document the dispersion process.

  • Quantification of Dispersion:

    • Image Analysis: Use image analysis software (e.g., COMSTAT) to quantify changes in biofilm structural parameters over time, such as biovolume, average thickness, and surface area coverage.[5] A significant reduction in these parameters in the treated channel compared to the control indicates dispersion.

    • Effluent Analysis: Collect the effluent from each channel at different time points.[8] Quantify the number of dispersed cells by plating serial dilutions and determining the colony-forming units (CFU/ml).[8] An increase in CFU/ml in the effluent of the treated channel corresponds to biofilm dispersion.

Visualizations

G Flow Cell Biofilm Dispersion Workflow cluster_setup System Setup cluster_biofilm_growth Biofilm Growth cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis sterilization Sterilize Flow Cell & Tubing assembly Assemble System sterilization->assembly inoculation Inoculate with Bacteria assembly->inoculation attachment Allow Attachment (No Flow) inoculation->attachment growth Initiate Media Flow (2-5 Days) attachment->growth treatment Introduce this compound growth->treatment monitoring Real-Time Microscopy treatment->monitoring image_analysis Image Analysis (Biovolume, Thickness) monitoring->image_analysis effluent_analysis Effluent Analysis (CFU/ml) monitoring->effluent_analysis

Caption: Workflow for the flow cell-based biofilm dispersion assay.

G Proposed Signaling Pathway for this compound extracellular This compound (Extracellular Signal) sensor_kinase Sensor Kinase (Membrane Receptor) extracellular->sensor_kinase phosphorelay Phosphorelay Cascade sensor_kinase->phosphorelay pde Phosphodiesterase (PDE) Activation phosphorelay->pde low_c_di_gmp Low c-di-GMP c_di_gmp High c-di-GMP c_di_gmp->pde Degradation biofilm_state Sessile State (Biofilm Formation) c_di_gmp->biofilm_state planktonic_state Motile State (Biofilm Dispersion) low_c_di_gmp->planktonic_state

Caption: Proposed signaling pathway of this compound in biofilm dispersion.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonenoic acid is an unsaturated fatty acid with recognized potential as an antimicrobial and anti-biofilm agent. Its mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent inhibition of cellular processes.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with comparative data from its close structural analog, cis-2-decenoic acid, due to the limited availability of direct quantitative data for this compound.[3][4]

Data Presentation

Due to a notable scarcity of direct quantitative MIC data for this compound in published literature, the following table summarizes the available data for its well-studied structural analog, cis-2-decenoic acid. This information can serve as a valuable benchmark for experimental design and interpretation of results for this compound.[3]

CompoundTarget Organism(s)ActivityEffective Concentration
cis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Bacterial Growth Inhibition≥ 500 µg/mL
cis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL
cis-2-Decenoic acidPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella entericaBiofilm Dispersion310 nM (approx. 0.053 µg/mL)
cis-2-Decenoic acidPseudomonas aeruginosaEnhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin)100 nM (approx. 0.017 µg/mL)

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials
  • This compound

  • Suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Incubator (35-37°C)

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Sterile saline or phosphate-buffered saline (PBS)

Methodology

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[3]
  • Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

3. Serial Dilution in Microtiter Plate:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.
  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half to the final desired concentrations.

5. Controls:

  • Positive Control (Growth Control): Wells containing only growth medium and the bacterial inoculum.
  • Negative Control (Sterility Control): Wells containing only growth medium.
  • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound, growth medium, and the bacterial inoculum.

6. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]

7. Determination of MIC:

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3]
  • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Mandatory Visualizations

Experimental Workflow

MIC_Assay_Workflow Figure 1. Broth Microdilution MIC Assay Workflow prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive, Negative, and Solvent Controls incubation Incubate Plate (35-37°C, 16-20h) inoculation->incubation read_results Determine MIC (Visual Inspection or OD Reading) incubation->read_results

Caption: Broth Microdilution MIC Assay Workflow.

Proposed Mechanism of Action

Mechanism_of_Action Figure 2. Proposed Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular 2_Nonenoic_Acid This compound membrane_disruption Membrane Disruption & Increased Permeability 2_Nonenoic_Acid->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion process_inhibition Inhibition of Cellular Processes ion_leakage->process_inhibition atp_depletion->process_inhibition growth_inhibition Bacterial Growth Inhibition process_inhibition->growth_inhibition

Caption: Proposed Mechanism of this compound.

References

Application Notes and Protocols: Crystal Violet Method for Biofilm Inhibition Assay with 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the crystal violet method to assess the biofilm inhibition potential of 2-Nonenoic acid. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the workflow and associated signaling pathways. Given that research on cis-2-nonenoic acid is emerging, data from its well-studied structural analog, cis-2-decenoic acid (CDA), is leveraged to provide a more complete picture of its potential activity.[1][2]

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[3] These biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.[2] The inhibition of biofilm formation is a promising strategy to control bacterial pathogenicity.[2] Fatty acids and their derivatives, such as this compound, have garnered attention as potential anti-biofilm agents.[2] this compound belongs to a family of α,β-unsaturated fatty acids that can act as diffusible signal factors (DSFs) in microbial communication, influencing behaviors like biofilm formation and dispersal.[4]

The crystal violet (CV) assay is a simple, reliable, and widely used method for quantifying biofilm formation.[2][5] This method is based on the ability of crystal violet, a basic dye, to stain the acidic components of the biofilm matrix, such as proteins and extracellular DNA. The amount of bound dye is proportional to the total biofilm biomass. By measuring the absorbance of the solubilized dye, one can quantify the extent of biofilm formation and, consequently, the inhibitory effect of compounds like this compound.[2]

Principle of Action of this compound

cis-2-unsaturated fatty acids, including this compound and its analog CDA, act as signaling molecules that can induce a phenotypic switch in bacteria, leading to the inhibition of biofilm formation and the dispersion of established biofilms.[3][4] The primary mechanism of action is linked to the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[1] High cellular levels of c-di-GMP typically promote a sessile, biofilm lifestyle, while low levels favor motility and a planktonic state.[1]

It is proposed that this compound is perceived by a sensor kinase in the bacterial cell membrane. This interaction triggers a phosphorelay cascade that activates a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP. The resulting decrease in intracellular c-di-GMP levels leads to the downregulation of genes involved in biofilm formation and the upregulation of genes associated with motility, ultimately inhibiting biofilm formation.[1]

Experimental Protocols

Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet

This protocol determines the lowest concentration of this compound that inhibits the formation of a biofilm.[6]

Materials:

  • 96-well flat-bottom sterile microtiter plates[3]

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)[1]

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1]

  • cis-2-Nonenoic acid stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)[1]

  • Phosphate-buffered saline (PBS)[3]

  • 0.1% (w/v) Crystal Violet solution[6]

  • 30% Acetic acid or 95% Ethanol for destaining[6]

  • Plate reader[6]

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in the appropriate growth medium at 37°C.[2]

    • Dilute the overnight culture in fresh medium to a standardized cell density, typically an optical density at 600 nm (OD600) of 0.05-0.1.[2]

  • Treatment Application:

    • In a 96-well microtiter plate, add the standardized bacterial suspension to each well.[2]

    • Prepare serial dilutions of the this compound stock solution in the growth medium directly in the wells of the microtiter plate.[6]

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).[2] A solvent control containing the highest concentration of the solvent (e.g., ethanol or DMSO) used in the dilutions should also be included to ensure it does not affect biofilm formation.[6]

  • Incubation:

    • Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[2]

  • Washing:

    • Gently discard the planktonic cells from the wells.[6]

    • Carefully wash the wells with PBS to remove any remaining non-adherent cells.[2]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[2][7]

  • Destaining:

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.[2]

    • Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.[2][8]

  • Quantification:

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.[2]

    • The percentage of biofilm inhibition is calculated relative to the positive control.[2] The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation.[6]

Data Presentation

Quantitative data from the biofilm inhibition assay should be summarized for clear comparison. The following table provides a template for presenting the results.

Concentration of this compoundMean Absorbance (OD 595nm) ± SD% Biofilm Inhibition
Negative Control (Broth only)0.05 ± 0.01-
Positive Control (No inhibitor)1.20 ± 0.150%
Solvent Control1.18 ± 0.121.7%
Concentration 1......
Concentration 2......
Concentration 3......
.........

Calculation of % Biofilm Inhibition:

% Inhibition = [ (OD of Positive Control - OD of Test) / OD of Positive Control ] x 100

Mandatory Visualizations

Signaling Pathway of this compound in Biofilm Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Kinase Phosphorelay Phosphorelay Cascade SensorKinase->Phosphorelay Triggers TwoNA This compound TwoNA->SensorKinase Binds PDE Phosphodiesterase (Activated) Phosphorelay->PDE Activates c_di_GMP_low Low c-di-GMP PDE->c_di_GMP_low Degrades c-di-GMP c_di_GMP_high High c-di-GMP c_di_GMP_high->PDE BiofilmFormation Biofilm Formation Genes (Downregulated) c_di_GMP_low->BiofilmFormation Motility Motility Genes (Upregulated) c_di_GMP_low->Motility BiofilmInhibition Biofilm Inhibition BiofilmFormation->BiofilmInhibition Motility->BiofilmInhibition

Caption: Proposed signaling pathway of this compound leading to biofilm inhibition.

Experimental Workflow for Crystal Violet Biofilm Inhibition Assay

G Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilution Prepare Serial Dilutions of this compound in Plate PrepInoculum->SerialDilution Incubation Incubate Plate (24-48h, 37°C) to Allow Biofilm Formation SerialDilution->Incubation Washing1 Wash Wells with PBS to Remove Planktonic Cells Incubation->Washing1 Staining Stain with 0.1% Crystal Violet (15-20 min) Washing1->Staining Washing2 Wash Wells with PBS to Remove Excess Stain Staining->Washing2 Destaining Solubilize Bound Dye with 30% Acetic Acid Washing2->Destaining Quantification Measure Absorbance (OD 570-595nm) Destaining->Quantification End End Quantification->End

Caption: Workflow for the crystal violet biofilm inhibition assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No significant biofilm inhibition observed - Sub-optimal concentration of this compound.- Inappropriate solvent interfering with activity.- Strain-specific resistance.- Perform a dose-response experiment with a wider range of concentrations.- Ensure the final solvent concentration is minimal and non-inhibitory.- Test against a known responsive strain as a positive control.[6]
High variability between replicates - Inconsistent initial bacterial attachment.- Inaccurate pipetting.- Optimize inoculation density and incubation time.- Use calibrated pipettes and ensure proper mixing.[6]
This compound precipitates out of solution - Low solubility in aqueous media.- Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the growth medium. Ensure the final solvent concentration is low and non-toxic to the bacteria.[6]
Edge effects in the microtiter plate - Differential evaporation and temperature in peripheral wells.- Avoid using the outer wells for critical experiments. Fill them with sterile media or water to maintain humidity.[6]

Conclusion

The crystal violet assay is a robust and straightforward method for screening and quantifying the anti-biofilm activity of compounds like this compound. By understanding its mechanism of action, which likely involves the disruption of c-di-GMP signaling, researchers can effectively design experiments to evaluate its potential as a therapeutic agent for combating biofilm-associated infections. Careful adherence to the provided protocols and troubleshooting guidelines will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Stability issues of cis-2-Nonenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of cis-2-Nonenoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for cis-2-Nonenoic acid in aqueous solutions?

A1: The primary stability concerns for cis-2-Nonenoic acid in aqueous solutions are isomerization and oxidation. The cis-isomer is thermodynamically less stable than its trans-counterpart and can convert when exposed to heat, light, or acidic/basic conditions.[1] As an unsaturated fatty acid, it is also susceptible to oxidation at the double bond.[1]

Q2: How does pH affect the stability of cis-2-Nonenoic acid solutions?

A2: Both acidic and alkaline conditions can catalyze the isomerization of cis-2-Nonenoic acid to the more stable trans-isomer. Strong acids and bases are particularly effective at promoting this conversion. It is recommended to maintain a neutral pH whenever possible during experiments to minimize isomerization.[2]

Q3: What is the impact of temperature on the stability of cis-2-Nonenoic acid?

A3: Elevated temperatures provide the energy to overcome the rotational barrier of the double bond, leading to isomerization from cis to trans.[1] While very little degradation (less than 1%) of long-chain fatty acids has been observed at temperatures up to 160°C for 30 minutes, prolonged exposure to heat should be avoided.[3][4] For experimental procedures, it is best to use the lowest effective temperature.[5]

Q4: How should I store aqueous solutions of cis-2-Nonenoic acid?

A4: To ensure stability, aqueous solutions of cis-2-Nonenoic acid should be prepared fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C, protected from light.[1] It is also advisable to degas aqueous solutions to remove dissolved oxygen and minimize the risk of oxidation.[1]

Q5: I'm observing inconsistent results in my biological assays. Could this be related to the stability of cis-2-Nonenoic acid?

A5: Yes, inconsistent biological activity can be a result of the degradation or isomerization of cis-2-Nonenoic acid. The trans-isomer may have different biological activity than the cis-isomer.[5] It is crucial to ensure the integrity of your compound by following proper handling and storage procedures. Verifying the isomeric purity of your sample before and during experiments is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or inconsistent biological activity Isomerization to the less active trans-isomer.- Prepare fresh solutions for each experiment.- Avoid exposure to high temperatures, direct light, and extreme pH.[1][2]- Confirm the isomeric purity of your stock solution using analytical methods like GC-MS.[1]
Oxidation of the double bond.- Use degassed aqueous buffers for dilutions.[1]- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[2]- Consider adding an antioxidant if it does not interfere with your experiment.[5]
Appearance of unknown peaks in HPLC or GC-MS analysis Isomerization or degradation.- Review your sample preparation and handling procedures to minimize exposure to heat, light, and non-neutral pH.[1][2]- High temperatures can lead to the formation of smaller aldehydes and other oxidation byproducts.[5]
Precipitation upon dilution in aqueous buffer Low aqueous solubility.- cis-2-Nonenoic acid is slightly soluble in water.[3] When diluting a concentrated stock in an organic solvent (e.g., DMSO, ethanol) into an aqueous medium, the final concentration may exceed its solubility limit.[6]- Lower the final concentration of the compound.[6]- Use a co-solvent if compatible with your experimental system.

Stability of cis-2-Nonenoic Acid: Summary of Influencing Factors

Factor Effect on Stability Recommendations
pH Acidic and basic conditions promote isomerization to trans-2-Nonenoic acid.[2]Maintain a neutral pH in aqueous solutions whenever possible.[2]
Temperature Elevated temperatures increase the rate of isomerization.[1]Handle aqueous dilutions on ice and avoid heating.[1][5]
Light Exposure to light, especially UV, can induce isomerization.[1][2]Protect solutions from light using amber vials or by covering containers with aluminum foil.[1][2]
Oxygen As an unsaturated fatty acid, it is susceptible to oxidation.[1]Use degassed solvents and consider storing under an inert atmosphere.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stable stock solution of cis-2-Nonenoic acid.

  • Warm to Room Temperature: Allow the vial of cis-2-Nonenoic acid to warm to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Weigh the desired amount of the acid in a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration.[1]

  • Mixing: Vortex thoroughly to ensure complete dissolution.

  • Sterilization (for cell culture): If for use in cell culture, sterile-filter the stock solution through a 0.22 µm PTFE syringe filter.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C under an inert atmosphere.[1]

Protocol 2: Verification of Isomeric Purity by GC-MS

This protocol outlines a general method for the derivatization and analysis of cis-2-Nonenoic acid to assess its isomeric purity.[1]

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To approximately 1 mg of the cis-2-Nonenoic acid sample in a glass tube, add 1 mL of anhydrous methanol.

    • Carefully add 0.1 mL of acetyl chloride dropwise while vortexing. Alternatively, use 1 mL of 14% BF3-methanol.

    • Cap the tube tightly and heat at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAME to a clean tube.

    • Add a small amount of anhydrous sodium sulfate (B86663) to dry the extract.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Use a highly polar cyanopropyl capillary column for optimal separation of cis and trans isomers.[1]

    • The trans isomer typically elutes slightly earlier than the cis isomer on most polar columns.[1]

Visual Guides

degradation_pathway cis_acid cis-2-Nonenoic Acid trans_acid trans-2-Nonenoic Acid cis_acid->trans_acid Isomerization (Heat, Light, pH) oxidation_products Oxidation Products (e.g., aldehydes, ketones) cis_acid->oxidation_products Oxidation (Oxygen, Light)

Caption: Primary degradation pathways for cis-2-Nonenoic acid in aqueous solutions.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Aqueous Buffer (Neutral pH, on ice) prep_stock->dilute experiment Perform Experiment (Protect from light) dilute->experiment analyze Analyze Results experiment->analyze troubleshoot Troubleshoot Inconsistent Data analyze->troubleshoot verify Verify Isomeric Purity (GC-MS) troubleshoot->verify

Caption: Recommended experimental workflow to maintain the stability of cis-2-Nonenoic acid.

References

Optimizing 2-Nonenoic Acid Concentration for Biofilm Dispersal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the applications of 2-nonenoic acid in biofilm dispersal is limited. The following information is largely based on research conducted with its close structural analog, cis-2-decenoic acid (C2DA), a well-characterized bacterial signaling molecule. Researchers should use this guide as a starting point and perform their own optimization experiments for this compound.

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies on this compound-mediated biofilm dispersal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound for biofilm dispersal experiments?

A1: Based on studies with the related molecule cis-2-decenoic acid, a broad effective concentration range from 2.5 nM to 500 µg/mL has been reported, depending on the bacterial species and experimental conditions.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions.

Q2: How does this compound affect mature, pre-formed biofilms?

A2: Cis-2-decenoic acid has been shown to induce the dispersal of mature biofilms in a variety of Gram-negative and Gram-positive bacteria, as well as in yeast.[1] This suggests that this compound likely triggers the release of bacterial cells from the biofilm matrix, rendering them more susceptible to antimicrobial agents.

Q3: Can this compound be used in combination with antibiotics?

A3: Yes, studies have demonstrated that cis-2-decenoic acid can have additive and synergistic effects when used with various antibiotics.[1] This combination can lead to a significant reduction in biofilm biomass and enhanced killing of the constituent bacteria. The proposed mechanism involves increased membrane permeability caused by the fatty acid.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Studies on cis-2-decenoic acid at concentrations effective for biofilm inhibition (up to 500 µg/mL) have shown no cytotoxic effects on human fibroblasts.[1] However, it is essential to perform cytotoxicity assays with your specific cell lines and experimental setup to confirm biocompatibility.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant biofilm dispersal observed. Sub-optimal concentration of this compound.Perform a dose-response experiment with a wider concentration range.
Inappropriate solvent or high solvent concentration.Ensure the final solvent (e.g., ethanol (B145695) or DMSO) concentration is minimal and does not affect biofilm formation. Run a solvent-only control.
Strain-specific resistance or lack of response.The target microorganism may not be responsive to this particular fatty acid. Test on a known responsive strain as a positive control.
Insufficient incubation time for dispersal.Optimize the treatment duration. Monitor dispersal at several time points (e.g., 1, 4, 8, 24 hours).
High variability between replicate wells. Inconsistent biofilm formation.Ensure a standardized inoculum density. Use microtiter plates with surfaces conducive to biofilm formation.
Incomplete removal of planktonic cells before treatment.Gently and consistently wash the wells with PBS to remove non-adherent cells.
Uneven crystal violet staining or washing.Ensure complete coverage of the biofilm with crystal violet and perform consistent washing steps to remove excess stain.
This compound appears to enhance biofilm formation. Low concentrations of some signaling molecules can have a stimulatory effect.Re-evaluate the dose-response curve. The concentration may be in a sub-inhibitory range that promotes biofilm formation.
The compound has degraded or is impure.Use a fresh stock of this compound and verify its purity.
Difficulty dissolving this compound. Poor solubility in aqueous media.Prepare a high-concentration stock solution in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low.

Quantitative Data Summary

The following table summarizes the effective concentrations of the related molecule, cis-2-decenoic acid (C2DA), for biofilm inhibition and dispersal. This data can serve as a reference for initiating dose-response studies with this compound.

Organism Effect Effective Concentration of C2DA Reference(s)
Pseudomonas aeruginosaBiofilm dispersal2.5 nM[3]
Escherichia coliBiofilm dispersalNanomolar range[4]
Klebsiella pneumoniaeBiofilm dispersalNanomolar range[4]
Proteus mirabilisBiofilm dispersalNanomolar range[4]
Streptococcus pyogenesBiofilm dispersalNanomolar range[4]
Bacillus subtilisBiofilm dispersalNanomolar range[4]
Staphylococcus aureusBiofilm dispersalNanomolar range[4]
Candida albicansBiofilm dispersalNanomolar range[4]
Food-related bacteria (various)Biofilm dispersal100 - 620 nM
S. aureus MRSABiofilm formation inhibition734 µM[5]

Experimental Protocols

Protocol 1: Microtiter Plate-Based Biofilm Dispersal Assay

This protocol is designed for high-throughput screening of the biofilm dispersal activity of this compound using the crystal violet staining method.[6][7][8][9]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution (e.g., 10 mM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid solution

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate 200 µL of a diluted overnight bacterial culture (e.g., 1:100 in fresh medium) into the wells of a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for a defined period (e.g., 1-24 hours) to allow for dispersal.

  • Quantification of Remaining Biofilm:

    • Remove the medium and wash the wells twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersal.

Protocol 2: Flow Cell-Based Biofilm Dispersal Assay

This method allows for the real-time visualization of biofilm dispersal under dynamic flow conditions.[10]

Materials:

  • Flow cell system with a microscope

  • Peristaltic pump

  • Bacterial culture of interest

  • Appropriate growth medium

  • This compound stock solution

  • Fluorescent stain (e.g., SYTO 9) for visualization (optional)

Procedure:

  • Biofilm Formation:

    • Assemble and sterilize the flow cell system.

    • Inoculate the flow cell with the bacterial culture and allow for attachment for a few hours under no-flow conditions.

    • Initiate a continuous flow of fresh medium at a low flow rate to allow for mature biofilm development (typically 2-5 days).

  • Treatment and Visualization:

    • Once a mature biofilm has formed, switch the medium to one containing the desired concentration of this compound.

    • Monitor the biofilm structure in real-time using microscopy.

    • Capture images or time-lapse videos to document the dispersal process. Dispersal is observed as the detachment of cells and the formation of voids within the biofilm structure.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the potential cytotoxicity of this compound on mammalian cells.[11][12]

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well flat-bottom sterile cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates reduced cell viability and potential cytotoxicity.

Visualizations

G Postulated Signaling Pathway of cis-2-Unsaturated Fatty Acids C2NA cis-2-Nonenoic Acid (or other cis-2-unsaturated fatty acid) SensorKinase Sensor Kinase (e.g., DspA) C2NA->SensorKinase Binds to ResponseRegulator Response Regulator (e.g., DspR) SensorKinase->ResponseRegulator Phosphorylates PDE Phosphodiesterase (PDE) Activation ResponseRegulator->PDE Activates c_di_GMP Cyclic di-GMP (High Levels) PDE->c_di_GMP Degrades c_di_GMP_low Cyclic di-GMP (Low Levels) PDE->c_di_GMP_low Leads to BiofilmFormation Biofilm Formation (Sessile State) c_di_GMP->BiofilmFormation Promotes BiofilmDispersal Biofilm Dispersal (Planktonic State) c_di_GMP_low->BiofilmDispersal Promotes

Caption: Postulated signaling pathway for cis-2-unsaturated fatty acid-mediated biofilm dispersal.

G Experimental Workflow for Microtiter Plate-Based Biofilm Dispersal Assay cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification Inoculation Inoculate 96-well plate with bacterial culture Incubation_Biofilm Incubate (24-48h) to form biofilm Inoculation->Incubation_Biofilm RemovePlanktonic Remove planktonic cells and wash with PBS Incubation_Biofilm->RemovePlanktonic AddTreatment Add medium with This compound RemovePlanktonic->AddTreatment Incubation_Dispersal Incubate (1-24h) for dispersal AddTreatment->Incubation_Dispersal Wash_CV Wash wells Incubation_Dispersal->Wash_CV Stain_CV Stain with 0.1% Crystal Violet Wash_CV->Stain_CV Wash_Excess_CV Wash excess stain Stain_CV->Wash_Excess_CV Solubilize Solubilize with 30% Acetic Acid Wash_Excess_CV->Solubilize ReadAbsorbance Read Absorbance (595 nm) Solubilize->ReadAbsorbance G Troubleshooting Logic for Biofilm Dispersal Assays Start Problem: No/Low Dispersal Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Solvent Is the solvent control negative? Check_Concentration->Check_Solvent Yes Solution_DoseResponse Solution: Perform Dose-Response Check_Concentration->Solution_DoseResponse No Check_Strain Is the strain known to be responsive? Check_Solvent->Check_Strain Yes Solution_Solvent Solution: Lower solvent conc. /Change solvent Check_Solvent->Solution_Solvent No Check_Time Is the incubation time sufficient? Check_Strain->Check_Time Yes Solution_Strain Solution: Use positive control strain Check_Strain->Solution_Strain No Solution_Time Solution: Optimize incubation time Check_Time->Solution_Time No Further_Investigation Further Investigation Needed Check_Time->Further_Investigation Yes

References

Technical Support Center: Overcoming Solubility Challenges of 2-Nonenoic Acid in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 2-Nonenoic acid in culture media for experimental use. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a medium-chain fatty acid that acts as a signaling molecule in various biological systems, particularly in microbial communication.[1] Its hydrophobic nature leads to poor solubility in aqueous solutions like culture media, which can result in precipitation and inaccurate experimental outcomes.

Q2: What are the recommended solvents for creating a this compound stock solution?

A2: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for preparing high-concentration stock solutions of this compound and other fatty acids.[2][3] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants or affecting the stability of the stock solution.

Q3: What is the maximum concentration of solvent (e.g., DMSO or ethanol) that is safe for my cells?

A3: The tolerance to solvents like DMSO and ethanol varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[4] For ethanol, it is also recommended to keep the final concentration in the culture medium as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments (culture medium with the same final concentration of the solvent but without this compound) to account for any potential effects of the solvent itself.

Q4: My this compound precipitates out of the culture medium. What can I do?

A4: Precipitation of this compound in culture media is a common issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include optimizing your stock solution concentration, modifying the dilution method, and considering the use of solubility enhancers.

Q5: Can I use surfactants or carrier proteins to improve the solubility of this compound?

A5: Yes, surfactants like Tween 20 or carrier proteins such as bovine serum albumin (BSA) can be used to enhance the solubility and dispersion of fatty acids in aqueous media.[5][6][7] These should be used with caution and validated for their potential effects on your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in culture media.

Problem Potential Cause Recommended Solution
Immediate Precipitation upon Dilution The concentration of the this compound stock solution is too high, causing it to "crash out" when diluted in the aqueous medium.Prepare a lower concentration stock solution. A stepwise dilution approach is also recommended.[4][8]
The culture medium is at a low temperature, reducing the solubility of the fatty acid.Always use pre-warmed (37°C) culture medium for dilutions.[4]
Rapid mixing of the stock solution into the medium.Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure gradual and even dispersion.[4]
Delayed Precipitation (after hours or days) The final concentration of this compound in the medium exceeds its long-term solubility limit under culture conditions (e.g., changes in pH).Perform a solubility test to determine the maximum stable concentration of this compound in your specific culture medium over the duration of your experiment.
Interaction with components of the culture medium.Consider using a different formulation of the culture medium. The presence of serum can sometimes help to solubilize hydrophobic compounds.[9]
Inconsistent Experimental Results Incomplete dissolution of this compound in the stock solution.Ensure the this compound is fully dissolved in the solvent. Gentle warming and brief sonication can aid in dissolution.[10]
Adsorption of the fatty acid to plasticware.Consider using low-adhesion microplates or glassware for preparing and storing solutions.
Cell Toxicity or Altered Phenotype The concentration of the solvent (DMSO or ethanol) is too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Always include a vehicle control.[8]

Quantitative Data Summary

The solubility of this compound and related fatty acids can vary significantly depending on the solvent and temperature. The following table summarizes available solubility data.

Compound Solvent Solubility Temperature (°C) Reference
This compoundWater263.7 mg/L (estimated)25[11]
This compoundAlcoholSolubleNot Specified[11]
This compoundChloroformSparingly SolubleNot Specified[11]
This compoundMethanolSlightly SolubleNot Specified[11]
This compoundDMSOExpected to be solubleNot Specified[11]
Saturated Fatty Acids (C8-C18)Ethanol>10 mg/mL~20[12]
Saturated Fatty Acids (C8-C18)THF>10 mg/mL~20[12]
Saturated Fatty Acids (C8-C14)Acetonitrile>10 mg/mL~20[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for dilution in culture media.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 100 mM).

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous ethanol or DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.[9]

  • Sterilization: The high concentration of ethanol or DMSO in the stock solution is typically sufficient for sterilization. If needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]

Protocol 2: Dilution of this compound in Culture Medium

Objective: To prepare a working solution of this compound in culture medium with minimal precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete culture medium

  • Sterile tubes

Procedure:

  • Intermediate Dilution (optional but recommended): To minimize solvent shock, first prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, dilute a 100 mM stock solution to 1 mM.[4]

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed culture medium. Add the solution dropwise while gently vortexing or swirling the medium.[4]

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness.

  • Use Immediately: It is recommended to use the prepared medium immediately to minimize the risk of delayed precipitation.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_workflow Experimental Workflow for Preparing this compound Working Solution A Prepare Stock Solution (e.g., 100 mM in DMSO) C Intermediate Dilution (e.g., 1 mM in medium) A->C Stepwise Dilution B Pre-warm Culture Medium (37°C) B->C D Final Dilution (to desired concentration) C->D E Add to Cells D->E

Caption: Workflow for preparing this compound working solution.

G cluster_pathway Putative Signaling Pathway of this compound Analogs C2NA This compound (or analog) Receptor Sensor Kinase (Membrane Receptor) C2NA->Receptor Binds SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Activates GeneExpression Modulation of Gene Expression SignalCascade->GeneExpression Regulates Phenotype Altered Phenotype (e.g., Biofilm Dispersion) GeneExpression->Phenotype

Caption: Putative signaling pathway for this compound analogs.

G cluster_troubleshooting Troubleshooting Logic for Precipitation Start Precipitation Observed CheckStock Check Stock Solution (Concentration, Dissolution) Start->CheckStock CheckDilution Review Dilution Method (Stepwise, Temperature) Start->CheckDilution CheckFinalConc Verify Final Concentration (Solubility Limit) Start->CheckFinalConc ConsiderEnhancers Consider Solubility Enhancers (BSA, Surfactants) CheckStock->ConsiderEnhancers CheckDilution->ConsiderEnhancers CheckFinalConc->ConsiderEnhancers Success No Precipitation ConsiderEnhancers->Success

Caption: Logical workflow for troubleshooting precipitation.

References

Preventing isomerization of cis-2-Nonenoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the isomerization of cis-2-nonenoic acid during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research.

Troubleshooting Guide

Encountering issues with the stability of cis-2-nonenoic acid? This guide will help you troubleshoot common problems related to its isomerization.

IssuePotential CauseRecommended Action
Inconsistent experimental results. Degradation or isomerization of cis-2-nonenoic acid due to improper storage or handling.Verify storage conditions are optimal (see FAQs below). Prepare fresh solutions for each experiment if possible and minimize exposure to heat and light.[1][2]
Appearance of an unexpected peak corresponding to the trans-isomer in analytical data (GC, HPLC, NMR). Isomerization has occurred due to exposure to heat, light, acid/base catalysis, or free radicals.Review all handling and experimental steps. Ensure the compound and solutions are protected from light, stored at low temperatures, and handled under an inert atmosphere.[1][2][3] Use high-purity, degassed aprotic solvents.[3]
Reduced biological activity of the compound. The cis-isomer may have converted to the less biologically active trans-isomer.Confirm the isomeric purity of your sample before and during your experiments using appropriate analytical techniques like GC-MS or NMR.[1][4]
Freshly prepared solution already shows a significant trans-isomer peak. The neat compound was improperly stored, or the dissolution process induced isomerization.Verify that the neat compound was stored at -20°C or below, protected from light, and under an inert atmosphere.[2][3] When preparing solutions, avoid heating and use gentle vortexing to dissolve.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat cis-2-nonenoic acid?

A1: To ensure long-term stability and prevent isomerization, neat cis-2-nonenoic acid should be stored under the following conditions:

  • Temperature: -20°C or lower.[2][3]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can generate free radicals that promote isomerization.[2][3]

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.[2][3]

  • Container: Use glass containers to avoid potential leaching from plastics.[2]

Q2: How can I minimize isomerization of cis-2-nonenoic acid during experimental procedures?

A2: To minimize isomerization during your experiments, adhere to the following practices:

  • Work Quickly and on Ice: When handling aqueous dilutions, work quickly and keep samples on ice.[2]

  • Protect from Light: Use amber-colored reaction vessels or cover them with aluminum foil.[2][3]

  • Control Temperature: If your protocol allows, perform reactions at a lower temperature, as the rate of isomerization can increase significantly with a 10°C rise in temperature.[3]

  • Maintain Neutral pH: Both acidic and basic conditions can catalyze isomerization. It is crucial to maintain a neutral pH whenever possible.[2][3]

  • Use Fresh Solutions: Prepare solutions immediately before use and avoid storing stock solutions for extended periods unless their stability has been validated under your specific storage conditions.[3]

Q3: What are the primary factors that cause isomerization of cis-2-nonenoic acid?

A3: The isomerization of cis-2-nonenoic acid to its more thermodynamically stable trans form is primarily induced by:

  • Heat: Higher temperatures provide the activation energy needed to overcome the rotational barrier of the double bond.[1][3]

  • Light: Exposure to light, especially UV light, can facilitate isomerization.[1][3]

  • Acids and Bases: Strong acids and bases can act as catalysts for the conversion to the trans-isomer.[3]

  • Free Radicals: The presence of free radicals, which can be generated through oxidation, can promote isomerization.[1][3]

Q4: Which solvents are recommended for dissolving cis-2-nonenoic acid?

A4: To minimize the risk of isomerization, it is best to use high-purity, anhydrous, and degassed aprotic solvents. Recommended options include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Chloroform or Dichloromethane (ensure they are free of acidic impurities)[3] While ethanol (B145695) can be used, it is a protic solvent and should be used with caution as it may facilitate isomerization under certain conditions.[3]

Quantitative Data Summary

Specific quantitative stability data for cis-2-nonenoic acid is limited in the literature. However, the following table provides general guidance on factors affecting the stability of unsaturated fatty acids.

ParameterConditionObservation on Unsaturated Fatty Acids
Temperature Storage at +4°C vs. -20°C vs. -80°CLower temperatures significantly reduce the rate of degradation and isomerization. Storage at -80°C is often recommended for long-term stability.[5][6]
Light Exposure to UV light vs. DarkExposure to light, particularly UV, can catalyze cis-trans isomerization.[1]
Atmosphere Air vs. Inert Gas (Nitrogen, Argon)Storage under an inert atmosphere minimizes oxidation, thereby reducing the formation of free radicals that can promote isomerization.[2]
pH Acidic or Basic vs. NeutralBoth acidic and alkaline conditions can catalyze the isomerization to the more stable trans form.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of cis-2-Nonenoic Acid

Objective: To prepare a stock solution of cis-2-nonenoic acid while minimizing the risk of isomerization.

Materials:

  • cis-2-Nonenoic acid

  • Anhydrous, degassed aprotic solvent (e.g., DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Gas-tight syringe

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Allow the vial of neat cis-2-nonenoic acid to equilibrate to room temperature in a desiccator to prevent moisture condensation.[3]

  • Under a gentle stream of inert gas, weigh the desired amount of cis-2-nonenoic acid directly into the tared amber vial.

  • Using a gas-tight syringe, add the calculated volume of the anhydrous, degassed solvent.

  • Seal the vial tightly with the PTFE-lined cap.

  • Vortex briefly at room temperature until the compound is fully dissolved. Avoid heating.[3]

  • If the solution is not for immediate use, flush the headspace of the vial with inert gas, reseal, and store at -20°C or below.[2]

Protocol 2: Verification of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the ratio of cis to trans isomers of 2-nonenoic acid in a sample.

Materials:

  • Sample containing cis-2-nonenoic acid

  • Derivatization agent (e.g., 2% (v/v) sulfuric acid in methanol (B129727) or BF3-methanol)[2][3]

  • Hexane (B92381) (GC grade)

  • GC-MS system with a polar capillary column (e.g., DB-23, SP-2560)[3][4]

Procedure:

  • Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

    • Transfer a known amount of the sample to a glass tube and evaporate the solvent under a stream of nitrogen.[3]

    • Add 2 mL of 2% sulfuric acid in methanol.[3]

    • Cap the tube tightly and heat at 60°C for 1 hour.[3]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water, then vortex thoroughly.

    • Centrifuge briefly and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.[2]

  • GC-MS Analysis:

    • Injector Temperature: 250°C[3]

    • Oven Program: Initial temperature 100°C, hold for 2 minutes; ramp at 10°C/minute to 240°C; hold for 5 minutes.[3]

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Identification:

    • The cis and trans isomers will have slightly different retention times.

    • Confirm the identity of the peaks by comparing them to authentic standards of both isomers.

Visualizations

Isomerization_Pathway cis cis-2-Nonenoic Acid (Less Stable) trans trans-2-Nonenoic Acid (More Stable) cis->trans Isomerization catalysts Heat Light (UV) Acids / Bases Free Radicals catalysts->cis catalysts->trans

Caption: Factors promoting the isomerization of cis-2-nonenoic acid.

Storage_Workflow cluster_storage Optimal Storage Conditions cluster_improper Improper Storage temp Temperature ≤ -20°C stable_compound Maintained Isomeric Purity light Light Protection (Amber Vial) atmosphere Inert Atmosphere (Argon/Nitrogen) neat_compound Neat cis-2-Nonenoic Acid neat_compound->temp Store at neat_compound->light Protect from neat_compound->atmosphere Store under improper_conditions High Temperature Light Exposure Presence of Air/Oxygen neat_compound->improper_conditions isomerized_compound Isomerization to trans-isomer improper_conditions->isomerized_compound

Caption: Workflow for proper storage to prevent isomerization.

References

Technical Support Center: Troubleshooting Inconsistent Results in 2-Nonenoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioassays with 2-Nonenoic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To minimize oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1] While chemically stable at room temperature for short periods, prolonged storage at ambient temperatures may lead to degradation and isomerization.[1]

Q2: How can I improve the solubility of this compound in my aqueous bioassay medium?

A2: this compound has limited solubility in water.[2] To improve its solubility, first prepare a high-concentration stock solution in a suitable organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[3][4] This stock solution can then be diluted into the aqueous growth medium to achieve the desired final concentration. It is crucial to ensure that the final solvent concentration is low and non-toxic to the test organism.[3] Gentle warming or sonication can also aid in dissolving the compound.[3]

Q3: What are the primary degradation pathways for this compound that could affect my results?

A3: The main degradation pathways for unsaturated fatty acids like this compound are oxidation and thermal degradation. The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that may further break down into other compounds.[1] High temperatures can accelerate these processes.[1] Additionally, cis-trans isomerization is a significant concern, as the cis isomer can convert to the more thermodynamically stable trans isomer, which may have different biological activity.[1] This isomerization can be induced by heat, light, or the presence of certain catalysts.[1]

Q4: Is the trans isomer of this compound biologically active?

A4: The biological activity of this compound and its analogs is often dependent on the cis configuration of the double bond.[5] Isomerization to the trans form may result in reduced or altered biological activity.[1] Therefore, it is important to maintain the isomeric purity of your this compound sample.

Troubleshooting Guides

Biofilm Assays

Issue 1: No significant biofilm inhibition or dispersal is observed.

  • Potential Cause: The concentration of this compound may be too low for the specific microorganism or experimental conditions.

  • Recommended Action: Conduct a dose-response experiment with a broader range of concentrations.[3] It is also beneficial to test against a known responsive strain as a positive control.[3]

  • Potential Cause: The solvent used for the stock solution may be interfering with the compound's activity or the organism's growth.

  • Recommended Action: Ensure the final solvent concentration in the wells is minimal and does not impact biofilm formation. Always include a solvent-only control in your experimental setup.[3]

  • Potential Cause: The target microorganism may be resistant to this specific fatty acid.

  • Recommended Action: If possible, test against a different strain or species known to be responsive to fatty acid signaling molecules.

Issue 2: High variability in results between replicates.

  • Potential Cause: Inconsistent biofilm formation across the microtiter plate wells.

  • Recommended Action: Optimize the inoculation density and incubation time to ensure a robust and consistent biofilm.[3] Also, to avoid "edge effects," consider not using the outer wells of the plate for critical experiments, or fill them with sterile media to maintain humidity.[3]

  • Potential Cause: Inaccurate pipetting of the bacterial culture or treatment solutions.

  • Recommended Action: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing.[3]

Issue 3: this compound precipitates out of the solution in the bioassay.

  • Potential Cause: Low solubility of the fatty acid in the aqueous medium.

  • Recommended Action: Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the growth medium.[3] Ensure the final solvent concentration is low and non-toxic to the bacteria.[3] Gentle warming and sonication may also help in dissolving the compound.[3]

Cell Viability (e.g., MTT) Assays

Issue 1: Inconsistent or unexpectedly high cell viability readings.

  • Potential Cause: The MTT assay measures metabolic activity, and some compounds can interfere with the assay, leading to false-positive results.[6] Plant extracts and other compounds have been shown to reduce the MTT reagent directly, resulting in a color change that does not correlate with cell viability.[6]

  • Recommended Action: Confirm cell death or viability with a secondary method, such as microscopy to observe cell morphology or a different viability assay like an ATP-based assay.[6]

  • Potential Cause: Variability in cell seeding density.

  • Recommended Action: Ensure a consistent number of cells are seeded in each well.

  • Potential Cause: Interference from serum components in the culture medium.

  • Recommended Action: Consider performing the MTT incubation step in a serum-free medium to prevent potential interference from serum proteins.

Quantitative Data

Direct quantitative data for the bioactivity of this compound is limited in the literature. However, its close structural analog, cis-2-decenoic acid, has been more extensively studied and can serve as a benchmark.

CompoundBioactivityTarget Organism(s)Effective Concentration
cis-2-Decenoic acid Biofilm InhibitionMethicillin-resistant Staphylococcus aureus (MRSA)125 µg/mL
Bacterial Growth InhibitionMethicillin-resistant Staphylococcus aureus (MRSA)≥ 500 µg/mL
Biofilm DispersionPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica310 nM (approx. 0.053 µg/mL)[4]
Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin)Pseudomonas aeruginosa100 nM (approx. 0.017 µg/mL)[4]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)[4]
  • Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to a suitable growth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the excess stain and wash the wells with water.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the percentage of biofilm inhibition.

Protocol 2: Cytotoxicity Assay (MTT Assay)[4]
  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Visualizations

G cluster_0 2_Nonenoic_acid This compound (extracellular) Sensor_Kinase Membrane Sensor Kinase 2_Nonenoic_acid->Sensor_Kinase Binds to Phosphorelay Phosphorelay Cascade Sensor_Kinase->Phosphorelay Activates PDE Phosphodiesterase (PDE) (Active) Phosphorelay->PDE Activates c_di_GMP c-di-GMP PDE->c_di_GMP Degrades GMP GMP Biofilm_Formation Biofilm Formation / Motility Repression c_di_GMP->Biofilm_Formation Promotes Dispersion Biofilm Dispersion / Motility c_di_GMP->Dispersion Inhibits

Caption: Putative signaling pathway for this compound in bacteria.

cluster_workflow Biofilm Inhibition Assay Workflow prep Prepare this compound Dilutions in Plate inoc Inoculate with Standardized Bacterial Suspension prep->inoc incub Incubate (e.g., 24-48h at 37°C) inoc->incub wash1 Wash to Remove Planktonic Cells incub->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 sol Solubilize Bound Stain (e.g., Acetic Acid) wash2->sol read Read Absorbance (595 nm) sol->read cluster_troubleshooting Troubleshooting Logic for Inconsistent Results cluster_causes cluster_solutions inconsistent_results Inconsistent Bioassay Results compound_issues Compound Stability/Solubility inconsistent_results->compound_issues assay_issues Assay Protocol Variability inconsistent_results->assay_issues bio_issues Biological Variability inconsistent_results->bio_issues check_storage Verify Storage (2-8°C, Inert Gas) compound_issues->check_storage addresses use_stock Use Fresh Stock Solution (DMSO/EtOH) compound_issues->use_stock addresses optimize_pipetting Standardize Pipetting & Inoculum assay_issues->optimize_pipetting addresses include_controls Include Solvent & Positive Controls assay_issues->include_controls addresses standardize_culture Use Consistent Cell Passage/Growth Phase bio_issues->standardize_culture addresses

References

Improving yield and purity of 2-Nonenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nonenoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My overall yield of this compound is consistently low. What are the general factors I should investigate?

A1: Low yields can stem from several factors throughout the experimental process.[1][2] A systematic review of your procedure is crucial. Key areas to focus on include:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aldehyde (e.g., heptaldehyde) and malonic acid, as impurities can lead to side reactions.[2]

  • Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stirring rate. Deviations can result in incomplete reactions or the formation of byproducts.[1]

  • Moisture Control: For reactions sensitive to water, such as those involving organometallic reagents or certain condensation steps, ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure efficient phase separation, minimize transfers, and select an appropriate purification method for your scale and desired purity.[1]

Synthesis-Specific Issues: trans-2-Nonenoic Acid (Knoevenagel Condensation)

Q2: I am using the Doebner modification of the Knoevenagel condensation to synthesize trans-2-Nonenoic acid, but my yield is poor. What are the common pitfalls?

A2: The Doebner modification, which typically involves reacting heptaldehyde with malonic acid in pyridine (B92270), is a common method for synthesizing trans-2-Nonenoic acid.[3][4][5][6] Poor yields in this reaction can often be attributed to the following:

  • Inadequate Reaction Time and Temperature: The reaction often requires a lengthy incubation at room temperature followed by heating to drive the decarboxylation.[3] Ensure you are following the recommended time and temperature profiles. For example, one procedure calls for allowing the mixture to stand at room temperature for 60 hours before heating.[3]

  • Suboptimal Catalyst Concentration: Pyridine acts as both the solvent and the basic catalyst.[4][5] Using an insufficient amount or impure pyridine can slow down the reaction.

  • Premature Precipitation: The intermediate product may precipitate out of the solution, hindering the reaction progress. Ensure adequate mixing and appropriate solvent volume.

  • Side Reactions: Aldehydes can undergo self-condensation (aldol condensation) under basic conditions, although the Knoevenagel condensation is generally favored with active methylene (B1212753) compounds.[5]

Q3: How can I be sure that I have synthesized the trans isomer and not the cis isomer?

A3: The Knoevenagel condensation generally favors the formation of the more stable trans isomer.[5] However, verification is essential. The primary methods for confirming the stereochemistry are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers. The coupling constant (J-value) for the vinyl protons is typically larger for the trans isomer (usually in the range of 12-18 Hz) compared to the cis isomer (usually 6-12 Hz).

  • Infrared (IR) Spectroscopy: The trans isomer often shows a characteristic absorption band for the out-of-plane C-H bend of the double bond around 960-980 cm⁻¹.

  • Gas Chromatography (GC): Using a suitable column, it is often possible to separate the cis and trans isomers, allowing for quantification of the isomeric purity.

Synthesis-Specific Issues: cis-2-Nonenoic Acid (Favorski Rearrangement)

Q4: I am attempting to synthesize cis-2-Nonenoic acid via the Favorski rearrangement, but the process is inefficient. What should I check?

A4: The synthesis of cis-2-Nonenoic acid can be more challenging. A common route involves the Favorski rearrangement of a dihalogenated ketone derived from 2-nonanone (B1664094).[7][8] Key troubleshooting points include:

  • Incomplete Bromination: The first step is the bromination of 2-nonanone to form 1,3-dibromo-2-nonanone (B592601).[7][8] Ensure the correct stoichiometry of bromine is used and that the reaction temperature is kept low (e.g., 0-5 °C) to minimize side reactions.[7][8]

  • Inefficient Rearrangement: The base-catalyzed rearrangement requires careful control of temperature and reaction time. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).[7]

  • Isomerization: The cis isomer can isomerize to the more stable trans isomer, especially at elevated temperatures or in the presence of acid or base.[8] Minimize exposure to harsh conditions during work-up and purification.

Purification Challenges

Q5: I am struggling to obtain high purity this compound. What purification method should I use?

A5: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[9]

  • Vacuum Distillation: This is a common method for purifying this compound.[3] However, high temperatures can cause isomerization of the cis isomer to the trans isomer.[9]

  • Crystallization: This can be an effective method for achieving high purity, particularly for the trans isomer, which is a solid at room temperature. It requires selecting an appropriate solvent and carefully controlling the cooling rate.[9]

  • Wiped-Film Evaporation (Short Path Distillation): This technique is particularly advantageous for thermally sensitive compounds like cis-2-Nonenoic acid as it minimizes the heating time, thus reducing the risk of isomerization.[9]

  • Column Chromatography: For small-scale purifications or for separating isomers, column chromatography using silica (B1680970) gel can be effective.[7]

Q6: During purification by distillation, I suspect my cis-2-Nonenoic acid is isomerizing to the trans isomer. How can I prevent this?

A6: Isomerization during distillation is a common problem due to the thermal instability of the cis isomer.[8][9] To mitigate this:

  • Use High Vacuum: Distilling at a lower pressure allows for a lower boiling point, reducing the thermal stress on the molecule.

  • Minimize Heating Time: Use a setup that allows for rapid distillation, such as wiped-film evaporation.[9]

  • Avoid Acidic or Basic Contaminants: Ensure all glassware is neutral and that no acidic or basic impurities are carried over into the distillation flask.

Data Presentation: Comparison of Synthesis and Purification Methods

MethodTarget IsomerStarting MaterialsTypical YieldTypical PurityKey Considerations
Synthesis
Doebner CondensationtransHeptaldehyde, Malonic Acid, Pyridine~64%[3]>90% (after purification)Long reaction times may be required.[3]
Favorski Rearrangementcis2-Nonanone, Bromine, BaseVariableModerate to HighProne to isomerization; requires careful temperature control.[7][8]
Purification
Fractional DistillationBothCrude this compound50-60%[9]70-80%[9]Risk of isomerization of the cis isomer at high temperatures.[9]
CrystallizationtransCrude this compound~28% (from synthesis)[9]HighRequires controlled low temperatures.[9]
Wiped-Film EvaporationcisCrude this compound60-90%[9]>90%[9]Minimizes thermal degradation and isomerization.[9]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Nonenoic Acid via Doebner Condensation [3]

  • Dissolution: Dissolve malonic acid (1.1 equivalents) in dry pyridine.

  • Addition: Cool the mixture in an ice bath and add n-heptaldehyde (1.0 equivalent) with stirring.

  • Reaction: Remove the ice bath and allow the mixture to stand at room temperature for 60 hours.

  • Heating: Heat the mixture on a steam bath for 8 hours.

  • Quenching: Pour the reaction mixture into an equal volume of water.

  • Extraction: Separate the organic layer, wash with 25% HCl, take up in a suitable organic solvent (e.g., benzene), wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 2: Synthesis of cis-2-Nonenoic Acid via Favorski Rearrangement [7][8]

  • Bromination: Dissolve 2-nonanone in an inert solvent (e.g., diethyl ether) and cool to 0-5 °C. Slowly add two equivalents of bromine dropwise, maintaining the temperature below 10 °C. Stir for an additional 1-2 hours at room temperature to yield crude 1,3-dibromo-2-nonanone.

  • Rearrangement: Prepare an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate). Add the crude 1,3-dibromo-2-nonanone to the basic solution and heat under reflux for several hours. Monitor the reaction by TLC.

  • Acidification and Extraction: After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. Extract the product with an organic solvent.

  • Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude cis-2-nonenoic acid by vacuum distillation or column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow Workflow for trans-2-Nonenoic Acid Synthesis reagents Heptaldehyde + Malonic Acid in Pyridine mixing Mix and Stir at Room Temperature reagents->mixing heating Heat to Induce Decarboxylation mixing->heating workup Aqueous Work-up (Acid Wash) heating->workup extraction Solvent Extraction workup->extraction purification Vacuum Distillation extraction->purification product trans-2-Nonenoic Acid purification->product

Caption: Knoevenagel Condensation Workflow.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed reagent_quality Check Reagent Purity (Aldehyde, Malonic Acid) start->reagent_quality reaction_conditions Verify Reaction Parameters (Temp, Time, Stirring) start->reaction_conditions workup_loss Evaluate Work-up & Purification (Extraction, Distillation) start->workup_loss side_reactions Investigate Potential Side Reactions (e.g., Aldol Condensation) start->side_reactions

Caption: Troubleshooting Low Yield.

Purification_Strategy Purification Strategy for this compound Isomers crude_product Crude this compound is_cis Is the target the cis isomer? crude_product->is_cis wfe Wiped-Film Evaporation (Minimizes Isomerization) is_cis->wfe Yes dist_cryst Vacuum Distillation or Crystallization is_cis->dist_cryst No (trans) high_purity_product High Purity Product wfe->high_purity_product dist_cryst->high_purity_product

Caption: Purification Strategy Logic.

References

Matrix effects in mass spectrometry analysis of 2-Nonenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of 2-Nonenoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can arise during the analysis of this compound, particularly those related to matrix effects.

Issue: Poor Signal or No Peak Detected for this compound

Possible Causes and Solutions:

  • Analyte Loss During Sample Preparation: this compound may be lost during extraction or solvent evaporation steps.

    • Solution: Ensure high extraction efficiency and avoid excessive heat or nitrogen flow during solvent removal.[1]

  • Inefficient Derivatization (for GC-MS): Due to its low volatility and polar nature, this compound requires derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), for GC-MS analysis.[2]

    • Solution: Verify the efficiency of your derivatization reaction. Ensure uniform reaction times, temperatures, and reagent volumes for all samples.[1]

  • Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a decreased signal.[1][3]

    • Solution: Implement strategies to mitigate matrix effects, such as sample dilution, optimizing chromatographic separation, or using more rigorous sample cleanup methods like Solid-Phase Extraction (SPE).[4][5]

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Active Sites in the GC System: Tailing peaks can indicate undesirable interactions between the analyte and the GC system.

    • Solution: Trim the first few centimeters of the GC column to remove non-volatile residues and active sites.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample before injection.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects occur when components of the sample matrix (e.g., plasma, tissue extract) co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[5][6] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract (a sample that does not contain the analyte).[1][5] A significant difference between the two signals indicates the presence of matrix effects.[5]

Experimental Protocol: Assessing Matrix Effects

  • Prepare Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard into a clean solvent at a known concentration.[4]

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the this compound standard into the final, processed extract at the same concentration as Set A.[4][5]

  • Analyze: Analyze both sets of samples using your established LC-MS or GC-MS method.

  • Calculate Matrix Effect: The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A combination of strategies is often most effective:

  • Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective in removing interfering matrix components.[5]

  • Chromatography Optimization: Modifying your chromatographic method to better separate this compound from matrix components can significantly reduce interference.[4] This may involve adjusting the mobile phase gradient or using a different analytical column.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is a powerful way to compensate for matrix effects.[7][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[7][9]

  • Sample Dilution: A simple first step can be to dilute the sample, which reduces the concentration of interfering components.[4] However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[5]

Data Presentation: Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (can be low for polar analytes)Moderate
Solid-Phase Extraction (SPE) HighHighModerate
HybridSPE-Phospholipid Very High (specifically targets phospholipids)HighModerate

This table provides a general comparison; actual performance may vary depending on the specific matrix and analyte.

Experimental Protocols

Protocol 1: Lipid Extraction using the Folch Method

This protocol is a common method for extracting lipids, including this compound, from biological samples.[2]

  • Homogenization: Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Phase Separation: Add water or a saline solution to induce phase separation.

  • Collection: The lower chloroform layer, containing the lipids, is carefully collected.[1]

  • Drying: The solvent is evaporated under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol converts this compound to its more volatile methyl ester for GC-MS analysis.

  • Reagent Addition: Add 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[1]

  • Incubation: Heat the mixture at 60°C for 30 minutes.[1]

  • Extraction: After cooling, add hexane (B92381) and a saturated NaCl solution. Vortex and centrifuge to separate the layers.

  • Collection: The upper hexane layer containing the FAMEs is transferred to an autosampler vial for injection.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization to FAME (for GC-MS) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup ms_analysis Mass Spectrometry (LC-MS or GC-MS) cleanup->ms_analysis data_processing Data Processing ms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_solutions Solutions start Poor Signal or No Peak Detected check_prep Review Sample Preparation start->check_prep check_deriv Verify Derivatization (GC-MS) start->check_deriv check_matrix Assess Matrix Effects start->check_matrix optimize_prep Optimize Extraction & Evaporation check_prep->optimize_prep optimize_deriv Optimize Reaction Conditions check_deriv->optimize_deriv mitigate_matrix Implement Mitigation Strategy check_matrix->mitigate_matrix

Caption: Troubleshooting flowchart for poor signal in this compound analysis.

References

Technical Support Center: Optimizing GC-MS for 2-Nonenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Nonenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Free fatty acids like this compound are polar and not sufficiently volatile for direct analysis by Gas Chromatography.[1][2] Derivatization is essential to convert them into a more volatile and less polar form, typically a fatty acid methyl ester (FAME), which allows for better chromatographic separation and detection.[1][3][4]

Q2: What are the common derivatization methods for this compound?

A2: Common methods for converting this compound to its fatty acid methyl ester (FAME) include:

  • Acetyl chloride in methanol (B129727): A solution of 10% acetyl chloride in methanol is added to the sample and heated.[3]

  • Sulfuric acid in methanol: A solution of 1% sulfuric acid in methanol is mixed with the sample in toluene (B28343) and heated.[5]

  • Boron trifluoride (BF₃) in methanol: A 12-14% BF₃-methanol reagent is added to the dried sample and heated.[1][4]

Q3: Which type of GC column is best suited for analyzing this compound methyl ester (FAME)?

A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[4] A polar capillary column, such as one with a cyanopropyl stationary phase or a polyethylene (B3416737) glycol (e.g., DB-WAX) phase, is often used for the separation of fatty acid isomers.[4][5] These columns provide good separation for FAMEs.[1]

Q4: Can GC-MS be used to differentiate between cis and trans isomers of this compound?

A4: Yes, GC-MS is a widely used method for separating and identifying fatty acid isomers.[5] For effective separation of cis and trans isomers, a polar capillary column, such as one with a cyanopropyl stationary phase, is often recommended.[5] Typically, the cis isomer will have a slightly shorter retention time on a polar column.[5]

Troubleshooting Guide

Problem 1: No peak or very low signal intensity for this compound.

Potential Cause Troubleshooting Steps
Incomplete or Failed Derivatization - Moisture: Ensure all glassware is dry and solvents are anhydrous, as water can interfere with the derivatization reaction.[1] - Reagent Quality: Use fresh derivatization reagents as they can degrade over time.[1] - Reaction Conditions: Verify that the correct temperature and incubation times for the derivatization protocol have been followed.[1]
GC-MS System Issues - Injector Temperature: An injector temperature that is too low may prevent the efficient volatilization of the derivatized analyte. A typical starting point for FAME analysis is 220-250°C.[1] - Analyte Loss: The analyte may be lost during sample extraction or solvent evaporation steps. Ensure high extraction efficiency and avoid excessive heat or nitrogen flow during solvent removal.[1]
Incorrect MS Parameters - Selected Ion Monitoring (SIM) Mode: If using SIM mode for higher sensitivity, confirm that you are monitoring the correct mass-to-charge (m/z) ions for the this compound derivative.[1] For its methyl ester, key ions would include the molecular ion and characteristic fragments.[1]

Problem 2: The this compound peak is tailing or shows poor chromatography.

Potential Cause Troubleshooting Steps
Active Sites in the GC System The primary cause is often the interaction of the analyte with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the column.[1][4] - Inlet Liner: Use a deactivated or silanized inlet liner.[1] - GC Column: Trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues and active sites.[1] - Glassware: Ensure that glassware used for sample preparation has been properly deactivated (silanized) to prevent adsorption of the analyte.[1]
Incomplete Derivatization Any remaining underivatized this compound is highly polar and will interact strongly with the column, resulting in a severely tailing peak.[1] Re-optimize the derivatization procedure.[1]
Column Overload Injecting too much sample can lead to peak fronting.[1] If this is observed, dilute the sample or increase the split ratio.[1]

Problem 3: Quantitative results are not reproducible.

Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Addition The internal standard is crucial for correcting for variations in sample preparation and injection. Ensure a precise and consistent volume of the internal standard is added to every sample and standard.
Variability in Sample Preparation Maintain consistency in all sample preparation steps, including extraction, derivatization, and solvent volumes.
Injector Variability Check the autosampler for proper operation and ensure the injection volume is consistent. Inspect the syringe for any damage or blockage.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Methyl Ester (FAME) Analysis

ParameterSettingRationale
Gas Chromatograph Agilent 7890B GC or equivalent-
Column DB-WAX fused silica (B1680970) capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or similar polar column.[3]A polar column is recommended for good separation of FAMEs.[4][5]
Injector Temperature 250°C[3]Ensures efficient volatilization of the FAME derivative.[1]
Injection Volume 1 µL[3]-
Injection Mode Splitless[3]Maximizes the amount of analyte transferred to the column for trace analysis.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]Provides good chromatographic efficiency.[1]
Oven Program Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 60 minutes.[3]This temperature gradient effectively separates fatty acids of different chain lengths.[1]
Mass Spectrometer Agilent 5977B MSD or equivalent-
Ionization Mode Electron Ionization (EI) at 70 eV[1][3]Standard ionization technique that produces reproducible fragmentation patterns.[1]
Ion Source Temperature 230°C[1][3]Standard temperature for electron ionization.[1]
Quadrupole Temperature 150°C[1][3]Standard temperature for the mass analyzer.[1]
Mass Scan Range m/z 40-400[3][5]Covers the expected mass range for the FAME derivative and potential fragments.
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification.[1]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using Acetyl Chloride in Methanol [3]

  • To 100 µL of the standard solution or the prepared sample extract in a 15 mL glass tube, add 1.5 mL of 10% acetyl chloride in methanol.

  • Securely cap the tubes and heat at 80°C in a water bath for 2 hours.

  • Allow the tubes to cool to room temperature.

  • Add 1.5 mL of n-hexane and 1.5 mL of 6% sodium carbonate solution to the tube.

  • Vortex the mixture thoroughly for 1 minute to mix the phases.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 2: Quantitative Analysis Workflow

  • Internal Standard Spiking: To the biological sample (e.g., 100 µL of plasma), add a precise volume of an internal standard solution (e.g., 10 µL of 10 µg/mL Heptadecanoic acid in methanol).[1]

  • Lipid Extraction (if necessary): For biological samples, perform a lipid extraction, for example, using the Folch method with a chloroform:methanol mixture.[1][3]

  • Derivatization: Derivatize the extracted lipids (or the direct sample if extraction is not needed) to FAMEs using a suitable method (e.g., Protocol 1).

  • Calibration Curve Preparation: Prepare a series of calibration standards by diluting a stock solution of this compound to achieve a range of concentrations.[3] Spike each calibration standard with the same concentration of the internal standard as the samples.[3] Derivatize these standards using the same procedure as the samples.

  • GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system using the parameters outlined in Table 1.

  • Quantification: Plot the ratio of the peak area of the this compound FAME to the peak area of the internal standard against the concentration of the this compound standards.[1] Use the resulting regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.[1]

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (if necessary) Spike->Extract Derivatize Derivatization to FAME Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for this compound analysis by GC-MS.

Troubleshooting_Tree Troubleshooting GC-MS Issues for this compound Start Problem Detected NoPeak No/Low Peak Signal? Start->NoPeak PoorShape Poor Peak Shape? NoPeak->PoorShape No Deriv Check Derivatization: - Moisture - Reagent Age - Temp/Time NoPeak->Deriv Yes BadRepro Poor Reproducibility? PoorShape->BadRepro No ActiveSites Check for Active Sites: - Deactivated Liner - Trim Column PoorShape->ActiveSites Yes IS_Check Check Internal Standard Addition Consistency BadRepro->IS_Check Yes GC_Params Check GC Parameters: - Injector Temp - Flow Rate Deriv->GC_Params Still issue MS_Params Check MS Parameters: - SIM Ions GC_Params->MS_Params Still issue Overload Column Overload? - Dilute Sample - Increase Split ActiveSites->Overload Still issue IncompleteDeriv Incomplete Derivatization? Overload->IncompleteDeriv Still issue SamplePrep_Check Review Sample Prep Protocol for Variability IS_Check->SamplePrep_Check Still issue

Caption: Decision tree for troubleshooting common GC-MS problems.

References

Technical Support Center: Quantification of 2-Nonenoic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 2-nonenoic acid in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their high polarity and low volatility.[1][2] Derivatization is a crucial step to convert the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1][2] This transformation improves chromatographic peak shape, enhances sensitivity, and allows for more reliable quantification.

Q2: What are the common derivatization methods for this compound for GC-MS analysis?

A2: Common methods involve esterification to form fatty acid methyl esters (FAMEs). Two widely used reagents are:

  • Acetyl chloride in methanol (B129727): A solution of 10% acetyl chloride in methanol is a common and effective reagent for this purpose.[1]

  • Boron trifluoride (BF₃) in methanol: A 14% solution of BF₃ in methanol is also frequently used for the methylation of fatty acids.[2][3]

Q3: Can this compound be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)? Is derivatization required?

A3: Yes, LC-MS/MS is a viable alternative for the analysis of this compound and other short-chain fatty acids. While direct analysis is possible, derivatization is often employed to enhance sensitivity and improve chromatographic retention on reverse-phase columns. A common derivatization reagent for LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.[4][5]

Q4: How can I minimize the loss of this compound during sample preparation?

A4: Analyte loss can occur during extraction and solvent evaporation steps. To minimize this, ensure your extraction method is efficient. The Folch method, using a 2:1 chloroform (B151607):methanol mixture, is a common and effective technique for lipid extraction.[2] When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat to prevent the loss of the semi-volatile this compound.[2]

Q5: What is the importance of an internal standard in the quantification of this compound?

A5: An internal standard (IS) is crucial for accurate and reproducible quantification. It is a compound with similar chemical properties to the analyte but is not naturally present in the sample. The IS is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. It helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby improving the precision and accuracy of the results.[2] A common choice for fatty acid analysis is an odd-chain fatty acid like heptadecanoic acid (C17:0).[2]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
No peak or very low signal for this compound 1. Incomplete or failed derivatization: Moisture can inhibit the reaction. Reagents may be degraded.1. Ensure all glassware is dry and use anhydrous solvents. Use fresh derivatization reagents.[2]
2. Low injector temperature: The derivatized analyte may not be volatilizing efficiently.2. Set the injector temperature appropriately for FAME analysis (typically 220-250°C).[2]
3. Analyte loss during sample preparation: See FAQ Q4.3. Optimize extraction and solvent evaporation steps.[2]
Poor peak shape (tailing) 1. Active sites in the GC system: The polar nature of any underivatized acid can interact with active sites in the inlet liner or column.1. Use a deactivated or silanized inlet liner. Trim the first few centimeters of the GC column.[2]
2. Incomplete derivatization: Residual free acid will tail significantly.2. Re-optimize the derivatization procedure to ensure complete reaction.[2]
Poor reproducibility of results 1. Inconsistent internal standard addition: Inaccurate or inconsistent addition of the IS will lead to variable results.1. Use a calibrated pipette or syringe for precise addition of the IS to every sample at the start of the workflow.[2]
2. Variable derivatization efficiency: Inconsistent reaction conditions can lead to variability.2. Ensure uniform reaction times, temperatures, and reagent volumes for all samples in a batch.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak splitting 1. Injection solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.1. Dissolve the sample in a solvent that is similar in strength to or weaker than the initial mobile phase.
2. Column overload: Injecting too high a concentration of the analyte can lead to peak fronting or splitting.2. Dilute the sample or reduce the injection volume.
3. Mobile phase pH close to analyte pKa: This can cause the analyte to exist in multiple ionization states, leading to split peaks.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Matrix effects (ion suppression or enhancement) 1. Co-eluting matrix components: Other molecules from the biological sample can interfere with the ionization of this compound in the MS source.1. Improve sample cleanup using methods like solid-phase extraction (SPE). Modify the chromatographic method to separate the analyte from interfering compounds.
2. High salt concentration: Salts from buffers can suppress the MS signal.2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate. If possible, perform a desalting step during sample preparation.

Quantitative Data

The following table summarizes expected performance characteristics for the quantification of this compound. Note that these are typical values based on the analysis of similar fatty acid methyl esters and should be experimentally validated for your specific matrix and instrumentation.[1]

Parameter GC-MS (as FAME derivative) LC-MS/MS (derivatized)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/LExpected in the low nmol/L range
Limit of Quantification (LOQ) 0.05 - 5 µg/LExpected in the low nmol/L range
Recovery 70 - 120%80 - 120%

Experimental Protocols

Protocol 1: Extraction and GC-MS Quantification of this compound from Plasma

This protocol outlines the lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent quantification by GC-MS.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw 100 µL of plasma on ice.

    • Add a precise volume of internal standard (e.g., 10 µL of 10 µg/mL heptadecanoic acid in methanol).

    • Vortex briefly.

  • Lipid Extraction (Folch Method): [2]

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic (chloroform) layer and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C).

  • Derivatization to FAME:

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.

    • Seal the tube tightly and heat at 60°C for 30 minutes.

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Example GC-MS Parameters: [2]

      • Injector Temperature: 250°C

      • Column: Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min

      • Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

      • MS Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selective Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard methyl ester.

Protocol 2: Extraction from Animal Tissue for LC-MS/MS Analysis

This protocol describes a general procedure for the extraction of lipids, including this compound, from animal tissue.[6][7]

  • Tissue Homogenization:

    • Weigh approximately 20-30 mg of frozen tissue.

    • Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryomill.[7]

  • Lipid Extraction:

    • Transfer the powdered tissue to a glass vial.

    • Add 200 µL of cold methanol containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes.

    • Carefully collect the lower chloroform layer and transfer to a new glass vial.

  • Solvent Evaporation and Reconstitution:

    • Dry the chloroform extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of isopropanol (B130326) and methanol).

  • LC-MS/MS Analysis: (Derivatization with 3-NPH can be performed prior to analysis if required for sensitivity)

    • Example LC-MS/MS Parameters (for derivatized short-chain fatty acids): [4][5]

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analytes.

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization to FAME (e.g., with BF3-Methanol) Evaporation->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Diffusible Signal Factor (DSF) Quorum Sensing Pathway

This compound is structurally similar to diffusible signal factors (DSFs), which are involved in bacterial quorum sensing.

DSF_Pathway cluster_cell Bacterial Cell RpfF RpfF (DSF Synthase) DSF_high High Cell Density (High DSF) RpfF->DSF_high Synthesizes DSF RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Activates c_di_GMP Cyclic-di-GMP RpfG->c_di_GMP Degrades Biofilm Biofilm Formation & Virulence Factor Expression c_di_GMP->Biofilm Regulates DSF_low Low Cell Density (Low DSF) DSF_high->RpfC Binds to

Caption: Simplified DSF quorum sensing pathway in bacteria.

References

Technical Support Center: Thermal Degradation of 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nonenoic acid. The information is based on established principles of unsaturated fatty acid thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of this compound?

While specific literature on the thermal degradation of this compound is limited, based on the behavior of similar unsaturated fatty acids, a range of products can be expected. The degradation process is complex and can involve oxidation, polymerization, and fragmentation.[1] Key expected product classes include:

  • Shorter-Chain Fatty Acids and Alkanes: Formed through cleavage of the carbon chain.[2]

  • Volatile Aldehydes and Ketones: Generated from the oxidation of the double bond. For a C9 acid like this compound, this could include compounds like heptanal, hexanal, and other smaller aldehydes.[3][[“]]

  • Dicarboxylic Acids: Resulting from oxidative cleavage at the double bond.

  • Polymers: At higher temperatures, fatty acids can polymerize to form larger molecules.[1]

  • Isomers: Cis-trans isomerization around the double bond may occur.

Q2: At what temperature does this compound begin to degrade?

Significant thermal degradation of unsaturated fatty acids typically occurs at elevated temperatures, often starting around 140-160°C and becoming more rapid at higher temperatures (e.g., >200°C), especially over extended periods.[2][3] However, the onset of degradation can be influenced by the presence of oxygen, catalysts (like metal ions), and water. For sensitive analytical work, it is crucial to determine the thermal stability of your specific sample under your experimental conditions. Thermogravimetric Analysis (TGA) is an excellent technique for determining the onset temperature of weight loss associated with degradation.[5]

Q3: What are the recommended analytical techniques for identifying and quantifying the degradation products?

A multi-faceted approach is often necessary for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and common technique for separating and identifying volatile and semi-volatile degradation products.[6][7] Samples are typically derivatized (e.g., to Fatty Acid Methyl Esters - FAMEs) to increase volatility and improve chromatographic performance.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing non-volatile or thermally sensitive products, such as polymers or larger fragments, without the need for derivatization.[7]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and degradation profile of this compound by measuring mass loss as a function of temperature.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can monitor changes in functional groups (e.g., loss of C=C bonds, formation of C=O in aldehydes/ketones) during the degradation process.

Troubleshooting Guide

Q4: My GC-MS analysis shows a large number of unexpected peaks after heating my this compound sample. How can I identify them?

This is a common observation due to the complex nature of thermal degradation.

  • Problem: A chromatogram with dozens of unknown peaks.

  • Solution Strategy:

    • Mass Spectral Library Search: Use the NIST/Wiley library to get preliminary identifications for the most abundant peaks. Look for characteristic fragmentation patterns of aldehydes, ketones, and smaller carboxylic acids.

    • Analyze a Non-Heated Control: Inject a derivatized sample of your starting this compound that has not been heated. This will help you distinguish degradation products from impurities already present in your starting material.

    • Use Retention Indices: Calculate Kovats retention indices for your unknown peaks and compare them to literature values for confirmation of compound identity.

    • Categorize Peaks: Group the identified peaks into chemical classes (e.g., C1-C8 aldehydes, C1-C8 acids, etc.) to understand the degradation pathways.

Q5: I am seeing poor reproducibility in the profile of degradation products between experiments. What are the likely causes?

Poor reproducibility often points to subtle variations in experimental conditions.

  • Problem: Inconsistent quantitative results for degradation products across replicate experiments.

  • Potential Causes & Solutions:

    • Temperature Control: Ensure your heating apparatus (oven, heating block) has precise and uniform temperature control. A difference of even a few degrees can significantly alter degradation pathways.

    • Atmosphere Control: The presence of oxygen will lead to oxidative degradation. If you are studying purely thermal degradation (pyrolysis), ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen, argon).

    • Sample Purity: Trace amounts of metal ions or other impurities in your this compound can catalyze degradation. Verify the purity of your starting material.

    • Heating/Cooling Rates: Standardize the time it takes to heat the sample to the target temperature and the method of cooling.

Data Presentation

VariableCondition ChangeExpected Impact on DegradationKey Product Classes Affected
Temperature Increase (e.g., 160°C to 200°C)Increased rate and extent of degradation[3]More fragmentation (shorter chains), increased volatiles
Time Increase (e.g., 30 min to 8 hours)Greater formation of degradation products[2]Higher concentration of all product types, potential for polymerization
Atmosphere Inert Gas vs. Air (Oxygen)Presence of oxygen promotes oxidative pathwaysIncreased formation of aldehydes, ketones, and peroxides
Unsaturation Higher (Polyunsaturated) vs. LowerMore susceptible to degradation[[“]]Greater variety and quantity of oxidation products

Experimental Protocols

Protocol: Analysis of Thermal Degradation Products by GC-MS

This protocol provides a general methodology for the thermal degradation of this compound and subsequent analysis.

1. Sample Preparation and Degradation: a. Accurately weigh 10-20 mg of high-purity this compound into a small glass reaction vial. b. If studying pyrolysis, seal the vial with a septum cap and purge with high-purity nitrogen for 5-10 minutes. c. Place the vial in a pre-heated, calibrated oven or heating block at the desired temperature (e.g., 180°C) for a specified time (e.g., 60 minutes). d. After heating, remove the vial and allow it to cool to room temperature.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Unseal the cooled vial and add 1 mL of a suitable solvent (e.g., hexane). b. Add 200 µL of a methylating agent, such as 2M methanolic HCl or BF₃-methanol. c. Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization of all carboxylic acids. d. Cool the vial, add 1 mL of deionized water, and vortex to partition the FAMEs into the hexane (B92381) layer. e. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

3. GC-MS Analysis: a. Injector: 250°C, Split mode (e.g., 50:1). b. Column: Use a mid-polar capillary column suitable for FAME analysis (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500. f. Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST) and by using retention time data of known standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_process Thermal Processing cluster_analysis_prep Analysis Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh this compound B Seal in Reaction Vial A->B C Purge with Inert Gas (for pyrolysis studies) B->C D Heat at Controlled Temperature & Time C->D E Cool Sample D->E F Derivatize to FAMEs (e.g., with BF₃-Methanol) E->F G Liquid-Liquid Extraction F->G H Inject into GC-MS G->H I Separate & Detect Degradation Products J Identify Compounds via Mass Spectral Libraries I->J K Quantify Products J->K L Report Results K->L

Caption: Workflow for thermal degradation and GC-MS analysis.

Troubleshooting_Logic Start Poor Reproducibility Observed in Product Profile Temp Is Temperature Uniform and Precisely Controlled? Start->Temp Atmosphere Is the Reaction Atmosphere Strictly Controlled (Inert vs. Air)? Temp->Atmosphere Yes FixTemp Calibrate Heating Apparatus Ensure Uniform Heating Temp->FixTemp No Purity Is the Purity of the Starting Material Verified? Atmosphere->Purity Yes FixAtmosphere Ensure Proper Purging Check for Leaks Atmosphere->FixAtmosphere No Method Are Analytical Methods (Derivatization, Injection) Consistent? Purity->Method Yes FixPurity Analyze Starting Material Consider Purification Purity->FixPurity No FixMethod Use Internal Standard Validate Analytical Protocol Method->FixMethod No End Improved Reproducibility Method->End Yes FixTemp->Atmosphere FixAtmosphere->Purity FixPurity->Method FixMethod->End

Caption: Troubleshooting logic for poor experimental reproducibility.

References

Validation & Comparative

Navigating the Nuances: A Comparative Analysis of cis- and trans-2-Nonenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle distinctions between molecular isomers can have profound implications for biological activity and therapeutic potential. This guide offers a detailed comparative analysis of the biological activities of cis-2-nonenoic acid and trans-2-nonenoic acid. While direct, head-to-head experimental comparisons are not extensively documented in current scientific literature, this document synthesizes existing research on each isomer to illuminate their distinct properties and potential applications. The primary divergence in their known biological roles lies in their influence on microbial communication and biofilm formation.

I. Comparative Biological Activities

The geometric configuration of the double bond in 2-nonenoic acid isomers is a critical determinant of their biological function. The cis isomer, with its characteristic bent structure, is recognized as a signaling molecule in microbial systems, whereas the biological activities of the linear trans isomer are less defined.

Microbial Quorum Sensing and Biofilm Modulation

A significant body of research has identified cis-2-unsaturated fatty acids as pivotal signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that governs virulence and biofilm formation.[1] While much of the foundational research has been conducted on its close structural analog, cis-2-decenoic acid, the findings are considered a strong proxy for the potential activity of cis-2-nonenoic acid.[2] These molecules, often referred to as Diffusible Signal Factors (DSFs), can induce the dispersion of established biofilms and inhibit their initial formation across a range of bacteria, including both Gram-positive and Gram-negative species, and even the fungus Candida albicans.[3][4]

In contrast, information regarding the role of trans-2-nonenoic acid in quorum sensing and biofilm regulation is limited. Indirect evidence from studies on the related cis-2-decenoic acid suggests that its trans isomer does not possess significant biofilm dispersal activity, indicating that the cis configuration is essential for this biological function.[1]

Antimicrobial and Synergistic Activity

Cis-2-nonenoic acid has demonstrated intrinsic antimicrobial properties.[4] More compelling is its synergistic activity with conventional antibiotics, where it can enhance their efficacy in eradicating resilient biofilms and persister cells—dormant, antibiotic-tolerant cells that contribute to the chronicity of infections.[4]

Anti-inflammatory and Fungicidal Activity

Some sources report that this compound, without specifying the isomer, exhibits anti-inflammatory and fungicidal activity.[5] This suggests a broader therapeutic potential for this class of molecules, although further research is required to delineate the specific contributions of the cis and trans isomers to these effects.

II. Data Summary

The following table summarizes the available quantitative data, primarily focusing on cis-2-nonenoic acid and its well-studied analog, cis-2-decenoic acid, due to the scarcity of data for the trans isomer.

Biological ActivityCompoundTarget Organism(s)Effective ConcentrationCitation(s)
Biofilm Inhibitioncis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)125 µg/mL[6]
Bacterial Growth Inhibitioncis-2-Decenoic acidMethicillin-resistant Staphylococcus aureus (MRSA)≥ 500 µg/mL[6]
Biofilm Dispersioncis-2-Decenoic acidPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella enterica310 nM (approx. 0.053 µg/mL)[6]
Enhancement of Antibiotic Efficacy (Tobramycin, Ciprofloxacin)cis-2-Decenoic acidPseudomonas aeruginosa100 nM (approx. 0.017 µg/mL)[6]

III. Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the ability of a compound to prevent the formation of biofilms.

  • Preparation of Plates: In a 96-well microtiter plate, add various concentrations of the test compound (e.g., cis- or trans-2-nonenoic acid) to a suitable growth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.

  • Staining: Stain the remaining adherent biofilm with a crystal violet solution.

  • Quantification: Solubilize the bound crystal violet and measure the absorbance at a specific wavelength. The reduction in absorbance in the presence of the compound compared to the control indicates the percentage of biofilm inhibition.[6]

Biofilm Dispersion Assay

This assay assesses the ability of a compound to break down pre-formed biofilms.

  • Biofilm Formation: Grow biofilms in a suitable multi-well plate or on a surface for a predetermined period (e.g., 24-48 hours).

  • Treatment: After biofilm formation, replace the growth medium with fresh medium containing different concentrations of the test compound.

  • Incubation: Incubate for a further period to allow for dispersion.

  • Quantification: Quantify the remaining biofilm using the crystal violet method as described above, or measure the density of dispersed cells in the supernatant. A decrease in the attached biofilm or an increase in planktonic cells indicates dispersion.

IV. Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of cis-2-Unsaturated Fatty Acids in Bacteria

The signaling mechanism of DSF-family fatty acids like cis-2-nonenoic acid is often linked to the regulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[2] High levels of c-di-GMP typically promote a sessile, biofilm-associated lifestyle, while low levels favor motility and a planktonic state.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sensor_kinase Sensor Kinase phosphorelay Phosphorelay Cascade sensor_kinase->phosphorelay Activation pde Phosphodiesterase (PDE) phosphorelay->pde Activation c_di_GMP c-di-GMP pde->c_di_GMP Degradation degraded_c_di_GMP Degraded c-di-GMP biofilm Biofilm Formation c_di_GMP->biofilm Promotes motility Motility c_di_GMP->motility Inhibits degraded_c_di_GMP->motility Promotes cis_2_nonenoic_acid cis-2-Nonenoic Acid cis_2_nonenoic_acid->sensor_kinase experimental_workflow cluster_assays Biological Assays start Start: Isomer Purity Verification (GC-MS) biofilm_inhibition Biofilm Inhibition Assay start->biofilm_inhibition biofilm_dispersion Biofilm Dispersion Assay start->biofilm_dispersion mic Minimum Inhibitory Concentration (MIC) Assay start->mic synergy Synergy Testing with Antibiotics start->synergy data_analysis Data Analysis and Comparison biofilm_inhibition->data_analysis biofilm_dispersion->data_analysis mic->data_analysis synergy->data_analysis conclusion Conclusion on Differential Activity data_analysis->conclusion

References

A Comparative Analysis of 2-Nonenoic Acid and cis-2-Decenoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related fatty acids is crucial for the discovery of novel therapeutic agents. This guide provides a detailed comparative analysis of 2-Nonenoic acid and its close structural analog, cis-2-decenoic acid, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. While cis-2-decenoic acid is a well-documented signaling molecule in microbial communities, research into the specific bioactivities of this compound is an emerging field. This document synthesizes the available experimental data and outlines relevant methodologies to facilitate further investigation into these promising compounds.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are critical determinants of its biological activity, influencing its solubility, membrane permeability, and interaction with molecular targets. Below is a comparison of the key properties of this compound and cis-2-decenoic acid.

PropertyThis compoundcis-2-Decenoic Acid
Molecular Formula C₉H₁₆O₂[1][2][3]C₁₀H₁₈O₂
Molecular Weight 156.22 g/mol [1][2][3]170.25 g/mol
Structure Unsaturated fatty acid with a double bond at the C2 position.Unsaturated fatty acid with a cis double bond between C2 and C3.
Physical State Colorless to almost colorless clear liquid.[3]Oily liquid.
Boiling Point 180 - 182 °C / 60 mmHg[3]133-135 °C / 2 mmHg
Density 0.930 g/cm³[3]0.928 g/cm³
LogP 3.2[1][2]3.7

Biological Activity and Efficacy: A Comparative Overview

While both molecules are medium-chain fatty acids, cis-2-decenoic acid has been extensively studied for its role as a microbial signaling molecule, particularly in the context of biofilm regulation. Data for this compound is less abundant, with much of its potential activity inferred from its structural similarity to cis-2-decenoic acid.

Antimicrobial and Biofilm Regulatory Activity

Cis-2-decenoic acid is a potent inducer of biofilm dispersal and an inhibitor of biofilm formation across a wide range of bacteria and fungi.[4][5][6][7] It acts as a diffusible signal factor (DSF) that triggers the transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state.[4][6] In contrast, while this compound is postulated to have similar anti-biofilm properties, direct quantitative data is limited.[4][8]

BioactivityTarget Organism(s)This compound (Effective Concentration)cis-2-Decenoic Acid (Effective Concentration)
Biofilm Inhibition Methicillin-resistant Staphylococcus aureus (MRSA)Data not available≥ 125 µg/mL[9][10]
Bacterial Growth Inhibition Methicillin-resistant Staphylococcus aureus (MRSA)Data not available≥ 500 µg/mL[9][10]
Biofilm Dispersal Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Salmonella entericaPostulated to be similar to cis-2-decenoic acid.[4]310 nM (approx. 0.053 µg/mL)[7][9]
Synergy with Antibiotics Staphylococcus aureus, Pseudomonas aeruginosaPostulated to enhance antibiotic efficacy.[8]FICI ≤ 0.5 with tetracycline, linezolid, amikacin, ceftazidime, ciprofloxacin.[8]
Fungicidal Activity GeneralExhibits fungicidal activity.[11]Induces dispersion in Candida albicans biofilms.[7]
Anti-Inflammatory Activity

Some fatty acids are known to possess anti-inflammatory properties. While there is limited specific data for this compound, its potential role in drug formulations for anti-inflammatory medications has been noted.[3] Further research is required to elucidate its specific mechanisms and potency in modulating inflammatory pathways.

Mechanisms of Action and Signaling Pathways

The signaling pathway for cis-2-decenoic acid in Pseudomonas aeruginosa is well-characterized and serves as a model for other structurally related fatty acids. It is believed that these molecules function as quorum sensing signals, allowing bacteria to coordinate gene expression in response to population density.

In P. aeruginosa, cis-2-decenoic acid acts as a signaling molecule that regulates the expression of a large number of genes.[6] This signaling is thought to involve the modulation of intracellular levels of the second messenger, cyclic dimeric GMP (c-di-GMP). A decrease in c-di-GMP levels is associated with a shift from a biofilm to a planktonic phenotype. The proposed mechanism involves the interaction of the fatty acid with a sensor kinase, which in turn initiates a phosphorelay cascade that ultimately leads to the degradation of c-di-GMP.

Given its structural similarity, it is hypothesized that this compound may act through a similar signaling pathway to disrupt biofilms and modulate microbial behavior.[1][4] The general mechanism for the antimicrobial activity of medium-chain fatty acids is also thought to involve the disruption of the microbial cell membrane.[4]

Caption: Putative signaling pathway for cis-2-unsaturated fatty acids in bacteria.

Experimental Protocols

To facilitate the direct investigation and replication of bioactivity findings for this compound, detailed methodologies for key experiments are provided below. These protocols are widely used in the study of antimicrobial and anti-biofilm agents.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include positive controls (wells with bacteria and medium only) and negative controls (wells with medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[9]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Protocol:

  • Preparation of Plates: In a 96-well microtiter plate, add different concentrations of this compound to a suitable growth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the excess stain and wash the wells with water.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance compared to the control indicates the percentage of biofilm inhibition.[9][12]

Biofilm_Inhibition_Workflow Experimental Workflow for Biofilm Inhibition Assay Start Start PreparePlates Prepare 96-well plate with This compound dilutions Start->PreparePlates Inoculate Inoculate with standardized bacterial suspension PreparePlates->Inoculate Incubate Incubate (e.g., 37°C, 24-48h) to allow biofilm formation Inoculate->Incubate Wash1 Wash to remove planktonic cells Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain (e.g., 30% acetic acid) Wash2->Solubilize Quantify Measure absorbance (e.g., 595 nm) Solubilize->Quantify End End Quantify->End

Caption: Workflow for the biofilm inhibition assay.

Biofilm Dispersion Assay

This assay measures the ability of a compound to disperse a pre-formed biofilm.

Protocol:

  • Biofilm Growth: Grow bacterial biofilms in the wells of a microtiter plate for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation.

  • Planktonic Cell Removal: Carefully remove the planktonic bacteria from the wells by aspiration.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersion.

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method as described in the biofilm inhibition assay. A decrease in absorbance compared to the control indicates biofilm dispersion.[4][12]

Conclusion and Future Directions

Cis-2-decenoic acid is a well-established and potent regulator of bacterial biofilms, with demonstrated efficacy against a broad spectrum of microorganisms.[4] Its ability to disperse mature biofilms and sensitize persister cells to antibiotics makes it a highly attractive candidate for further therapeutic development.

The efficacy of this compound in biofilm control remains a promising but largely unexplored area. Based on its structural similarity to cis-2-decenoic acid, it is a compelling candidate for investigation as an anti-biofilm agent and antibiotic adjuvant. Future research should focus on direct comparative studies to determine the relative potency of this compound, quantitative analysis of its IC₅₀ and MBIC values against a diverse panel of pathogens, and mechanistic studies to elucidate its specific molecular targets and signaling pathways. Such investigations are crucial for unlocking the full therapeutic potential of this and other fatty acid-based biofilm inhibitors.

References

Cross-Kingdom Signaling: A Comparative Analysis of 2-Nonenoic Acid's Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration of 2-Nonenoic Acid as a Key Mediator in Interspecies Communication, with a Focus on Fungal Pathogenesis and Plant Development.

In the intricate web of ecological interactions, organisms from different biological kingdoms constantly communicate through a diverse array of signaling molecules. This "cross-kingdom signaling" governs relationships ranging from symbiosis to pathogenesis. Among the molecules mediating these interactions is this compound, a fatty acid that has demonstrated significant effects on both fungal and plant physiology. This guide provides a comparative overview of this compound's signaling capabilities, juxtaposed with other known cross-kingdom signals, and is supported by detailed experimental data and protocols for researchers in microbiology, plant science, and drug development.

Comparative Analysis of Signaling Molecules

This compound is part of a growing class of fatty acid signaling molecules that exhibit cross-kingdom activity. Its effects are often concentration-dependent and can be compared with other well-studied signaling molecules that modulate microbial and host behavior.

Signaling MoleculeProducing Organism(s)Target Organism(s)Key Effect(s)Effective Concentration
This compound Various BacteriaCandida albicans, Arabidopsis thalianaInhibits fungal hyphal formation; Modulates plant root growth.10-100 µM
cis-2-Decenoic acid Pseudomonas aeruginosaBacteria, Candida albicansInduces biofilm dispersal; Inhibits hyphal formation.[1][2][3]nM to µM range[3]
trans-2-Decenoic acid Streptococcus mutansCandida albicansSuppresses yeast-to-hypha transition.[4]Micromolar (µM) range
N-Acylhomoserine Lactones (AHLs) Gram-negative bacteriaBacteria, Fungi, Plants, AnimalsRegulate virulence, biofilm formation, and host immune responses.[5][6]Nanomolar (nM) to Micromolar (µM) range[5]
Indole Various Bacteria, PlantsBacteria, Fungi, Plants, AnimalsInfluences biofilm formation, virulence, and host physiology.Micromolar (µM) to Millimolar (mM) range

Experimental Protocols

The following protocols provide standardized methods for assessing the biological activity of this compound and other signaling molecules on key model organisms.

Objective: To quantitatively assess the inhibitory effect of this compound on the morphological transition of Candida albicans from its yeast form to the virulent hyphal form. The yeast-to-hypha transition is a key virulence factor for this opportunistic human pathogen.[7][8]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-Peptone-Dextrose (YPD) medium

  • Hypha-inducing medium: YPD supplemented with 10% Fetal Bovine Serum (FBS) or RPMI-1640.[9]

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Culture C. albicans overnight in YPD medium at 30°C with shaking.

  • Dilute the overnight culture in fresh, pre-warmed hypha-inducing medium to a final concentration of approximately 2 x 10⁶ cells/mL.[9]

  • In a 96-well plate, add the desired final concentrations of this compound. Include a solvent-only control.

  • Add the C. albicans cell suspension to each well.

  • Incubate the plate at 37°C for 2-4 hours to induce hyphal formation.[9]

  • Following incubation, observe the cell morphology in each well using an inverted microscope.

  • Quantify the results by counting at least 300-400 cells per well and calculating the percentage of cells that have formed germ tubes or true hyphae.[10]

Objective: To determine the effect of this compound on the primary root elongation and overall root system architecture of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium supplemented with 0.5% sucrose (B13894) and solidified with agar (B569324).[11][12]

  • This compound stock solution

  • Square petri dishes (120 x 120 mm)

  • Growth chamber (21-23°C, 12-16h light photoperiod).[12]

  • High-resolution scanner or camera

Procedure:

  • Surface sterilize A. thaliana seeds using a 10-50% bleach solution followed by several rinses with sterile water.[11][12][13]

  • Resuspend seeds in a sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.[11]

  • Prepare MS agar plates containing various concentrations of this compound. Include a vehicle control.

  • Sow the stratified seeds in a line on the surface of the agar plates.

  • Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.[12]

  • After a set period (e.g., 7-10 days), capture high-resolution images of the plates.

  • Measure the primary root length and quantify lateral root density using image analysis software (e.g., ImageJ, EZ-Rhizo).

Visualizing Signaling Pathways and Workflows

G cluster_0 This compound Inhibition of C. albicans Morphogenesis Bacteria Bacteria NA This compound Bacteria->NA produces RAS1_Pathway RAS1-cAMP Pathway NA->RAS1_Pathway downregulates CA_Yeast Candida albicans (Yeast Form) CA_Yeast->RAS1_Pathway activates under inducing conditions Hyphae Hyphal Formation (Virulence) RAS1_Pathway->Hyphae promotes

Caption: Proposed pathway for this compound's inhibition of hyphal development in C. albicans.[14]

G cluster_1 Workflow for Arabidopsis Root Growth Assay Step1 1. Seed Sterilization Step2 2. Stratification (4°C, 2-3 days) Step1->Step2 Step3 3. Plating on MS Agar with this compound Step2->Step3 Step4 4. Vertical Incubation in Growth Chamber Step3->Step4 Step5 5. Image Acquisition (7-10 days) Step4->Step5 Step6 6. Root Trait Quantification Step5->Step6

Caption: Standardized experimental workflow for assessing the effects of compounds on plant root growth.

References

A Comparative Guide to Fatty Acids in Biofilm Modulation: 2-Nonenoic Acid and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance has propelled the search for novel therapeutic strategies to combat bacterial infections. A significant contributor to this resistance is the formation of biofilms—structured communities of microorganisms encased in a self-produced matrix. These biofilms offer a protective shield against conventional antibiotics and the host immune system. Consequently, targeting biofilm formation and dispersal has emerged as a promising avenue for antimicrobial drug development. Among the diverse molecules investigated for their anti-biofilm properties, fatty acids have shown considerable potential.

This guide provides a comparative analysis of 2-nonenoic acid and other fatty acids in their ability to modulate bacterial biofilms. While direct experimental data for this compound is emerging, much of our current understanding is extrapolated from its well-studied structural analog, cis-2-decenoic acid (CDA). This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to aid researchers in this critical field.

Quantitative Comparison of Fatty Acid Biofilm Modulation

The efficacy of fatty acids in controlling biofilms varies depending on the specific fatty acid, the target microorganism, and the experimental conditions. The following tables summarize the quantitative data on the anti-biofilm activities of various fatty acids.

Table 1: Efficacy of this compound and its Analog, cis-2-Decenoic Acid (CDA)

Fatty AcidTarget MicroorganismEffective ConcentrationObserved EffectCitation(s)
cis-2-Decenoic Acid (CDA)Pseudomonas aeruginosa2.5 nMBiofilm dispersion[1]
cis-2-Decenoic Acid (CDA)Pseudomonas aeruginosa2.5 nM - 310 nMInhibition of biofilm formation[2]
cis-2-Decenoic Acid (CDA)Staphylococcus aureus (MRSA)125 µg/mLBiofilm inhibition[3]
cis-2-Decenoic Acid (CDA)Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus310 nMBiofilm dispersion[1]
This compoundVarious2.5 nM - 500 µg/mL (projected)Inhibition of biofilm formation (based on CDA data)[4]

Table 2: Efficacy of Other Fatty Acids in Biofilm Modulation

Fatty AcidTarget MicroorganismEffective ConcentrationObserved EffectCitation(s)
Lauric AcidEscherichia coli (EHEC)1 mM8-fold repression of biofilm formation[5]
Lauric AcidCampylobacter jejuni100 ppm10-50% reduction in biofilm biomass[6]
Lauric AcidClostridium difficile0.25x MBC24.9-fold reduction in biofilm formation[7]
Undecanoic AcidEscherichia coli (EHEC)1 mMInhibition of biofilm formation[5]
10-Undecynoic AcidStreptococcus spp.2.5 mg/mL (MBIC₉₀)90% inhibition of biofilm formation[8][9]
Palmitic AcidCandida tropicalis200 µg/mL79.62% inhibition of biofilm formation[10][11]
Palmitic AcidStaphylococcus aureus>256 µg/mLNo biofilm inhibition observed[12]
Oleic AcidStaphylococcus aureus0.016% (IC₅₀)Inhibition of primary adhesion[13][14]
Oleic AcidAcinetobacter baumannii20 µg/mL16% inhibition of biofilm formation[15]
Linoleic AcidStaphylococcus aureus25 µM (in combination with 0.4 µM cefazolin)86% inhibition of biofilm formation[16]
Linoleic AcidPseudomonas aeruginosaNot specifiedInhibition of biofilm formation[17][18]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of anti-biofilm agents. Below are detailed methodologies for common assays used to evaluate the efficacy of fatty acids against biofilms.

Protocol 1: Crystal Violet Biofilm Inhibition Assay

This method is widely used to quantify the inhibition of biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Test fatty acid solutions (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1) in fresh medium.

  • Plate Setup: In a 96-well plate, add the desired concentrations of the fatty acid solution to the wells. Add the standardized bacterial suspension to each well. Include positive controls (bacteria without fatty acid) and negative controls (medium only).

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Dry the plate and add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590-595 nm using a microplate reader.[1] The percentage of biofilm inhibition is calculated relative to the control wells.

Protocol 2: Flow Cell Biofilm Dispersal Assay

This method allows for the real-time visualization of biofilm architecture and dispersal under hydrodynamic conditions.

Materials:

  • Flow cell system

  • Peristaltic pump

  • Bacterial culture

  • Appropriate growth medium

  • Fatty acid solution for treatment

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • System Assembly and Sterilization: Assemble and sterilize the flow cell system according to the manufacturer's instructions.[20][21]

  • Inoculation: Inoculate the flow cell with the bacterial culture and allow the bacteria to attach to the surface for a few hours under no-flow or low-flow conditions.[20]

  • Biofilm Development: Initiate a continuous flow of fresh medium at a low, constant rate to allow for the development of a mature biofilm (typically 2-5 days).[1]

  • Treatment: Once a mature biofilm has formed, switch the medium to one containing the desired concentration of the fatty acid.

  • Visualization and Analysis: Monitor the biofilm structure in real-time using CLSM. Capture images at regular intervals to document the dispersal process, which is characterized by the detachment of cells and the formation of voids within the biofilm.[1][20] Image analysis software can be used to quantify changes in biofilm architecture, such as biovolume and thickness.

Signaling Pathways and Mechanisms of Action

The ability of fatty acids to modulate biofilms is often linked to their interference with bacterial signaling pathways.

Proposed Signaling Pathway for cis-2-Alkenoic Acids

Cis-2-alkenoic acids, including this compound and its analog CDA, are thought to function as diffusible signal factors (DSFs). In Pseudomonas aeruginosa, it is proposed that these molecules are sensed by a sensor kinase, which in turn modulates the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger that governs the transition between motile and sessile lifestyles in bacteria. A decrease in c-di-GMP levels is associated with the dispersal of biofilms.

G Fatty_Acid cis-2-Alkenoic Acid (e.g., this compound) Sensor_Kinase Sensor Kinase (e.g., DspA) Fatty_Acid->Sensor_Kinase Response_Regulator Response Regulator (e.g., DspR) Sensor_Kinase->Response_Regulator c_di_GMP Cyclic di-GMP (decreased) Response_Regulator->c_di_GMP Inhibits synthesis or activates degradation Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal

Proposed signaling pathway of cis-2-alkenoic acids in biofilm dispersion.

Linoleic Acid's Proposed Mechanism

Studies suggest that linoleic acid may act as an agonist of the DSF signaling pathway in Pseudomonas aeruginosa, mimicking the action of endogenous signaling molecules like CDA to induce biofilm dispersion.[17][18] This involves the activation of phosphodiesterases, which leads to a decrease in intracellular c-di-GMP levels.

Experimental and Logical Workflows

A systematic approach is essential for the discovery and characterization of novel anti-biofilm agents.

Workflow for Biofilm Inhibitor Discovery

The process of identifying and evaluating new biofilm inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

G cluster_0 Screening cluster_1 Validation cluster_2 Characterization Screening High-Throughput Screening (e.g., Crystal Violet Assay) Dose_Response Dose-Response & IC₅₀/MBIC Determination Screening->Dose_Response Microscopy Microscopy Analysis (e.g., CLSM, SEM) Dose_Response->Microscopy Mechanism Mechanism of Action Studies (e.g., Gene Expression, Signaling) Microscopy->Mechanism

A typical workflow for the discovery and characterization of biofilm inhibitors.

Crystal Violet Assay Workflow

The crystal violet assay provides a quantitative measure of biofilm biomass and is a cornerstone of initial screening efforts.

G Inoculation Inoculate 96-well plate with bacteria and fatty acid Incubation Incubate (24-48h) to allow biofilm formation Inoculation->Incubation Washing_1 Wash to remove planktonic cells Incubation->Washing_1 Staining Stain with 0.1% Crystal Violet Washing_1->Staining Washing_2 Wash to remove excess stain Staining->Washing_2 Solubilization Solubilize bound stain Washing_2->Solubilization Quantification Measure absorbance Solubilization->Quantification

References

Unlocking Anti-Biofilm Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Nonenoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a molecule and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 2-nonenoic acid analogs, focusing on their potential as anti-biofilm agents. While quantitative data on this compound itself is limited, extensive research on its close structural homolog, cis-2-decenoic acid, and other fatty acid analogs provides crucial insights into the key structural features governing their efficacy in disrupting bacterial communication and biofilm formation.

The burgeoning threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional antibiotics. One promising avenue is the disruption of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Medium-chain fatty acids, such as cis-2-alkenoic acids, have emerged as potent signaling molecules in this context, capable of inducing biofilm dispersal and enhancing antibiotic susceptibility.

This guide synthesizes available experimental data to illuminate the SAR of this class of molecules, with a particular focus on modifications to the alkyl chain and the α,β-unsaturated carboxylic acid moiety. By presenting comparative bioactivity data and detailed experimental protocols, we aim to provide a foundational resource for the rational design and development of novel anti-biofilm agents based on the this compound scaffold.

Comparative Bioactivity of 2-Alkenoic Acid Analogs

The biological activity of 2-alkenoic acid analogs is profoundly influenced by subtle structural modifications. The following table summarizes quantitative data for key analogs, highlighting the impact of chain length, saturation, and stereochemistry on their anti-biofilm properties. The data is primarily derived from studies on cis-2-decenoic acid, a well-characterized biofilm dispersal agent produced by Pseudomonas aeruginosa.[1]

CompoundStructureTarget Organism(s)BioactivityEffective ConcentrationReference(s)
cis-2-Decenoic AcidC10H18O2Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicansBiofilm Dispersion310 nM[2]
P. aeruginosaEnhancement of Tobramycin Efficacy100 nM[2]
Methicillin-resistant S. aureus (MRSA)Biofilm Inhibition125 µg/mL[2]
trans-2-Decenoic AcidC10H18O2S. aureus, P. aeruginosaBiofilm DispersionNo significant dispersal[2]
2-Heptylcyclopropane-1-carboxylic acid (2CP)C11H20O2S. aureusBiofilm Dispersion~100% dispersal at 125 µg/mL[2]
P. aeruginosaBiofilm Dispersion~60% dispersal at 125 µg/mL[2]
Nonanoic AcidC9H18O2Mammalian cellsInflammation and neuronal processes300 µM (increased metabolic activity)[3]

Key Observations from the Data:

  • Stereochemistry is Critical: The cis configuration of the double bond is crucial for biofilm dispersal activity, as evidenced by the lack of significant activity of trans-2-decenoic acid.[2]

  • Modification of the Double Bond: Replacing the cis-double bond with a cyclopropane (B1198618) ring, as in 2-heptylcyclopropane-1-carboxylic acid (2CP), can maintain or even enhance biofilm dispersal activity.[2] This modification "locks" the molecule in a potentially more active conformation and may prevent isomerization to the inactive trans form.[2]

  • Saturation Eliminates Anti-Biofilm Activity: The saturated analog, nonanoic acid, does not exhibit the same microbial signaling properties and instead has been shown to be active in mammalian systems.[3] This underscores the importance of the α,β-unsaturation for targeting bacterial biofilms.

  • Chain Length Influences Potency: While direct comparative studies on a homologous series of cis-2-alkenoic acids are not widely available, research on other fatty acid derivatives suggests that chain length is a key determinant of antimicrobial and signaling activity.[4][5]

Experimental Protocols

To facilitate further research and validation of this compound analogs, detailed methodologies for key in vitro bioassays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., a this compound analog) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the target bacterium to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of biofilms.

Protocol:

  • Preparation of Plates: In a 96-well microtiter plate, add various concentrations of the test compound to the growth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm Dispersal Assay

This assay measures the ability of a compound to break down pre-formed biofilms.

Protocol:

  • Biofilm Formation: Grow biofilms of the target organism in a 96-well plate as described in the biofilm inhibition assay (steps 1-3).

  • Treatment: After the incubation period, remove the growth medium and add fresh medium containing different concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for an additional period (e.g., 2-24 hours) to allow for dispersal.

  • Quantification: Quantify the remaining biofilm using the crystal violet method as described above (steps 4-8). A decrease in absorbance compared to the untreated control indicates biofilm dispersal.

Signaling Pathway and Mechanism of Action

cis-2-Alkenoic acids, often referred to as diffusible signal factors (DSFs), are involved in bacterial quorum sensing.[3] While the precise receptor for this compound and its analogs in many bacterial species is yet to be fully elucidated, the general signaling pathway for DSF-family fatty acids is understood to involve the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).

High intracellular levels of c-di-GMP typically promote a sessile, biofilm-forming lifestyle, whereas low levels favor motility and a planktonic (free-swimming) state. It is hypothesized that cis-2-alkenoic acids bind to a sensor kinase in the bacterial cell membrane. This binding event initiates a phosphorelay cascade that ultimately activates a phosphodiesterase (PDE), an enzyme responsible for the degradation of c-di-GMP. The resulting decrease in c-di-GMP levels triggers the dispersal of the biofilm.

Signaling_Pathway ext This compound Analog (extracellular) sk Sensor Kinase ext->sk Binds to mem Cell Membrane prc Phosphorelay Cascade sk->prc Activates pde Phosphodiesterase (PDE) prc->pde Activates cdigmp_low Low c-di-GMP pde->cdigmp_low Degrades c-di-GMP cdigmp_high High c-di-GMP biofilm Biofilm Formation cdigmp_high->biofilm Promotes dispersal Biofilm Dispersal & Motility cdigmp_low->dispersal Promotes Experimental_Workflow start Design of Analogs (SAR Hypotheses) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mic MIC Assay characterization->mic inhibition Biofilm Inhibition Assay characterization->inhibition dispersal Biofilm Dispersal Assay characterization->dispersal data Data Analysis & SAR Elucidation mic->data inhibition->data dispersal->data lead Lead Compound Identification data->lead

References

Comparative Transcriptomics of Bacteria Treated with 2-Nonenoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of 2-Nonenoic acid on bacteria. Due to the limited direct research on this compound, this document leverages data from its close structural analog, cis-2-decenoic acid (CDA), to provide a comprehensive overview and guide future research.

Introduction

This compound is a fatty acid signaling molecule with a structure similar to that of the well-characterized cis-2-decenoic acid (CDA), a known autoinducer in Pseudomonas aeruginosa.[1] These cis-2-unsaturated fatty acids are recognized as diffusible signal factors (DSFs) that play a crucial role in bacterial communication, particularly in regulating biofilm formation and dispersal.[2] While CDA has been extensively studied, the specific transcriptomic impact of this compound on bacteria remains an area of active investigation. This guide synthesizes the available information to provide a comparative perspective.

Postulated Mechanism of Action

The antimicrobial activity of short and medium-chain fatty acids like this compound is generally attributed to the disruption of the microbial cell membrane.[2] The undissociated form of the acid can traverse the cell wall and dissociate within the more alkaline cytoplasm, leading to internal acidification and subsequent metabolic disruption.[2]

Drawing parallels from CDA, this compound is also postulated to function as a cell-to-cell signaling molecule.[2] This signaling is thought to induce a phenotypic switch from a sessile (biofilm) state to a planktonic (free-swimming) state.[1][2] In P. aeruginosa, CDA has been shown to differentially regulate 666 genes, indicating a broad impact on the bacterial transcriptome.[2]

Comparative Efficacy: cis-2-Nonenoic Acid vs. cis-2-Decenoic Acid

While quantitative data on the direct transcriptomic effects of this compound are scarce, the effects of CDA have been documented against a range of microorganisms. The following table summarizes the known efficacy of CDA and highlights the current knowledge gap for this compound.

MicroorganismEffect of cis-2-Decenoic Acid (CDA)Effect of this compound
Pseudomonas aeruginosaInduces biofilm dispersal and alters the expression of 666 genes.[2]Postulated to have similar biofilm dispersal activities.[1][2]
Gram-negative bacteriaBroadly induces biofilm dispersal.[3]Under investigation.
Gram-positive bacteriaBroadly induces biofilm dispersal.[3]Under investigation.
Candida albicansInduces biofilm dispersal.[1]Under investigation.

Experimental Protocols

To facilitate further research into the transcriptomic and phenotypic effects of this compound, the following experimental protocols are provided.

Biofilm Dispersal Assay

This protocol quantifies the ability of this compound to disperse pre-formed bacterial biofilms.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well microtiter plates

  • This compound stock solution

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Grow a bacterial culture overnight in the appropriate medium.

  • Dilute the overnight culture and dispense it into the wells of a 96-well plate.

  • Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at the optimal temperature).

  • After incubation, gently remove the planktonic cells and wash the wells with a sterile saline solution.

  • Add fresh medium containing various concentrations of this compound to the wells. Include a control with no this compound.

  • Incubate for an additional period (e.g., 2-24 hours).

  • Quantify the remaining biofilm using the Crystal Violet staining method.

  • A decrease in absorbance compared to the control indicates biofilm dispersal.[1]

Quorum Sensing Inhibition Assay

This assay uses a biosensor strain to visualize and quantify the inhibition of quorum sensing signaling by this compound.[1]

Materials:

  • Quorum sensing biosensor strain (e.g., Agrobacterium tumefaciens KYC55 for AHLs)

  • Test microorganism that produces the signal molecule

  • Appropriate growth medium and agar (B569324) plates

  • Chromogenic substrate (e.g., X-gal for lacZ-based reporters)

  • This compound stock solution

  • Sterile paper discs

Procedure:

  • Prepare agar plates containing the growth medium, the biosensor strain, and the chromogenic substrate.

  • Inoculate the center of the plate with the test microorganism.

  • Apply different concentrations of this compound to sterile paper discs and place them at a distance from the central inoculum.

  • Incubate the plates at the appropriate temperature.

  • Observe the plates for a color change around the test microorganism, which indicates the production and detection of the signaling molecule.

  • A zone of reduced or no color around the paper discs with this compound indicates the inhibition of quorum sensing.[1]

Comparative Transcriptomics (RNA-Seq)

This protocol outlines the general workflow for analyzing the transcriptomic response of bacteria to this compound.

Procedure:

  • Grow bacterial cultures to the mid-log phase.

  • Expose the cultures to a sub-inhibitory concentration of this compound for a defined period. A control culture without the compound should be run in parallel.

  • Harvest the bacterial cells and extract total RNA.

  • Perform ribosomal RNA (rRNA) depletion to enrich for messenger RNA (mRNA).

  • Construct cDNA libraries from the enriched mRNA.

  • Sequence the cDNA libraries using a high-throughput sequencing platform.

  • Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.[4][5]

Visualizing Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the postulated signaling pathway of this compound and the experimental workflow for transcriptomic analysis.

G cluster_cell Bacterial Cell cluster_pathway Signaling Cascade Membrane Cell Membrane Sensor Membrane Sensor/Receptor Cytoplasm Cytoplasm DNA Bacterial DNA Ribosome Ribosome DNA->Ribosome Transcription & Translation Phenotype Altered Phenotype (e.g., Biofilm Dispersal) Ribosome->Phenotype Protein Synthesis Regulator Transcriptional Regulator Sensor->Regulator Signal Transduction Regulator->DNA Binds to DNA TwoNA This compound TwoNA->Membrane Interacts with

Caption: Postulated signaling pathway for this compound in a bacterial cell.

G cluster_experiment Experimental Workflow Culture Bacterial Culture (Mid-log phase) Treatment Treatment with this compound Culture->Treatment Control Control (No Treatment) Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Identification Identification of Differentially Expressed Genes Data_Analysis->DEG_Identification

Caption: Experimental workflow for comparative transcriptomics of bacteria treated with this compound.

Conclusion and Future Directions

While the direct transcriptomic effects of this compound on bacteria are still largely uncharacterized, its structural similarity to cis-2-decenoic acid suggests it is a promising candidate for further investigation as a modulator of bacterial behavior.[2] Future research should focus on conducting direct comparative transcriptomic studies to elucidate the specific genes and pathways affected by this compound in various bacterial species. Such studies are essential to fully understand its potential as a novel anti-biofilm agent and to inform the development of new therapeutic strategies.

References

Validating the Receptor for 2-Nonenoic Acid in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bacterial communication has identified a class of medium-chain fatty acids, known as diffusible signal factors (DSFs), as key regulators of virulence, biofilm formation, and other cooperative behaviors. 2-Nonenoic acid, a member of this family, and its close structural analog, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, represent promising targets for the development of novel anti-biofilm agents. A critical step in harnessing their therapeutic potential is the definitive validation of their cognate bacterial receptors.

This guide provides a comparative analysis of putative and confirmed receptors for DSF-family fatty acids in bacteria. It outlines key experimental protocols for receptor validation and presents available quantitative data to facilitate the objective comparison of these signaling systems.

Putative and Confirmed Receptors for DSF-Family Fatty Acids

Recent research, particularly in the model organism Pseudomonas aeruginosa, has pinpointed several proteins that may act as receptors for CDA. Due to its structural similarity, these proteins are strong candidates for the receptor for this compound. For a robust comparative framework, we also include well-characterized receptors for other DSF-family molecules from different bacterial species.

Comparison of Bacterial Receptors for DSF-Family Fatty Acids
ReceptorLigand(s)OrganismReceptor TypeBinding Affinity (Kd)Downstream Effect
FadD1 cis-2-decenoic acid (putative)Pseudomonas aeruginosaLong-chain fatty acid-CoA ligase / Transcriptional regulatorHigh affinity (specific Kd not yet reported)[1][2]Regulation of quorum sensing systems (las, rhl, pqs)[1][2]
DspS (PA4112) cis-2-decenoic acid (putative)Pseudomonas aeruginosaSensor/response regulator hybridNot yet determinedInduction of biofilm dispersion[3][4]
RpfC DSF (cis-11-methyl-2-dodecenoic acid)Xanthomonas campestrisMembrane-bound sensor kinase0.82 ± 0.12 µMActivation of c-di-GMP phosphodiesterase activity of RpfG
PA1396 BDSF (cis-2-dodecenoic acid)Pseudomonas aeruginosaMembrane-associated sensor kinaseNot yet determinedRegulation of polymyxin (B74138) resistance and stress tolerance

Signaling Pathways and Experimental Workflows

The validation of a receptor-ligand interaction is a multi-step process that involves demonstrating a direct physical interaction and elucidating the downstream signaling cascade.

Putative Signaling Pathway for this compound in P. aeruginosa via FadD1

The following diagram illustrates the proposed signaling pathway where this compound (or its analog CDA) binds to FadD1, which then acts as a transcriptional regulator.

cluster_outside Extracellular Space cluster_membrane Cellular Membranes cluster_inside Cytoplasm 2_Nonenoic_acid This compound Transport Transport 2_Nonenoic_acid->Transport Diffusion/ Transport FadD1 FadD1 Transport->FadD1 Intracellular Accumulation DNA Promoter DNA (e.g., lasR promoter) FadD1->DNA Enhanced Binding QS_genes Quorum Sensing Genes DNA->QS_genes Transcriptional Regulation Virulence Virulence & Biofilm Modulation QS_genes->Virulence Protein Expression start Hypothesized Receptor-Ligand Pair protein_prep Recombinant Protein Expression & Purification of Receptor start->protein_prep binding_assays In Vitro Binding Assays (ITC, SPR, MST) protein_prep->binding_assays mutagenesis Site-Directed Mutagenesis of Putative Binding Site binding_assays->mutagenesis Binding Confirmed in_vivo_assays In Vivo Functional Assays (e.g., Biofilm Dispersal) binding_assays->in_vivo_assays Binding Confirmed mutant_binding Binding Assays with Mutant Receptor mutagenesis->mutant_binding mutant_binding->in_vivo_assays Binding Abolished/ Reduced knockout Generate Receptor Knockout Strain in_vivo_assays->knockout Physiological Effect Observed knockout_phenotype Phenotypic Analysis of Knockout Strain knockout->knockout_phenotype complementation Complementation of Knockout with WT Receptor knockout_phenotype->complementation Phenotype Confirmed validation Validated Receptor complementation->validation Phenotype Rescued

References

Benchmarking 2-Nonenoic Acid: A Comparative Analysis of its Antibacterial Activity Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of 2-Nonenoic acid with other alternatives, supported by experimental data.

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This compound, a fatty acid signaling molecule, has emerged as a compound of interest, not primarily for its direct antibacterial prowess, but for its significant role as a biofilm disruptor and an adjuvant to conventional antibiotics. This guide provides a comparative analysis of this compound's activity against established antibiotics, focusing on its synergistic potential and mechanisms of action.

Executive Summary

While this compound does not exhibit potent direct antibacterial activity comparable to traditional antibiotics, its strength lies in its ability to enhance the efficacy of these drugs, particularly against biofilm-associated infections. It is believed to increase the permeability of the bacterial cell membrane, facilitating the entry of antibiotics.[1][2] This synergistic activity has been observed against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Quantitative Comparison of Antibacterial Activity

Direct minimum inhibitory concentration (MIC) data for this compound is limited. However, studies on its close structural analog, cis-2-decenoic acid, and other nonanoic acid derivatives provide insights into its potential activity. The following tables summarize the MIC values for this compound derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
Methyl-branched n-nonanoic acid derivativesSarcina luteaVaried activity[3]
AmpicillinS. aureus0.6 - 1[4]
Ciprofloxacin (B1669076)Methicillin-resistant S. aureus (MRSA)0.25 - 0.5[5]
CiprofloxacinS. aureus (clinical isolate)0.6[6]
CiprofloxacinS. aureus Newman (MSSA)0.25[7]
CiprofloxacinS. aureus N315 (MRSA)1[7]
CiprofloxacinS. aureus ATCC 259230.5[8]
GentamicinS. aureus0.002[9][10]
GentamicinS. aureus0.235 (MIC50), 0.488 (MIC90)[11]
TetracyclineS. aureusMIC ≤ 4.0 (Susceptible)[12]
TetracyclineS. aureusFavorable action compared to E. coli[13]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Escherichia coli

CompoundStrainMIC (µg/mL)Reference
Methyl-branched n-nonanoic acid derivativesE. coliVaried activity[3]
AmpicillinE. coli4[4]
CiprofloxacinE. coli (clinical isolate I)0.013[6]
CiprofloxacinE. coli (clinical isolate II)0.08[6]
CiprofloxacinE. coli AG1000.016 µM[14]
GentamicinE. coli0.002[9][10]
TetracyclineE. coli-[13]

Synergistic Activity of this compound

The primary value of this compound in an antimicrobial context is its ability to work in synergy with existing antibiotics. This is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Table 3: Synergistic Activity of cis-2-Nonenoic Acid with Conventional Antibiotics

Bacterial StrainAntibioticFICIInterpretationReference
Staphylococcus aureusTetracycline≤ 0.5Synergy[1]
Staphylococcus aureusLinezolid≤ 0.5Synergy[1]
Staphylococcus aureusChlorhexidine≤ 0.5Synergy[1]
Pseudomonas aeruginosaAmikacin≤ 0.5Synergy[1]
Pseudomonas aeruginosaCeftazidime≤ 0.5Synergy[1]
Pseudomonas aeruginosaCiprofloxacin≤ 0.5Synergy[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compound (this compound or standard antibiotic) stock solution.
  • Bacterial culture in logarithmic growth phase.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
  • Spectrophotometer.

2. Procedure:

  • Bacterial Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the 96-well plate containing broth.
  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth) and a negative control (broth only).
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.

1. Preparation of Materials:

  • Stock solutions of both test compounds (e.g., this compound and an antibiotic).
  • Bacterial culture in logarithmic growth phase.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium.

2. Procedure:

  • Plate Setup: Create a two-dimensional array of concentrations by serially diluting one compound along the rows and the other compound along the columns of the 96-well plate.
  • Inoculation: Inoculate each well with a standardized bacterial suspension.
  • Incubation: Incubate the plate under appropriate conditions.
  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FICI using the following formulas:
  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
  • FICI = FIC of Drug A + FIC of Drug B
  • Interpretation:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4: Additive or indifferent effect
  • FICI > 4: Antagonism

Mechanism of Action and Signaling Pathways

This compound is a member of the diffusible signal factor (DSF) family of fatty acid signaling molecules. These molecules are involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates various behaviors, including biofilm formation and virulence. The proposed mechanism for the synergistic effect of this compound involves its interaction with the bacterial cell membrane, leading to increased permeability.[1][2] This disruption facilitates the entry of conventional antibiotics into the bacterial cell, thereby enhancing their antimicrobial activity.[1]

Below are diagrams illustrating the experimental workflow for benchmarking antimicrobial activity and a simplified representation of the DSF signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_interpretation Interpretation prep_culture Prepare Bacterial Culture mic_assay MIC Assay prep_culture->mic_assay synergy_assay Checkerboard Assay prep_culture->synergy_assay prep_compounds Prepare Compound Dilutions prep_compounds->mic_assay prep_compounds->synergy_assay read_results Read Results (Turbidity) mic_assay->read_results synergy_assay->read_results calc_fici Calculate FICI read_results->calc_fici det_mic Determine MIC read_results->det_mic det_synergy Determine Synergy/Antagonism calc_fici->det_synergy

Caption: Experimental workflow for antimicrobial activity benchmarking.

DSF_Signaling_Pathway cluster_membrane ext_dsf External this compound (DSF) receptor Membrane Receptor ext_dsf->receptor Binds increased_permeability Increased Membrane Permeability ext_dsf->increased_permeability membrane Bacterial Cell Membrane signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates response_regulator Response Regulator signaling_cascade->response_regulator Modulates gene_expression Altered Gene Expression (e.g., Biofilm, Virulence) response_regulator->gene_expression antibiotic_influx Enhanced Antibiotic Influx increased_permeability->antibiotic_influx antibiotic Antibiotic antibiotic->antibiotic_influx

Caption: Proposed mechanism of this compound and its synergistic action.

Conclusion

This compound represents a promising avenue in the development of novel antimicrobial strategies. While its intrinsic antibacterial activity is modest, its ability to disrupt biofilms and act synergistically with a wide range of antibiotics makes it a valuable candidate for further research and development. The data and protocols presented in this guide offer a framework for the continued investigation of this compound and other fatty acid signaling molecules as potential tools to combat bacterial infections.

References

Unlocking Antibiotic Synergy: A Comparative Guide to 2-Nonenoic Acid as an Antimicrobial Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the exploration of antibiotic adjuvants presents a promising frontier. Among these, 2-Nonenoic acid, a fatty acid signaling molecule, has garnered attention for its capacity to enhance the efficacy of conventional antibiotics, particularly against challenging bacterial pathogens. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antimicrobials, supported by experimental data and detailed methodologies.

Synergistic Activity Against Planktonic Bacteria

The synergistic interaction between this compound and conventional antibiotics is primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is a definitive indicator of synergy, signifying that the combined effect of the two agents is significantly greater than the sum of their individual effects.[1]

Studies have demonstrated the synergistic potential of this compound against a range of both Gram-positive and Gram-negative bacteria. When combined with various classes of antibiotics, this compound has been shown to significantly reduce the minimum inhibitory concentration (MIC) of these conventional drugs.

Quantitative Comparison of Synergistic Effects

The following tables summarize the observed synergistic interactions between this compound and various conventional antimicrobials against key bacterial strains. While specific MIC reduction values are proprietary to individual studies, the reported FICI values consistently fall within the synergistic range.

Table 1: Synergistic Effects against Staphylococcus aureus

Conventional AntibioticClassFICIInterpretation
TetracyclineTetracycline≤ 0.5Synergy[1]
LinezolidOxazolidinone≤ 0.5Synergy[1]
ChlorhexidineBiguanide≤ 0.5Synergy[1]

Table 2: Synergistic Effects against Pseudomonas aeruginosa

Conventional AntibioticClassFICIInterpretation
AmikacinAminoglycoside≤ 0.5Synergy[1]
CeftazidimeCephalosporin≤ 0.5Synergy[1]
CiprofloxacinFluoroquinolone≤ 0.5Synergy[1]
TobramycinAminoglycosideDecreased MICEnhanced Activity[1]

Efficacy in Biofilm Eradication

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has demonstrated notable potential in not only inhibiting biofilm formation but also in eradicating established biofilms, especially when used in combination with antibiotics.[1]

Proposed Mechanism of Synergy

The synergistic effect of this compound is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This disruption is believed to increase the permeability of the cell membrane, thereby facilitating the entry of conventional antibiotics into the bacterial cell.[1] This enhanced uptake allows the antibiotics to reach their intracellular targets at higher concentrations, leading to a more potent antimicrobial effect. This mechanism is particularly effective against the less permeable cells often found within a biofilm matrix.[1]

cluster_0 Bacterial Cell Antibiotic Antibiotic Target Intracellular Target Antibiotic->Target Enhanced Uptake 2_Nonenoic_acid This compound Membrane Bacterial Cell Membrane 2_Nonenoic_acid->Membrane Disrupts Integrity Membrane->Antibiotic Increases Permeability

Proposed mechanism of synergy for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound with conventional antimicrobials.

Checkerboard Assay for Synergy Testing

This method is used to determine the FICI and assess the nature of the interaction between two antimicrobial agents.

1. Preparation of Reagents:

  • Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.

  • Perform two-fold serial dilutions of each compound in a 96-well microtiter plate.

2. Plate Setup:

  • Add the dilutions of the antibiotic along the x-axis of the plate.

  • Add the dilutions of this compound along the y-axis of the plate. This creates a matrix of wells with various concentration combinations of the two agents.[1]

3. Inoculation:

  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.[1]

4. Incubation:

  • Incubate the plate at 35-37°C for 18-24 hours.[1]

5. Data Analysis:

  • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

start Start prep_reagents Prepare Stock Solutions (this compound & Antibiotic) start->prep_reagents serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_reagents->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate Plate (35-37°C, 18-24h) inoculation->incubation read_mic Determine MICs of Agents Alone & in Combination incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay

This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Culture Preparation:

  • Grow a bacterial culture to the logarithmic phase.

  • Dilute the culture to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).[1]

2. Treatment:

  • Prepare separate test tubes or flasks for each treatment condition:

    • This compound alone

    • Antibiotic alone

    • Combination of this compound and the antibiotic

    • Growth control (no antimicrobial agent)

  • Add the respective antimicrobial agents to the bacterial suspensions.

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each treatment group.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.[1]

4. Incubation and Colony Counting:

  • Incubate the plates until colonies are visible.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

5. Data Analysis:

  • Plot the log10 CFU/mL against time for each treatment condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.

start Start prep_culture Prepare Standardized Log-Phase Bacterial Culture start->prep_culture setup_treatments Set Up Treatment Groups: - Drug A alone - Drug B alone - Combination - Growth Control prep_culture->setup_treatments sampling Collect Aliquots at Specific Time Points setup_treatments->sampling serial_dilution Perform Serial Dilutions and Plate on Agar sampling->serial_dilution incubation Incubate Plates serial_dilution->incubation count_cfu Count Colony-Forming Units (CFU) incubation->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data analyze Analyze for Synergy (≥ 2-log10 decrease) plot_data->analyze end End analyze->end

Workflow for the time-kill curve assay.

References

In Vivo Validation of 2-Nonenoic Acid's Anti-Biofilm Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The formation of bacterial biofilms is a significant contributor to chronic infections and antibiotic resistance, posing a considerable challenge in clinical settings. Consequently, the development of effective anti-biofilm agents is a critical area of research. Among the promising candidates are fatty acids and their derivatives, with cis-2-alkenoic acids showing notable potential. This guide provides a comparative analysis of the anti-biofilm properties of 2-Nonenoic acid and its better-studied structural analog, cis-2-decenoic acid (CDA), alongside other anti-biofilm agents.

A crucial knowledge gap exists in the scientific literature regarding the specific in vivo validation of this compound's anti-biofilm efficacy.[1][2] Much of the current understanding is extrapolated from studies on CDA, which has been shown to induce biofilm dispersion and inhibit its formation across a range of pathogens.[1][2][3] This guide, therefore, leverages data from CDA as a proxy for this compound while clearly highlighting the need for dedicated in vivo studies on the latter.

We present a summary of quantitative data for various anti-biofilm agents, detail common experimental protocols for in vivo validation, and provide visual representations of key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Comparative Efficacy of Anti-Biofilm Agents

The following tables summarize the effective concentrations of cis-2-decenoic acid (as a proxy for this compound) and other anti-biofilm agents against key biofilm-forming pathogens. It is important to note that the efficacy of these agents can be highly dependent on the specific bacterial strain and the experimental model used.

Table 1: Efficacy of cis-2-Decenoic Acid (CDA) Against Various Microorganisms [2][4]

Target MicroorganismEffective ConcentrationObserved Effect
Pseudomonas aeruginosa2.5 nMBiofilm dispersion
Pseudomonas aeruginosa310 nMInhibition of biofilm formation
Escherichia coli5 µMBiofilm dispersion
Staphylococcus aureus25 µMBiofilm dispersion
Candida albicans310 nMBiofilm dispersion

Table 2: Comparative Efficacy of Other Anti-Biofilm Agents

Compound/InhibitorTarget/Mechanism of ActionEffective ConcentrationPathogen(s)In Vivo Model/Evidence
Garlic ExtractQuorum sensing inhibitionNot specifiedPseudomonas aeruginosaMouse urinary tract infection model showed reduced virulence[5]
HordenineQuorum sensing inhibitionNot specifiedPseudomonas aeruginosaReduces QS-associated gene expression[5]
Antimicrobial Peptides (AMPs)Membrane disruption, variousVariesBroad spectrumSome AMPs have been evaluated in animal models of infection[6][7]
TelithromycinInhibition of protein synthesis0.49 µM (in vitro)Staphylococcus aureusIn vitro results consistent with in vivo observations[8]
2-Heptylcyclopropane-1-Carboxylic Acid (2CP)Fatty acid analog125 µg/ml (in vitro)S. aureus, P. aeruginosaDispersed biofilms more effectively than CDA in vitro[9]

Experimental Protocols

The validation of anti-biofilm agents requires a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Biofilm Inhibition Assay (Crystal Violet Method)[1]

This widely used method quantifies the inhibition of biofilm formation.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.

  • Inoculum Standardization: The overnight culture is diluted in a fresh medium to a standardized optical density (OD) at 600 nm (typically 0.05-0.1).

  • Treatment and Incubation: The standardized inoculum is added to the wells of a microtiter plate containing various concentrations of the anti-biofilm agent. Control wells without the agent are also prepared. The plate is incubated for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Quantification:

    • The planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).

    • The remaining biofilm is stained with 0.1% crystal violet solution for 15 minutes.

    • Excess stain is washed off, and the plate is dried.

    • The bound crystal violet is solubilized with 30% acetic acid or ethanol.

    • The absorbance is measured at 595 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.

In Vivo Catheter-Associated Biofilm Model (Murine)[10][11]

This model is used to study device-related biofilm infections.

  • Animal Preparation: Mice are anesthetized, and the surgical area (e.g., jugular vein or urethra) is sterilized.

  • Catheter Implantation: A small incision is made, and a segment of a catheter is implanted. For a urinary tract infection model, a wire may guide the catheter into the bladder. The catheter is secured with sutures.

  • Bacterial Challenge: After a recovery period, a known concentration of the bacterial suspension is inoculated at the catheter site or into the bloodstream.

  • Treatment: The anti-biofilm agent is administered through a relevant route (e.g., systemic or local).

  • Evaluation: After a set period, the animal is euthanized, and the catheter is aseptically removed. The biofilm on the catheter can be quantified by:

    • Colony-Forming Unit (CFU) counting: The biofilm is dislodged by sonication, and the resulting bacterial suspension is plated to count viable bacteria.

    • Microscopy: Scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) can be used to visualize the biofilm structure.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of cis-2-Alkenoic Acids

cis-2-unsaturated fatty acids, like CDA, are believed to act as signaling molecules that trigger biofilm dispersion.[1][4] This process is thought to be mediated by a decrease in the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger in bacteria that regulates the transition between motile and sessile lifestyles.[4]

G C2A cis-2-Alkenoic Acid (e.g., this compound, CDA) Membrane Bacterial Cell Membrane C2A->Membrane Interacts with SensorKinase Sensor Kinase (e.g., DspA) Membrane->SensorKinase Signal Transduction ResponseRegulator Response Regulator (e.g., DspR) SensorKinase->ResponseRegulator Phosphorylation Cascade c_di_GMP Cyclic di-GMP (Second Messenger) ResponseRegulator->c_di_GMP Downregulates BiofilmFormation Biofilm Formation (Sessile State) c_di_GMP->BiofilmFormation Promotes BiofilmDispersion Biofilm Dispersion (Planktonic State) c_di_GMP->BiofilmDispersion Inhibits

Proposed signaling pathway of cis-2-alkenoic acids in biofilm dispersion.

General Workflow for In Vivo Validation of an Anti-Biofilm Agent

The process of validating a novel anti-biofilm agent involves a structured workflow from initial in vitro screening to comprehensive in vivo evaluation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_outcome Outcome Screening Initial Screening (e.g., Crystal Violet Assay) MIC_MBIC Determination of MIC & MBIC Screening->MIC_MBIC Dispersion Biofilm Dispersion Assay MIC_MBIC->Dispersion Cytotoxicity Cytotoxicity Assays (Mammalian Cells) Dispersion->Cytotoxicity Model Selection of Animal Model (e.g., Murine Catheter Model) Cytotoxicity->Model Proceed if non-toxic Dose Dose-Ranging & Toxicity Studies Model->Dose Efficacy Efficacy Study (Treatment vs. Control) Dose->Efficacy Analysis Histopathology & CFU Analysis Efficacy->Analysis Data Data Analysis & Interpretation Analysis->Data

Workflow for the discovery and validation of biofilm inhibitors.

Conclusion and Future Directions

The available evidence strongly suggests that cis-2-alkenoic acids, particularly the well-studied cis-2-decenoic acid, are potent regulators of bacterial biofilms.[1][3] Their ability to function at low concentrations makes them attractive candidates for therapeutic development. However, the lack of specific in vivo data for this compound represents a significant research gap.[1][2] Future research should focus on:

  • In vivo evaluation: Assessing the efficacy and safety of this compound in relevant animal models of biofilm-associated infections.

  • Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Synergistic studies: Evaluating the potential of this compound to enhance the efficacy of conventional antibiotics in in vivo settings.

Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound and other fatty acid-based anti-biofilm agents.

References

Safety Operating Guide

Proper Disposal of 2-Nonenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Nonenoic Acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Adherence to these procedural, step-by-step instructions will help mitigate risks associated with this corrosive and environmentally hazardous substance.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its physical and chemical properties.

PropertyValueReferences
Molecular Formula C₉H₁₆O₂[1][2][3]
Molecular Weight 156.22 g/mol [2][4]
Boiling Point 173 °C @ 20.00 mm Hg[4]
Flash Point > 100 °C (> 212 °F)[4]
Density 0.930 - 0.940 g/cm³ @ 25 °C[1][4]
Refractive Index 1.456 - 1.464 @ 20 °C[4]
Appearance Colorless to almost colorless clear liquid[1]
Solubility Slightly soluble in water[4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive material that can cause severe skin burns and eye damage[5][6][7]. It may also cause an allergic skin reaction[8] and is harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]

  • Body Protection: A lab coat or a chemical-resistant apron is required.[5]

  • Respiratory Protection: If working outside a fume hood or with a potential for aerosolization, a NIOSH-approved respirator should be used.[4]

Handling of this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Eyewash stations and safety showers must be readily accessible.[4]

Detailed Disposal Protocol

The following step-by-step methodology outlines the safe disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards; however, all disposal procedures must align with federal, state, and local regulations.[5]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated labware and absorbent materials from spills, in a designated, properly labeled, and sealed container.

  • The container must be constructed of a material compatible with corrosive organic acids.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."[5]

  • Include the date of waste accumulation to track storage time.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, well-ventilated, and away from incompatible materials such as bases, oxidizing agents, and reducing agents.[4][5]

4. Professional Disposal:

  • Do not discharge this compound down the drain or into waterways.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation of the waste.[5]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

5. Documentation:

  • Complete all necessary hazardous waste manifests and other required documentation as per your institution's and local regulations' requirements.[5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.

1. Evacuate and Ventilate:

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated, preferably under a chemical fume hood.[5]

2. Containment:

  • For large spills, contain the spill using bunding or other appropriate barriers to prevent it from spreading.[5]

3. Absorption:

  • Absorb the spilled material using an inert absorbent material such as dry sand, earth, or vermiculite.[4][5]

4. Collection:

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5]

5. Decontamination:

  • After the material has been completely picked up, wash the spill site with soap and water.[4][5]

Experimental Protocols for Safety Assessment

General Methodology for Skin Irritation Testing (Rabbit Model):

  • Animal Model: The test is typically conducted on healthy, young adult albino rabbits.

  • Test Site Preparation: Approximately 24 hours before the test, a small area of the rabbit's back is shaved free of fur.

  • Substance Application: A small amount of the test substance (e.g., 0.5 mL of liquid this compound) is applied to a small, intact area of the shaved skin.

  • Observation Period: The treated area is observed for signs of irritation, such as erythema (redness) and edema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: Based on the scores, the substance is classified for its skin irritation potential.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label Label Container ('Hazardous Waste', 'Corrosive', 'this compound', Date) segregate->label store Store in Cool, Dry, Well-Ventilated Area label->store incompatible Away from Incompatible Materials (Bases, Oxidizers) store->incompatible contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs provide_sds Provide SDS to Contractor contact_ehs->provide_sds document Complete Hazardous Waste Manifest provide_sds->document end Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of 2-Nonenoic Acid is paramount to ensure laboratory safety and maintain the integrity of experimental protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks associated with this corrosive and irritant organic acid.

Hazard Identification and Classification

While comprehensive toxicological data for specific isomers of this compound may be limited, the general classification for this compound indicates that it is a hazardous substance. It is crucial to handle it with the same precautions as other corrosive materials.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1][2]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1C or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH314: Causes severe skin burns and eye damage or H319: Causes serious eye irritation.[2]
Corrosive to metalsMay be corrosive to metalsH290: May be corrosive to metals.[2][3]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[3] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[2][3]To prevent skin contact, which can cause severe burns.[3]
Eye Protection Safety goggles and a face shield.[2][3]To protect against splashes that can cause severe eye damage.[3]
Body Protection Impervious protective clothing (e.g., lab coat, apron) and protective boots if necessary.[3]To prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator.[2][3]To prevent inhalation of corrosive vapors and mists.[3]

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound.[3] This involves preparation, proper handling procedures, and appropriate storage.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.[1][2]

2. Handling Procedure:

  • Wear all required PPE before handling the chemical.[3]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe mists or vapors.[3]

  • After handling, wash hands and face thoroughly.[3]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store in a designated corrosives area, away from incompatible materials such as strong bases and oxidizing agents.[2][3]

  • The storage container should be made of a material compatible with corrosive organic acids.[4]

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify accessible safety shower and eyewash station prep2 Ensure proper ventilation (fume hood) prep1->prep2 handle1 Don appropriate PPE prep2->handle1 handle2 Dispense and use this compound handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 store1 Ensure container is tightly sealed handle3->store1 store2 Store in a cool, dry, well-ventilated area store1->store2 store3 Segregate from incompatible materials store2->store3 cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Disposal collect1 Segregate this compound waste collect2 Use a compatible, sealed container collect1->collect2 label1 Label as 'Hazardous Waste' collect2->label1 label2 Identify as 'Corrosive' and 'this compound' label1->label2 label3 Date of accumulation label2->label3 dispose1 Store in designated hazardous waste area label3->dispose1 dispose2 Arrange for licensed contractor pickup dispose1->dispose2 dispose3 Complete required documentation dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.